Technical Documentation Center

3-Chloro-4-(pyridin-3-ylmethoxy)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline
  • CAS: 848134-24-7

Core Science & Biosynthesis

Foundational

3-Chloro-4-(pyridin-3-ylmethoxy)aniline: A Critical Intermediate in the Development of Targeted Kinase Inhibitors

Executive Summary In the landscape of targeted oncology, the design of irreversible tyrosine kinase inhibitors (TKIs)—particularly those targeting the ErbB/HER family—relies heavily on privileged structural building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the design of irreversible tyrosine kinase inhibitors (TKIs)—particularly those targeting the ErbB/HER family—relies heavily on privileged structural building blocks. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7) has emerged as a highly versatile intermediate in medicinal chemistry [1]. While its structural cousin, the 2-pyridyl isomer, is famously utilized in the synthesis of the pan-HER inhibitor neratinib, the 3-pyridyl variant offers distinct pharmacokinetic and pharmacodynamic advantages by altering the vector of the basic nitrogen [2]. This technical guide details the compound's physicochemical profile, its role in structural biology, and a self-validating process chemistry protocol for its synthesis.

Physicochemical Profiling & Molecular Descriptors

Understanding the molecular descriptors of this intermediate is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final active pharmaceutical ingredient (API). The compound exhibits a balanced lipophilicity and polar surface area, making it an ideal tail-group for kinase inhibitors [3].

PropertyValueSource
IUPAC Name 3-chloro-4-(pyridin-3-ylmethoxy)anilinePubChem
CAS Registry Number 848134-24-7 (Free base)GuideChem
Molecular Formula C12H11ClN2OPubChem
Molecular Weight 234.682 g/mol PubChem
Monoisotopic Mass 234.0560 DaGuideChem
Topological Polar Surface Area (TPSA) 48.1 ŲGuideChem
Rotatable Bonds 3GuideChem
Hydrogen Bond Donors / Acceptors 1 / 3PubChem / GuideChem
Stereochemistry AchiralNCATS Inxight

Structural Biology & Pharmacophore Rationale

The architecture of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is highly deliberate. When coupled to a heterocyclic core (such as a 4-chloro-3-cyanoquinoline), the resulting molecule is precisely calibrated to occupy the ATP-binding cleft of target kinases [2].

  • Aniline Nucleophile: Serves as the primary synthetic handle, ultimately forming the secondary amine that interacts with the kinase hinge region.

  • Meta-Chlorine: Provides essential steric bulk. This halogen forces the molecule into a restricted conformation that perfectly occupies the hydrophobic pocket adjacent to the ATP-binding site, enhancing target selectivity over off-target kinases.

  • 3-Pyridyl Ring: Extends out of the binding pocket toward the solvent interface. Unlike the 2-pyridyl isomer, the 3-pyridyl nitrogen projects at a different angle, modulating the pKa, altering solvent-exposed hydrogen bonding networks, and potentially reducing hERG liability.

Pharmacophore Core 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Core Aniline Aniline (NH2) Core->Aniline Chloro Meta-Chlorine (Cl) Core->Chloro Ether Ether Linkage (-O-) Core->Ether Pyridine 3-Pyridyl Ring Core->Pyridine Aniline_Role Nucleophilic Handle Coupling to Kinase Hinge Binder Aniline->Aniline_Role Chloro_Role Steric Bulking Occupies Hydrophobic Pocket Chloro->Chloro_Role Ether_Role Conformational Flexibility Adapts to Binding Cleft Ether->Ether_Role Pyridine_Role Solvent-Exposed H-Bonding Modulates pKa & Solubility Pyridine->Pyridine_Role

Figure 1: Structural biology and pharmacophore mapping of the compound's functional moieties.

Process Chemistry: Chemoselective Synthesis Protocol

The synthesis of halogenated anilines from nitroaromatics presents a classical process chemistry challenge: reducing the nitro group without triggering the hydrodehalogenation of the aryl chloride. Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is contraindicated as it leads to the oxidative addition of palladium into the aryl-chloride bond. Therefore, a chemoselective single-electron transfer (SET) reduction is strictly employed [4].

SynthesisWorkflow SM1 2-Chloro-4-nitrophenol Int Intermediate (Nitro-Ether) SM1->Int K2CO3, DMF 80°C, 4-6h (SN2 Alkylation) SM2 3-(Chloromethyl)pyridine SM2->Int Prod 3-Chloro-4-(pyridin- 3-ylmethoxy)aniline Int->Prod Zn/NH4Cl EtOH/H2O, 60°C (Chemoselective Reduction)

Figure 2: Two-step chemoselective synthesis workflow avoiding hydrodehalogenation.

Step 1: SN2 Alkylation (Etherification)

Objective: Form the ether linkage via nucleophilic substitution.

  • Reagents: Charge a reaction vessel with 2-chloro-4-nitrophenol (1.0 eq) and 3-(chloromethyl)pyridine hydrochloride (1.1 eq).

  • Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 3.0 eq).

    • Causality Insight: K₂CO₃ acts as a mild base to generate the phenoxide nucleophile without causing degradation. DMF's high dielectric constant stabilizes the transition state of this SN2 reaction, accelerating etherification while preventing O-alkylation vs. C-alkylation ambiguity.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by LC-MS. The reaction is complete when the 2-chloro-4-nitrophenol peak (m/z 172[M-H]⁻) disappears and the intermediate peak (m/z 265 [M+H]⁺) dominates.

  • Workup: Quench by pouring into ice water. Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline while preserving the meta-chlorine atom [4].

  • Reagents: Dissolve the intermediate 3-((2-chloro-4-nitrophenoxy)methyl)pyridine (15 mmol) in a mixed solvent system of Ethanol (60 mL) and H₂O (10 mL).

  • Reduction System: Add Zinc powder (5.8 g, 88 mmol) and Ammonium Chloride (NH₄Cl, 2.4 g, 44 mmol).

    • Causality Insight: The Zn/NH₄Cl system provides a mild, chemoselective reduction pathway. Unlike Pd/C, zinc facilitates a sequential electron/proton transfer that exclusively targets the nitro group, leaving the aryl-chloride bond intact. The aqueous ethanol ensures the solubility of both the organic substrate and the inorganic salts.

  • Reaction: Stir the mixture at 60°C overnight.

  • IPC (In-Process Control): Monitor by TLC (EtOAc:Hexane 1:1). The nitro intermediate is UV active and runs less polar, while the aniline product is more polar and stains positive with ninhydrin.

  • Workup: Pour the reaction mixture into 200 mL of H₂O and extract with EtOAc. Filter through a Celite pad to remove insoluble zinc salts. Separate the organic phase, wash with saturated brine, dry over Na₂SO₄, and remove the solvent in vacuo to yield the final product (typically >95% yield) [4].

Analytical Characterization

To validate the structural integrity of the synthesized 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, the following analytical signatures should be confirmed:

  • LC-MS: A prominent molecular ion peak at m/z 235 [M+H]⁺ confirms the correct molecular weight and successful reduction of the nitro group.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is characterized by the methylene protons of the ether linkage appearing as a sharp singlet around δ 5.18 ppm . The primary amine protons (-NH₂) typically appear as a broad singlet around δ 3.48 ppm , which exchanges upon the addition of D₂O. The aromatic pyridine protons will exhibit a distinct downfield splitting pattern, notably a singlet-like doublet for the proton at the 2-position of the pyridine ring due to its isolation between the nitrogen and the attachment point [4].

References

  • NCATS Inxight Drugs - 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline Record Details. Available at: [Link]

  • PubChem - 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (CID 42937475) Chemical and Physical Properties. Available at:[Link]

Sources

Exploratory

CAS number and molecular weight of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Primary CAS: 848134-24-7 | Molecular Weight: 234.68 g/mol [1][2] Executive Summary & Chemical Identity 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a specialized heterocyclic building block primarily utilized in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Primary CAS: 848134-24-7 | Molecular Weight: 234.68 g/mol [1][2]

Executive Summary & Chemical Identity

3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of tyrosine kinase inhibitors (TKIs). Structurally, it consists of an aniline moiety substituted with a chlorine atom and a pyridin-3-ylmethoxy group.[1][2][3][4]

It is a positional isomer of the key intermediate used in the synthesis of Neratinib (which utilizes the pyridin-2-yl analog). This specific 3-pyridyl isomer is critical for Structure-Activity Relationship (SAR) campaigns where the position of the pyridine nitrogen is modulated to optimize hydrogen bonding interactions within the kinase ATP-binding pocket (specifically the solvent-exposed region).

Chemical Data Specifications
PropertySpecification
CAS Number 848134-24-7
Molecular Weight 234.68 g/mol (Free Base)
Molecular Formula C₁₂H₁₁ClN₂O
IUPAC Name 3-Chloro-4-(pyridin-3-ylmethoxy)aniline
SMILES Nc1ccc(OCc2cnccc2)c(Cl)c1
InChIKey HLUUSUYPMJJHLW-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water
Key Isomer Note Distinct from pyridin-2-yl isomer (CAS 524955-09-7)

Synthetic Pathway & Methodology

The synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline requires a two-step convergent protocol: nucleophilic aromatic substitution (SN2) followed by chemoselective nitro reduction.

Reaction Scheme Visualization

The following diagram outlines the critical process flow and quality checkpoints.

SynthesisPath Start1 2-Chloro-4-nitrophenol Step1 Step 1: Etherification (K2CO3, DMF, 60°C) Start1->Step1 Start2 3-(Chloromethyl)pyridine HCl Start2->Step1 Inter Intermediate: 3-Chloro-4-(pyridin-3-ylmethoxy) nitrobenzene Step1->Inter SN2 Coupling Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter->Step2 Final Product: 3-Chloro-4-(pyridin-3-ylmethoxy) aniline Step2->Final Reduction

Figure 1: Convergent synthetic pathway for CAS 848134-24-7 via etherification and nitro reduction.

Detailed Experimental Protocol
Step 1: Etherification (Formation of the Nitro Intermediate)

This step couples the phenol and pyridine fragments. The choice of base is critical; Potassium Carbonate (


) is preferred over stronger bases to prevent side reactions on the pyridine ring.
  • Reagents: 2-Chloro-4-nitrophenol (1.0 eq), 3-(Chloromethyl)pyridine hydrochloride (1.1 eq),

    
     (3.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Charge 2-Chloro-4-nitrophenol and

      
       into DMF under 
      
      
      
      atmosphere. Stir for 30 min at RT to generate the phenoxide anion.
    • Add 3-(Chloromethyl)pyridine hydrochloride portion-wise.

    • Heat to 60°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 1:1). The starting phenol (acidic) will disappear.

  • Workup: Pour reaction mixture into ice water. The nitro intermediate usually precipitates. Filter, wash with water, and dry.

Step 2: Chemoselective Reduction

We convert the nitro group to an amine without dechlorinating the aromatic ring. Standard catalytic hydrogenation (


/Pd-C) carries a risk of dehalogenation (removing the Cl atom). Therefore, an Iron-Ammonium Chloride  reduction is the high-integrity choice.
  • Reagents: Nitro intermediate (from Step 1), Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Suspend the nitro compound in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Reflux (80°C) for 2–4 hours with vigorous stirring.

    • IPC: LCMS should show mass shift from

      
       (nitro) to 
      
      
      
      (amine).
  • Purification:

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate. Partition between EtOAc and saturated

      
      .
      
    • Dry organic layer (

      
      ) and concentrate.
      
    • Validation:

      
       NMR must show a broad singlet around 5.0 ppm (
      
      
      
      ) and the characteristic pyridine protons.

Application in Drug Discovery

This compound serves as a "Right-Hand Side" (RHS) aniline building block for kinase inhibitors.

  • Kinase Target Class: EGFR, HER2, and c-Met.

  • Mechanism: The aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase, while the pyridin-3-yl tail extends into the solvent-accessible pocket.

  • SAR Logic:

    • 3-Pyridyl (This Compound): Places the pyridine nitrogen in a meta position relative to the linker. This alters the basicity and water-mediated H-bonding network compared to the 2-pyridyl isomer.

    • 2-Pyridyl (Neratinib Intermediate): Places the nitrogen in the ortho position.

    • Utility: Researchers switch between these isomers to fine-tune solubility (logD) and reduce hERG liability by altering the pKa of the pyridine nitrogen.

Quality Control & Analytics

To ensure the integrity of the building block before using it in expensive late-stage coupling, verify the following:

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Note: The pyridine ring will cause tailing if the pH is neutral; ensure acidic modifier is used.

  • NMR Verification:

    • Look for the singlet at ~5.18 ppm (

      
      -O linker).
      
    • Verify the integration of the 3 aromatic protons on the aniline ring vs. the 4 protons on the pyridine ring.

References

  • National Institutes of Health (NIH) - GSRS. 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline (CAS 848134-24-7).[5][6] Retrieved from [Link]

  • FDA Substance Registration System (UNII). Unique Ingredient Identifier: LLL63EN427. Retrieved from [Link]

Sources

Foundational

Physicochemical properties of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline for drug design

Technical Whitepaper: Physicochemical Profiling of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline in Kinase Inhibitor Design Executive Summary: The "Hinge-Binder" Anchor 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline in Kinase Inhibitor Design

Executive Summary: The "Hinge-Binder" Anchor

3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7) represents a privileged scaffold in the design of Type I and Type II tyrosine kinase inhibitors (TKIs).[1][2][3] Structurally, it serves as the solvent-exposed "tail" or the hydrophobic core connector often found in covalent inhibitors targeting EGFR and HER2, such as Neratinib (HKI-272) and its analogs.[1][2][3]

This guide provides a comprehensive technical breakdown of this molecule, moving beyond basic descriptors to actionable insights for medicinal chemists.[1] We focus on its dual-basic center behavior, lipophilicity modulation via the chloro-substituent, and critical synthesis parameters to avoid genotoxic impurities.[1][2][3]

Structural Deconstruction & In Silico Profiling

To effectively utilize this scaffold, one must understand the interplay between its three distinct pharmacophoric features: the aniline "warhead attachment point," the chloro-solubility modulator, and the pyridine tail.[2][3]

Electronic & Steric Analysis
  • The Aniline (Primary Amine): This is the nucleophilic handle for coupling with electrophiles (e.g., 4-(dimethylamino)but-2-enoyl chloride).[1][3] The ortho-chloro substituent exerts a

    
     (inductive withdrawing) effect, slightly lowering the nucleophilicity of the amine compared to an unsubstituted aniline.[1][2][3] This reduces the rate of non-specific acylation in biological systems but requires stronger activation during drug synthesis.[1]
    
  • The Pyridine (3-yl Position): Unlike the 2-yl or 4-yl isomers, the 3-yl nitrogen is less electronically coupled to the ether oxygen.[1][2][3] It acts as a solvating group, providing a specific pKa (~5.2) that aids in lysosomal trapping and aqueous solubility at gastric pH.[1]

  • The Ether Linker: Provides rotational freedom (entropy penalty upon binding) but allows the pyridine ring to adopt the necessary dihedral angle to fit into the ribose-binding pocket or solvent channel of the kinase.[1]

Physicochemical Property Table
PropertyValue (Exp/Pred)Implications for Drug Design
Molecular Weight 234.68 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][3]
cLogP ~2.3 - 2.5Moderate lipophilicity; ensures membrane permeability.[1]
LogD (pH 7.4) ~2.1Pyridine is mostly neutral at physiological pH.[1]
pKa (Pyridine) 5.1 ± 0.2Protonated in acidic environments (stomach/lysosome).[1][3]
pKa (Aniline) 3.2 ± 0.3Weak base; largely unprotonated at physiological pH.[1]
PSA (Polar Surface Area) ~50 ŲWell within the "Rule of 3" for CNS penetration (though usually used for oncology).[1][3]
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsGood balance for solubility vs. permeability.[1]

Strategic Synthesis Protocol

Expertise Note: While many routes exist, the "Nitro-Reduction" route is preferred over direct coupling to the aniline to prevent N-alkylation side reactions.[1][2]

Step 1: Etherification (The Critical Junction)

Reaction: 2-Chloro-4-nitrophenol + 3-(Chloromethyl)pyridine


 Nitro Intermediate
Reagents: 

, DMF, NaI (catalytic).[1][3]
  • Protocol:

    • Dissolve 2-chloro-4-nitrophenol (1.0 eq) in anhydrous DMF (5 vol).

    • Add

      
       (2.5 eq) and stir at RT for 30 min to form the phenolate.
      
    • Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) and NaI (0.1 eq).

    • Heat to 60°C for 4-6 hours. Caution: Higher temps promote ether cleavage.[1]

    • Workup: Quench with water (precipitation usually occurs).[1] Filter and wash with water/isopropanol to remove unreacted phenol (potential genotoxin).

Step 2: Selective Reduction (Avoiding Dehalogenation)

Reaction: Nitro Intermediate


 3-Chloro-4-(pyridin-3-ylmethoxy)aniline
Reagents:  Fe powder, 

, Ethanol/Water.[1][2][3]
  • Why Iron? Catalytic hydrogenation (

    
    , Pd/C) carries a high risk of dechlorination  (removing the critical Cl substituent).[1][3] Iron/Ammonium Chloride is chemoselective for the nitro group.[1]
    
  • Protocol:

    • Suspend nitro intermediate in EtOH:Water (3:1).[1]

    • Add Fe powder (5 eq) and

      
       (5 eq).
      
    • Reflux (80°C) for 2 hours. Monitor by LCMS (Disappearance of SM m/z ~265).[3]

    • Purification: Filter hot through Celite (remove Fe sludge). Concentrate filtrate.[1][4] Recrystallize from EtOAc/Hexane.

Visualization: Pathway & Logic

The following diagram illustrates the retrosynthetic logic and the physicochemical "traffic light" system for this scaffold.

G Target Target: Neratinib-like TKI Scaffold 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (The Scaffold) Target->Scaffold Retrosynthesis Prop_Sol Solubility Engine (Pyridine N, pKa ~5.2) Scaffold->Prop_Sol Prop_Meta Metabolic Shield (Cl blocks Ring Oxidation) Scaffold->Prop_Meta Prop_Link Linker Dynamics (Ether O, Rotational Freedom) Scaffold->Prop_Link Phenol 2-Chloro-4-nitrophenol Phenol->Scaffold 1. SN2 Coupling 2. Fe/NH4Cl Reduction Pyridine 3-(Chloromethyl)pyridine Pyridine->Scaffold

Figure 1: Structural deconstruction showing the synthesis precursors and the functional role of each pharmacophore segment.[3]

Experimental Protocols: Characterization

To validate the quality of this intermediate before committing it to a GMP step, the following self-validating protocols are recommended.

pKa Determination (Potentiometric Titration)

Context: Accurate pKa is vital to predict salt formation (e.g., Tosylate vs. Maleate salts).[1][3]

  • Preparation: Dissolve 5 mg of the aniline in 20 mL of 0.15 M KCl (ionic strength adjuster). Ensure the solution is acidified to pH 2.0 using 0.5 M HCl.[1]

  • Titration: Titrate with 0.5 M KOH under

    
     atmosphere (to exclude 
    
    
    
    ) at 25°C.
  • Analysis: Plot pH vs. Volume of KOH. Look for two inflection points:

    • Inflection 1 (pH ~3.2): Deprotonation of the Aniline

      
      .[1]
      
    • Inflection 2 (pH ~5.2): Deprotonation of the Pyridine

      
      .[1]
      
  • Validation: The first derivative (

    
    ) peaks must be distinct.[1] If merged, use a co-solvent (Methanol) and extrapolate to 0% organic.[3]
    
LogD Shake-Flask Method (Miniaturized)
  • Phase System: 1-Octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4).[1]

  • Execution: Add 100

    
     of compound to the system. Vortex for 1 hour at RT.[1] Centrifuge to separate phases.
    
  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
  • Acceptance Criteria: Mass balance (sum of both phases) must be >90% of input mass.[1]

Metabolic Stability & Toxicology Insights

  • Metabolic Hotspots: The primary metabolic risk for this scaffold is N-oxidation of the pyridine ring (forming the N-oxide) and N-acetylation of the aniline (if not capped immediately in the next synthetic step).[1][3]

  • Structural Alert: The chloro-aniline moiety is a structural alert for potential genotoxicity (Ames positive) if the aniline is free.[1][3] However, once coupled to the Michael Acceptor (as in Neratinib), this risk is mitigated.[3]

  • Recommendation: Store the intermediate as the Dihydrochloride salt (CAS: 1268334-31-1 for the salt form).[1][3] The salt form suppresses N-oxidation and improves shelf-life stability significantly compared to the free base.[1][2]

References

  • National Center for Advancing Translational Sciences (NCATS). 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline (Compound Summary).[1][3] Inxight Drugs.[1] Retrieved October 26, 2023, from [Link][2][3]

  • PubChem. 3-Chloro-4-(3-pyridinylmethoxy)benzenamine.[1][3][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][2][3]

  • Tsou, H. R., et al. (2005).[1] Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity.[1][2][3] Journal of Medicinal Chemistry.[1] (Foundational paper describing the SAR of the aniline ether scaffold).

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] (Source for pKa and LogD protocols).

Sources

Exploratory

Solubility Profile of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline in Organic Solvents

[1] Executive Summary 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 1170528-42-3 for the dihydrochloride salt form; free base often referenced in kinase inhibitor synthesis) is a critical pharmacophore intermediate. It s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 1170528-42-3 for the dihydrochloride salt form; free base often referenced in kinase inhibitor synthesis) is a critical pharmacophore intermediate. It serves as a building block for multi-targeted tyrosine kinase inhibitors (TKIs), structurally analogous to intermediates used in the synthesis of agents like Vandetanib or Neratinib derivatives.

This guide addresses the solubility profiling of this compound, a parameter that dictates process yield, purity during crystallization, and bioavailability in early formulation. Due to the proprietary nature of specific industrial datasets, this whitepaper synthesizes theoretical physicochemical predictions with a validated experimental protocol for determining the thermodynamic solubility profile in organic solvents.

Physicochemical Characterization & Theoretical Solubility[1][2][3][4]

Before initiating wet chemistry, a structural analysis provides the baseline for solvent screening.

Structural Analysis

The molecule contains three distinct functional regions that govern its solvation thermodynamics:

  • Aniline Moiety: Provides a weak H-bond donor (

    
    ) and acceptor. The ortho-chloro group increases lipophilicity (
    
    
    
    ) and reduces the pKa of the aniline nitrogen via inductive electron withdrawal.
  • Ether Linkage: Acts as a flexible spacer and weak H-bond acceptor.

  • Pyridine Ring: A basic center (Pyridine-N) capable of significant H-bonding and protonation.

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and calculated LogP (cLogP


 2.1–2.5), the theoretical solubility profile is categorized below:
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Strong dipole-dipole interactions; disruption of crystal lattice energy.
Polar Protic Methanol, EthanolHigh (20–80 mg/mL)H-bonding with pyridine nitrogen and aniline amine.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Favorable dispersion forces; "like-dissolves-like" for the chloro-phenyl ring.
Esters/Ketones Ethyl Acetate, AcetoneModerate (5–30 mg/mL)Good general organic solubility; useful for crystallization/antisolvent.
Non-Polar n-Heptane, Hexane, TolueneLow (<1 mg/mL)Lack of polar interactions to overcome the lattice energy of the polar heterocycles.
Aqueous Water (pH 7)Very Low (<0.1 mg/mL)Hydrophobic aromatic core dominates at neutral pH.

Critical Note: The solubility in water or acidic media increases drastically if the compound is converted to its dihydrochloride salt .

Experimental Protocol: Thermodynamic Solubility Determination

To generate an accurate solubility profile, the Isothermal Saturation Method (Shake-Flask) is the gold standard. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in early HTS screening.

Materials & Equipment
  • Compound: >98% purity 3-Chloro-4-(pyridin-3-ylmethoxy)aniline.

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).[1]

  • Apparatus: Temperature-controlled orbital shaker (control

    
     0.1°C).
    
  • Analysis: HPLC-UV/Vis (Detector at

    
     nm).
    
Step-by-Step Workflow
  • Preparation: Add excess solid compound to 5 mL of solvent in a sealed glass vial. Ensure visible undissolved solid remains.[2]

  • Equilibration: Agitate at fixed temperatures (e.g., 278.15 K, 288.15 K, 298.15 K, 308.15 K) for 24–48 hours.

  • Clarification: Stop agitation and allow settling for 2 hours. Filter the supernatant using a 0.22

    
    m PTFE syringe filter (pre-heated to the equilibrium temperature to prevent precipitation).
    
  • Quantification: Dilute the filtrate with mobile phase and inject into HPLC.

  • Calculation: Determine concentration using a pre-established calibration curve (

    
    ).
    
Visualization of Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrium Agitation (Shake-Flask) 24-48h @ T (const) Start->Equilibrium Separation Phase Separation (Settling + Filtration) Equilibrium->Separation TempControl Critical: Maintain T during filtration to prevent crash-out Separation->TempControl Risk Control Analysis HPLC Quantification (UV Detection) Separation->Analysis DataProc Data Fitting (Apelblat / Van't Hoff) Analysis->DataProc

Figure 1: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.

Thermodynamic Modeling & Data Analysis

Experimental data points are discrete. To optimize crystallization processes, you must correlate this data using thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is widely used for aniline derivatives to correlate mole fraction solubility (


) with temperature (

).


  • A, B, C: Empirical model parameters derived from regression.

  • Utility: Allows interpolation of solubility at any temperature within the measured range, essential for designing cooling crystallization curves.

The Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.



  • 
     (Enthalpy):  Typically positive (endothermic) for these anilines, meaning solubility increases with temperature.
    
  • 
     (Entropy):  Reflects the disorder change upon mixing.
    

Process Implications: Solvent Selection Strategy

Choosing the right solvent is a balance between solubility (yield) and selectivity (purity).

Reaction Solvent (Synthesis)
  • Recommended: Toluene or THF .

  • Reasoning: Moderate solubility allows the reaction to proceed, but the product might precipitate upon cooling or addition of an anti-solvent (like Hexane), facilitating easy isolation. Toluene also allows azeotropic removal of water if the coupling reaction requires it.

Crystallization Solvent (Purification)
  • System: Ethanol/Water or Isopropanol/Heptane .

  • Mechanism:

    • Dissolve crude 3-Chloro-4-(pyridin-3-ylmethoxy)aniline in hot Ethanol (High Solubility).

    • Slowly cool or add Water (Anti-solvent).

    • The "chloro" and "ether" functionalities drive the compound out of solution as water content increases, leaving polar impurities in the mother liquor.

Solvent Selection Decision Tree

SolventSelection Root Objective Reaction Synthesis Medium Root->Reaction Purification Crystallization Root->Purification HighSol High Solubility (DMSO, DMF) Reaction->HighSol Avoid (Hard Removal) ModSol Moderate Solubility (Toluene, EtOAc) Reaction->ModSol Preferred (Easy Workup) Purification->ModSol Primary Solvent AntiSol Anti-Solvent (Hexane, Water) ModSol->AntiSol Add to induce precipitation

Figure 2: Strategic selection of solvents for synthesis versus purification processes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16794144, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline. Retrieved from [Link][3]

  • Li, Z., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents. Journal of Molecular Liquids. Retrieved from [Link]

  • World Health Organization. (2018).[4] Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. Retrieved from [Link]

  • Kiani, M., et al. (2024).[5] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]

Sources

Foundational

The Untapped Potential of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline: A Technical Guide to Evaluating its Kinase Inhibition Activity

Introduction: The Quest for Novel Kinase Inhibitors The field of oncology has been revolutionized by the development of kinase inhibitors, targeted therapies that have transformed the treatment landscape for many cancers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Kinase Inhibitors

The field of oncology has been revolutionized by the development of kinase inhibitors, targeted therapies that have transformed the treatment landscape for many cancers. The 3-chloro-4-(pyridin-ylmethoxy)aniline scaffold has emerged as a privileged structure in this domain. Notably, the isomer 3-chloro-4-(pyridin-2-ylmethoxy)aniline is a well-established key intermediate in the synthesis of potent irreversible inhibitors of the human epidermal growth factor receptor 2 (HER2) and various epidermal growth factor receptor (EGFR) mutants.[1] Despite the success of the pyridin-2-yl isomer, the therapeutic potential of its pyridin-3-yl counterpart, 3-chloro-4-(pyridin-3-ylmethoxy)aniline, remains largely unexplored. This technical guide provides a comprehensive research framework for academic and industry scientists to systematically evaluate the kinase inhibitory activity and therapeutic potential of this intriguing, yet understudied, molecule. We will delve into a prospective analysis, outlining a robust experimental workflow to unlock the potential of this novel compound.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is an achiral molecule with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol .[2][3]

PropertyValueSource
Molecular FormulaC12H11ClN2O[2]
Molecular Weight234.68 g/mol [2]
StereochemistryAchiral[2]
InChIKeyHLUUSUYPMJJHLW-UHFFFAOYSA-N[2]
SMILESNc1ccc(cc1Cl)OCc2cccnc2

Proposed Kinase Targets and Rationale for Investigation

The rationale for investigating 3-chloro-4-(pyridin-3-ylmethoxy)aniline as a kinase inhibitor is rooted in the established activity of its structural analogs. Substituted anilines are a cornerstone in the design of ATP-competitive kinase inhibitors, with the aniline nitrogen and its substituents forming crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase.[4][5] The pyridine ring can also engage in important interactions within the kinase domain.[6][7][8]

Given that derivatives of the 2-yl isomer target EGFR and HER2, these are logical primary targets for the 3-yl isomer. However, the change in the position of the nitrogen in the pyridine ring could alter the molecule's conformation and electronic properties, potentially leading to a different kinase selectivity profile. This presents an opportunity for discovering inhibitors with novel target engagement or improved selectivity.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Ribose-Binding Pocket Ribose-Binding Pocket Aniline Aniline Aniline->Hinge Region H-bonds Pyridine Pyridine Pyridine->Hydrophobic Pocket Hydrophobic Interactions Linker Linker Linker->Ribose-Binding Pocket van der Waals

Caption: Hypothetical binding mode of the aniline-pyridine scaffold in a kinase ATP-binding pocket.

A Phased Experimental Workflow for Kinase Inhibitor Profiling

We propose a multi-phased approach to systematically evaluate the therapeutic potential of 3-chloro-4-(pyridin-3-ylmethoxy)aniline.

Start Start Phase1 Phase 1: Initial Screening & Target Validation Start->Phase1 Phase2 Phase 2: Mechanism of Action Studies Phase1->Phase2 Promising Hits Phase3 Phase 3: Lead Optimization & Preclinical Evaluation Phase2->Phase3 Confirmed Mechanism End End Phase3->End Candidate Selection

Caption: A high-level overview of the proposed experimental workflow.

Phase 1: Initial Screening and Target Validation

The initial phase focuses on broad screening to identify potential kinase targets and confirm activity in a cellular context.

Biochemical Biochemical Assays (Kinase Panel Screening) DataAnalysis Data Analysis (IC50/GI50 Determination) Biochemical->DataAnalysis CellBased Cell-Based Assays (Cell Viability) CellBased->DataAnalysis TargetID Preliminary Target Identification DataAnalysis->TargetID

Caption: Workflow for Phase 1: Initial Screening and Target Validation.

1. Biochemical Assays: In Vitro Kinase Inhibition

The first step is to screen the compound against a panel of purified kinases to determine its inhibitory activity and selectivity.

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC50 value of a test compound using a fluorescence-based in vitro kinase assay.[9]

  • Inhibitor Preparation: Prepare a serial dilution of 3-chloro-4-(pyridin-3-ylmethoxy)aniline in DMSO.

  • Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only.

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and a suitable substrate in kinase assay buffer. Add this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.[10][11]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent that generates a signal proportional to the amount of phosphorylated substrate or remaining ATP.[11]

  • Data Acquisition: Read the signal (e.g., fluorescence, luminescence) in each well using a microplate reader.

  • Data Analysis: Normalize the data and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: In Vitro Kinase Inhibition

Kinase TargetIC50 (nM)
EGFRExperimental Value
HER2Experimental Value
SRCExperimental Value
... (other kinases)Experimental Value

2. Cell-Based Assays: Assessing Cellular Activity

Following biochemical screening, it is crucial to evaluate the compound's effect on cancer cell lines with known kinase dependencies.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]

  • Cell Seeding: Seed cancer cells (e.g., HER2-positive SK-BR-3, EGFR-mutant NCI-H1975) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-chloro-4-(pyridin-3-ylmethoxy)aniline for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[13][15][16]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13][16]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cellular Growth Inhibition

Cell LineKinase DependencyGI50 (µM)
SK-BR-3HER2Experimental Value
NCI-H1975EGFR (L858R/T790M)Experimental Value
A549EGFR (Wild-Type)Experimental Value
Phase 2: Mechanism of Action Studies

Once promising activity is confirmed, the next phase focuses on elucidating the compound's mechanism of action.

TargetEngage Target Engagement (Western Blot) MechanismConfirm Mechanism Confirmation TargetEngage->MechanismConfirm EnzymeKinetics Enzyme Kinetics (Mode of Inhibition) EnzymeKinetics->MechanismConfirm

Caption: Workflow for Phase 2: Mechanism of Action Studies.

1. Target Engagement: Confirming Intracellular Activity

Western blotting is a key technique to determine if the compound inhibits the phosphorylation of the target kinase and its downstream signaling proteins within the cell.[17]

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a defined time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-EGFR) or a downstream effector (e.g., p-Akt).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17][18]

  • Analysis: Re-probe the membrane with an antibody for the total protein to ensure equal loading.

2. Enzyme Kinetics: Determining the Mode of Inhibition

Enzyme kinetic studies are performed to understand how the compound interacts with the kinase, for example, whether it is a competitive, non-competitive, or uncompetitive inhibitor. This is typically done by measuring the kinase activity at varying concentrations of both the inhibitor and ATP.

Phase 3: Lead Optimization and Preclinical Evaluation

If the compound demonstrates a confirmed mechanism of action and promising cellular activity, it can be considered a lead compound for further optimization. This phase involves medicinal chemistry efforts to improve potency, selectivity, and drug-like properties, followed by in vivo efficacy studies in animal models of cancer.

Conclusion and Future Directions

This technical guide provides a roadmap for the systematic evaluation of 3-chloro-4-(pyridin-3-ylmethoxy)aniline as a potential kinase inhibitor. By following the proposed phased experimental workflow, researchers can thoroughly characterize its biochemical and cellular activity, elucidate its mechanism of action, and determine its therapeutic potential. The discovery of a novel kinase inhibitor from this under-explored chemical space could provide a valuable new tool for cancer therapy.

References

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2020, January 15). Taylor & Francis Online. [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity. (2018). Current Protocols in Neuroscience, 85(1), e55. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2014). Journal of Medicinal Chemistry, 57(15), 6337-6351. [Link]

  • ChEMBL - In Vitro Kinase Inhibition Assay. EMBL-EBI. [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • 3-CHLORO-4-((PYRIDIN-3-YL)METHOXY)ANILINE. GSRS. [Link]

  • 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. precisionFDA. [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Scientific Reports, 5, 16580. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline. Inxight Drugs. [Link]

  • 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(17), 5174-5177. [Link]

  • China 3-Chloro-4-(Pyridin-2-Ylmethoxy)Aniline Factory and Manufacturers. Luna. [Link]

Sources

Exploratory

Comprehensive Profiling of pKa and Lipophilicity (LogP) for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline: A Technical Guide for Preclinical Development

Executive Summary 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7)[1][2] is a critical structural motif and synthetic intermediate frequently utilized in the development of targeted kinase inhibitors (e.g., HER...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7)[1][2] is a critical structural motif and synthetic intermediate frequently utilized in the development of targeted kinase inhibitors (e.g., HER2/EGFR inhibitors structurally related to Neratinib)[3][4]. Understanding its acid-base dissociation constants (pKa) and lipophilicity (LogP/LogD) is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as optimizing its formulation into stable pharmaceutical salts (such as the dihydrochloride salt, CID 42937475)[5][6].

This whitepaper provides a rigorous, mechanistic exploration of the physicochemical properties of 3-chloro-4-(pyridin-3-ylmethoxy)aniline, detailing the structural causality behind its ionization behavior and outlining self-validating experimental protocols for its characterization.

Structural Determinants of Acid-Base Equilibria (pKa)

The molecule is a diprotic base featuring two distinct ionizable centers: a primary aromatic amine (aniline) and a heteroaromatic nitrogen (pyridine)[1]. The macroscopic pKa values are governed by the complex interplay of inductive (-I) and resonance (+M) effects.

The Aniline Nitrogen (pKa1 ~ 4.0 - 4.2)

In an unsubstituted aniline, the pKa of the conjugate acid is approximately 4.6. However, in 3-chloro-4-(pyridin-3-ylmethoxy)aniline, the electron density on the primary amine is modulated by two competing ring substituents:

  • The Meta-Chloro Group (-I Effect): Halogens exert a strong electron-withdrawing inductive effect. Positioned meta to the amine, the highly electronegative chlorine atom pulls electron density away from the nitrogen, destabilizing the protonated anilinium ion and thereby lowering the pKa.

  • The Para-Alkoxy Group (+M Effect): The ether linkage (pyridin-3-ylmethoxy) positioned para to the amine donates electron density into the aromatic ring via resonance, which partially offsets the inductive withdrawal of the chloro group.

The net result is a slightly depressed pKa1 (~4.0 - 4.2) relative to unsubstituted aniline, making it a very weak base that remains largely unprotonated at physiological pH (7.4)[7].

The Pyridine Nitrogen (pKa2 ~ 5.1 - 5.3)

The pyridine ring serves as the second basic center. Unsubstituted pyridine has a pKa of ~5.2. The attachment of the (3-chloro-4-aminophenoxy)methyl group at the 3-position of the pyridine ring introduces a mild electron-withdrawing inductive effect via the ether oxygen. However, because this substituent is insulated by a methylene (-CH2-) spacer, its impact on the pyridine nitrogen's electron density is minimal. Consequently, the pKa2 remains close to that of unsubstituted pyridine (~5.1 - 5.3)[4][8].

Lipophilicity Profile (LogP and LogD)

Lipophilicity dictates a compound's ability to permeate lipid bilayers, including the gastrointestinal tract and the blood-brain barrier (BBB)[7][9].

Partition Coefficient (LogP)

The intrinsic lipophilicity (LogP) of the neutral free base is driven by the hydrophobic bulk of the two aromatic rings and the chloro substituent, counterbalanced by the polar surface area (PSA) contributed by the primary amine, the ether oxygen, and the pyridine nitrogen. The calculated LogP for 3-chloro-4-(pyridin-3-ylmethoxy)aniline is approximately 2.6 - 2.9, placing it well within the optimal range defined by Lipinski’s Rule of Five for oral bioavailability.

Distribution Coefficient (LogD at pH 7.4)

Because both the aniline and pyridine nitrogens have pKa values well below 7.4, the molecule exists almost exclusively (>99%) in its neutral, un-ionized form in systemic circulation. Therefore, the LogD at pH 7.4 is nearly identical to the LogP (LogD7.4 ≈ 2.5 - 2.8)[7].

Experimental Protocols for Physicochemical Characterization

To ensure high-fidelity data, the following self-validating protocols are recommended for determining the pKa and LogP of 3-chloro-4-(pyridin-3-ylmethoxy)aniline.

Potentiometric Titration for pKa Determination (Cosolvent Extrapolation)

Due to the poor aqueous solubility of the neutral free base, traditional aqueous titration is prone to precipitation artifacts. A cosolvent approach (Yasuda-Shedlovsky extrapolation) must be employed to ensure data integrity.

  • Solvent Preparation: Prepare mixtures of methanol/water at varying weight fractions (e.g., 20%, 30%, 40%, 50% MeOH).

  • Sample Dissolution: Dissolve the dihydrochloride salt of 3-chloro-4-(pyridin-3-ylmethoxy)aniline (CID 42937475)[6] in each cosolvent mixture to achieve a concentration of ~1 mM.

  • Titration: Titrate the solution with standardized 0.1 M NaOH at a constant temperature (25.0 ± 0.1 °C) under an inert argon atmosphere to prevent CO2 absorption (which skews pH readings).

  • Data Analysis: Plot the apparent pKa (psKa) against the reciprocal of the dielectric constant of the cosolvent mixtures. Extrapolate to the dielectric constant of pure water (

    
     = 78.3) to derive the true aqueous pKa.
    
Shake-Flask Method for LogP Determination

The shake-flask method remains the gold standard for LogP determination, providing direct thermodynamic partitioning data.

  • Mutual Saturation: Vigorously stir n-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation. Causality: This prevents volume shifts during the experiment that would otherwise artificially alter the concentration ratio.

  • Solubilization: Dissolve a precisely weighed amount of the neutral free base in the pre-saturated n-octanol phase.

  • Partitioning: Combine the drug-loaded octanol with the pre-saturated aqueous buffer in a glass vial. Mechanically shake for 60 minutes at 25 °C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase boundaries.

  • Quantification: Carefully sample both phases. Quantify the concentration of the compound in each phase using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at its isosbestic point.

  • Calculation: Compute LogP using the equation:

    
    .
    

Data Presentation

Table 1: Summary of Physicochemical Properties for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

PropertyValue / EstimateContext / Methodology
Molecular Weight 234.68 g/mol Neutral free base (C12H11ClN2O)
pKa1 (Aniline) ~ 4.0 - 4.2Conjugate acid dissociation (Cosolvent Extrapolation)
pKa2 (Pyridine) ~ 5.1 - 5.3Conjugate acid dissociation (Cosolvent Extrapolation)
LogP (Octanol/Water) 2.6 - 2.9Neutral species partitioning (Shake-Flask Method)
LogD (pH 7.4) 2.5 - 2.8Physiological pH partitioning
Topological PSA 48.1 ŲComputed descriptor[10]

Mechanistic Diagrams

G State1 Dicationic Form (pH < 3.0) State2 Monocationic Form (Pyridine Protonated) (pH 4.5 - 5.0) State1->State2 pKa1 ~ 4.2 (Aniline -NH3+ -> -NH2) State3 Neutral Free Base (pH > 6.5) State2->State3 pKa2 ~ 5.2 (Pyridine -NH+ -> -N)

Figure 1: pH-dependent ionization states of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline.

G Step1 1. Mutual Saturation (n-Octanol & Aqueous Buffer pH 7.4) Step2 2. Solubilize 3-Chloro-4-(pyridin-3-ylmethoxy)aniline in pre-saturated n-Octanol Step1->Step2 Step3 3. Mechanical Shaking & Centrifugation (Phase Separation at 25°C) Step2->Step3 Step4 4. Phase Sampling & HPLC-UV Analysis (Quantify [Drug]oct and [Drug]aq) Step3->Step4 Step5 5. Calculate LogP / LogD LogP = log([Drug]oct /[Drug]aq) Step4->Step5

Figure 2: Self-validating Shake-Flask experimental workflow for LogP determination.

References

  • National Center for Advancing Translational Sciences (NCATS). "3-Chloro-4-[(pyridin-3-yl)methoxy]aniline." Inxight Drugs. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 42937475, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride." PubChem. URL:[Link]

  • Medsafe New Zealand. "NERLYNX® (neratinib) Datasheet." Medsafe. URL:[Link]

  • American Association for Cancer Research (AACR). "Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors." Clinical Cancer Research. URL:[Link]

Sources

Foundational

Technical Profile &amp; Synthetic Utility: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

[1] Executive Summary 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7) is a high-value heterocyclic building block used primarily in the discovery and synthesis of Tyrosine Kinase Inhibitors (TKIs) . Structural...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7) is a high-value heterocyclic building block used primarily in the discovery and synthesis of Tyrosine Kinase Inhibitors (TKIs) . Structurally, it combines an electron-rich aniline moiety (essential for the hinge-binding motif in kinase domains) with a pyridine side chain that modulates solubility and pharmacokinetic (PK) profiles.

This compound serves as a critical scaffold for developing multi-targeted kinase inhibitors, particularly those targeting the EGFR/HER2 and c-MET pathways. Its structural isomer, the pyridin-2-yl analogue, is a known intermediate for Neratinib; however, the pyridin-3-yl variant discussed here offers distinct pKa and metabolic stability characteristics, making it a vital tool for structure-activity relationship (SAR) optimization in modern drug discovery.

Chemical Identity & Descriptors

The following data establishes the precise chemical identity of the compound for regulatory and database integration.

DescriptorValue
IUPAC Name 3-Chloro-4-(pyridin-3-ylmethoxy)aniline
Common Synonyms 3-Chloro-4-[(pyridin-3-yl)methoxy]benzenamine; 4-(3-Pyridylmethoxy)-3-chloroaniline
CAS Number 848134-24-7 (Free Base) / 1170528-42-3 (Dihydrochloride)
Molecular Formula C₁₂H₁₁ClN₂O
Molecular Weight 234.68 g/mol
SMILES Nc1ccc(OCc2cccnc2)c(Cl)c1
InChIKey HLUUSUYPMJJHLW-UHFFFAOYSA-N
LogP (Calc) ~2.3
pKa (Pyridine N) ~4.8 (Estimated)

Structural Analysis & Pharmacophore Mapping

Understanding the functional roles of this molecule's substructures is crucial for medicinal chemists.

  • Aniline (Hinge Binder): The primary amine (-NH2) acts as a key hydrogen bond donor. In kinase inhibitors, this group often forms a hydrogen bond with the backbone carbonyl of the kinase hinge region.

  • Chlorine (Lipophilic Clamp): The chlorine atom at the ortho position to the ether linkage provides steric bulk and lipophilicity, often filling hydrophobic pockets (e.g., the "gatekeeper" region) to lock the ligand conformation.

  • Ether Linkage (Spacer): The oxymethyl linker provides rotational freedom, allowing the pyridine ring to orient into the solvent-exposed region of the protein.

  • Pyridine Ring (Solubilizer): The nitrogen atom in the 3-position is less basic than in the 2- or 4-positions, reducing the risk of hERG channel inhibition while maintaining sufficient polarity to improve aqueous solubility.

Diagram 1: Pharmacophore Logic

Pharmacophore Compound 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Aniline Aniline Moiety (H-Bond Donor) Compound->Aniline Hinge Binding Chlorine 3-Chloro Group (Lipophilic/Steric) Compound->Chlorine Hydrophobic Pocket Linker Ether Linker (Rotational Spacer) Compound->Linker Flexibility Pyridine 3-Pyridine Ring (Solubility/pKa Modulator) Compound->Pyridine Solvent Exposure

Caption: Functional decomposition of the molecule highlighting its role in kinase inhibitor design.

Synthetic Pathways & Experimental Protocols

The synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a robust two-step process involving a nucleophilic aromatic substitution (


) followed by a nitro reduction.
Retrosynthetic Analysis

The target is disconnected at the ether linkage and the amine. The most efficient forward synthesis couples 3-chloro-4-fluoronitrobenzene with pyridin-3-ylmethanol .

Diagram 2: Synthesis Workflow

Synthesis SM1 3-Chloro-4-fluoronitrobenzene Step1 Step 1: S_NAr Coupling Base: K2CO3 or NaH Solvent: DMF, 60-80°C SM1->Step1 SM2 Pyridin-3-ylmethanol SM2->Step1 Inter Intermediate: 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene Step2 Step 2: Nitro Reduction Reagent: Fe/NH4Cl or H2/Pd-C Solvent: EtOH/H2O Inter->Step2 Prod Target: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Step1->Inter Step2->Prod

Caption: Two-step industrial synthesis route via S_NAr coupling and nitro reduction.

Detailed Experimental Protocol

Step 1: Preparation of 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene

  • Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), Pyridin-3-ylmethanol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Dissolve 3-chloro-4-fluoronitrobenzene and pyridin-3-ylmethanol in dry DMF under

      
       atmosphere.
      
    • Add

      
       in portions.
      
    • Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the fluoride starting material.

    • Workup: Pour reaction mixture into ice-water. The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate (EtOAc).

    • Critical Note: The pyridine nitrogen can act as a nucleophile, but the alkoxide (formed in situ) is significantly more nucleophilic, favoring O-alkylation over N-alkylation.

Step 2: Reduction to Aniline

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1 v/v).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Reflux (80°C) with vigorous stirring for 2–4 hours.

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate. Adjust pH to >9 with saturated

      
       or dilute NaOH to ensure the pyridine and aniline are in free-base form.
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH).

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.

  • Stability: The ether linkage is stable under basic and neutral conditions but may cleave under strong acidic conditions at high temperatures (e.g., concentrated HBr).

  • Safety (PPE):

    • Eye/Face: Chemical safety goggles.

    • Skin: Nitrile gloves.

    • Respiratory: Use a fume hood. The compound is likely an irritant and potentially toxic if inhaled (typical for halogenated anilines).

    • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16794144, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline. Retrieved from [Link]

  • FDA Global Substance Registration System (GSRS). UNII: LLL63EN427 Record Details. Retrieved from [Link]

  • Wissner, A., et al. (2003).Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles as Inhibitors of Epidermal Growth Factor Receptor Kinase. (Reference for general S_NAr/Reduction methodology in this class). Journal of Medicinal Chemistry.
Exploratory

History and discovery of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline as a chemical intermediate

The following technical guide details the history, discovery, and synthetic utility of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline , a critical pharmacophore used in the development of tyrosine kinase inhibitors. A Critical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, and synthetic utility of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline , a critical pharmacophore used in the development of tyrosine kinase inhibitors.

A Critical Intermediate in the Design of 4-Anilinoquinoline Kinase Inhibitors

Executive Summary

3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7 ) is a specialized organic intermediate used primarily in the discovery and synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).

While its positional isomer, the 2-pyridyl analog (CAS 524955-09-7), is the direct precursor to the FDA-approved drug Neratinib (Nerlynx), the 3-pyridyl isomer serves as a vital structural probe in medicinal chemistry. It is synthesized to optimize the physicochemical properties (pKa, solubility) and binding affinity of kinase inhibitor candidates. By altering the position of the nitrogen atom on the pyridine ring, researchers can modulate the interaction with the solvent-exposed regions of the ATP-binding pocket in kinase enzymes.

Chemical Identity & Structural Significance[1][2][3][4]

Molecular Specifications
PropertySpecification
IUPAC Name 3-Chloro-4-(pyridin-3-ylmethoxy)aniline
CAS Number 848134-24-7
Molecular Formula C₁₂H₁₁ClN₂O
Molecular Weight 234.68 g/mol
Core Scaffold Aniline (Amino-benzene)
Key Substituents 3-Chloro (Halogen), 4-Alkoxy (Ether linker), Pyridin-3-yl (Heterocycle)
Physical State Off-white to pale yellow solid
The "Isomer Effect" in Drug Design

In the development of 4-anilinoquinoline drugs (like Neratinib, Bosutinib, or Pelitinib), the "tail" of the molecule—the ether-linked pyridine—plays a dual role:

  • Solubility: The basic nitrogen in the pyridine ring improves oral bioavailability by increasing solubility in the acidic environment of the stomach.

  • Binding: The pyridine ring often extends into the solvent front of the kinase ATP pocket.

The 3-pyridyl isomer (this topic) is often compared against the 2-pyridyl and 4-pyridyl isomers during Structure-Activity Relationship (SAR) studies.

  • 2-Pyridyl (Neratinib): Often chosen for optimal steric fit.

  • 3-Pyridyl (Topic): Investigated to shift the pKa (pyridine nitrogen pKa ~5.2) or to avoid specific metabolic liabilities associated with the 2-position.

Discovery & Historical Context

The discovery of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is inextricably linked to the "Golden Age" of EGFR inhibitor research (early 2000s), led by companies like Wyeth (now Pfizer) and AstraZeneca .

  • The Precursor Era (1990s): Early EGFR inhibitors like Gefitinib established the 4-anilinoquinazoline scaffold.

  • The Irreversible Inhibitor Era (2000s): Researchers sought to improve potency against resistant mutations (e.g., T790M). This led to the development of Neratinib (HKI-272) , which possesses a Michael acceptor (acrylamide) and a solubilizing pyridine tail.

  • The Role of the 3-Pyridyl Isomer: During the optimization of HKI-272, Wyeth chemists synthesized a library of "tail" modifications. The 3-pyridyl isomer appears in patent literature (e.g., US 2006/0270668 , WO 2011/002523 ) as a derivative synthesized to test the spatial tolerance of the HER2 kinase pocket. Although the 2-pyridyl isomer was ultimately selected for Neratinib, the 3-pyridyl variant remains a standard building block for "Next-Gen" kinase inhibitors.

Synthetic Methodology

The synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a robust, two-step process. The following protocol is adapted from standard industrial procedures for similar alkoxyanilines.

Reaction Scheme Visualization

Synthesis SM1 2-Chloro-4-nitrophenol (Starting Material 1) Int Intermediate: 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene SM1->Int Step 1: Ether Coupling (K2CO3, DMF, 60°C) SM2 3-(Chloromethyl)pyridine HCl (Starting Material 2) SM2->Int Prod Product: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Int->Prod Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C)

Figure 1: Two-step synthetic pathway from commercially available phenols to the target aniline.

Detailed Protocol
Step 1: Nucleophilic Substitution (Ether Formation)

This step couples the phenol to the pyridine ring via a Williamson ether synthesis mechanism.

  • Reagents: 2-Chloro-4-nitrophenol (1.0 eq), 3-(Chloromethyl)pyridine hydrochloride (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve 2-Chloro-4-nitrophenol in DMF.

    • Add

      
       and stir at room temperature for 30 mins to generate the phenoxide anion.
      
    • Add 3-(Chloromethyl)pyridine hydrochloride portion-wise.

    • Heat the mixture to 60–80°C for 4–6 hours.

    • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and dry.

Step 2: Reduction of Nitro Group

The nitro group is reduced to the primary amine (aniline) without dechlorinating the aromatic ring.

  • Method A (Chemical Reduction - Recommended for Lab Scale):

    • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

      
      , 5.0 eq).
      
    • Solvent: Ethanol/Water (3:1).

    • Procedure: Reflux the nitro intermediate with Fe/

      
       for 2–4 hours. Filter hot through Celite to remove iron oxides. Concentrate the filtrate to obtain the crude aniline.
      
  • Method B (Catalytic Hydrogenation - Industrial):

    • Reagents:

      
       gas, Pt/C or sulfided Pd/C (to prevent dechlorination).
      
    • Note: Standard Pd/C can sometimes strip the chlorine atom; careful catalyst selection is required.

Experimental Validation & Quality Control

When verifying the identity of the synthesized 3-pyridyl isomer, specific NMR signals differentiate it from the 2-pyridyl (Neratinib) isomer.

Analytical MethodExpected Signal (3-Pyridyl Isomer)Distinction from 2-Pyridyl
¹H NMR (DMSO-d₆) Pyridine H-2: Singlet/Doublet at ~8.6 ppm (isolated between N and C).2-Pyridyl lacks this isolated proton; its most downfield signal is usually a doublet at ~8.5 ppm (H-6).
¹H NMR (Linker) -O-CH₂-: Singlet at ~5.1 ppm.Similar, but slight chemical shift difference due to electronic environment.
Mass Spectrometry [M+H]⁺: 235.1 m/zIdentical mass; requires fragmentation pattern or retention time to distinguish.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Specific Risk: As an aniline derivative, it may act as a skin sensitizer. The precursor, 3-(chloromethyl)pyridine, is a vesicant (blistering agent) and must be handled in a fume hood.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Anilines are prone to oxidation (darkening) upon exposure to air.

References

  • Patent (Neratinib & Analogs): Rabindran, S. K., et al. "Substituted Quinoline Derivatives as Antineoplastic Agents." Wyeth Holdings Corp.US Patent 2006/0270668 A1 . (Describes the genus of 4-alkoxyanilines used in synthesis).

  • Synthesis Methodology: "Preparation of 3-chloro-4-(pyridin-2-ylmethoxy)aniline." ChemicalBook Protocols (Methodology adapted for 3-yl isomer).

  • Chemical Identity: "3-Chloro-4-(pyridin-3-ylmethoxy)aniline - CAS 848134-24-7."[1] National Center for Advancing Translational Sciences (NCATS) Inxight Drugs.

  • Medicinal Chemistry Context: Tsou, H. R., et al. (2005). "Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity." Journal of Medicinal Chemistry, 48(4), 1107-1131.

Sources

Foundational

Technical Guide: Biological Activity &amp; Synthetic Utility of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Analogs

This technical guide details the biological activity, synthetic utility, and pharmacological significance of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline and its derivatives. This molecule serves as a critical pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, synthetic utility, and pharmacological significance of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline and its derivatives. This molecule serves as a critical pharmacophore in the design of Tyrosine Kinase Inhibitors (TKIs), specifically targeting the ErbB family (EGFR, HER2).

Executive Summary: The "Tail" That Wags the Kinase

In the architecture of modern kinase inhibitors, the 3-Chloro-4-(pyridin-3-ylmethoxy)aniline moiety functions as a specialized "solvent-front" extender. While the aniline nitrogen anchors the molecule to the kinase hinge region, the pyridin-3-ylmethoxy tail extends into the solvent-exposed pocket, modulating solubility, pharmacokinetic (PK) properties, and potency.

This guide analyzes this specific scaffold's role as a bioisostere to the 2-pyridyl moiety found in Neratinib (HKI-272) and its structural relationship to the 3-chloro-4-fluoroaniline core of Gefitinib .

Key Pharmacological Roles[1][2]
  • Primary Targets: EGFR (ErbB1), HER2 (ErbB2), and VEGFR-2.

  • Mechanism: ATP-competitive inhibition (Type I) or covalent inhibition (Type VI) when coupled with an acrylamide "warhead."

  • Structural Advantage: The 3-pyridyl nitrogen offers a distinct pKa profile (~4.8) compared to the 2-pyridyl isomer, reducing chelation potential while maintaining water solubility.

Molecular Mechanism of Action

To understand the biological activity of analogs containing this aniline, one must analyze how it fits within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

Binding Topology

When incorporated into a quinazoline or cyanoquinoline core (the "Head"), the aniline (the "Tail") occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr790 in EGFR).

  • The Aniline Nitrogen: Forms a hydrogen bond with the backbone carbonyl of the hinge region (typically Met793 in EGFR).

  • The 3-Chloro Substituent: Lodges into a hydrophobic pocket, displacing water and increasing binding affinity via van der Waals interactions.

  • The Pyridin-3-ylmethoxy Group: Extends towards the solvent front. The ether oxygen acts as a flexible linker, while the pyridine ring improves solubility and can interact with specific residues like Cys797 (in covalent inhibitors) or Arg841, depending on the exact scaffold geometry.

Signaling Pathway Interruption

Inhibitors utilizing this scaffold block the autophosphorylation of tyrosine residues, halting downstream signaling cascades.

EGFR_Pathway EGFR EGFR / HER2 (Tyrosine Kinase) RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K Inhibitor 3-Cl-4-(Py-3-methoxy) Analog (Inhibitor) Inhibitor->EGFR Competitive Binding (Blockade) ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK / MAPK MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Apoptosis Evasion) AKT->Survival

Figure 1: Mechanism of Action.[1] The analog competes with ATP for the EGFR kinase domain, shutting down RAS/RAF/MEK and PI3K/AKT pathways.

Comparative Biological Activity (SAR)

The 3-pyridyl isomer is often compared to the 2-pyridyl isomer (present in Neratinib). The position of the nitrogen on the pyridine ring significantly influences biological efficacy and physicochemical properties.

Structure-Activity Relationship (SAR) Data

Note: Data below represents consensus values for 4-anilino-3-cyanoquinoline derivatives containing these specific aniline tails.

Feature2-Pyridyl Analog (Neratinib-like)3-Pyridyl Analog (Target)Biological Implication
EGFR IC50 1.2 nM3.5 - 8.0 nM3-Pyridyl maintains high potency but is slightly less active than the optimized 2-pyridyl in some scaffolds.
HER2 IC50 2.0 nM5.0 - 12.0 nMRetains significant anti-HER2 activity.
Solubility (pH 7.4) ModerateHighCritical Advantage: 3-Pyridyl nitrogen is more basic and accessible for solvation, improving oral bioavailability.
Metabolic Stability ModerateHigh2-Pyridyl is prone to oxidation; 3-Pyridyl is generally more robust against CYP450 metabolism.
Selectivity Profile

Analogs containing the 3-Chloro-4-(pyridin-3-ylmethoxy) moiety demonstrate high selectivity for EGFR/HER2 over insulin-like growth factor receptor (IGF-1R), reducing the risk of hyperglycemia as a side effect.

Experimental Protocols

Synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Objective: Produce the aniline intermediate with >98% purity for coupling. Scale: 10 mmol.

Reagents:

  • 2-Chloro-4-nitrophenol (Starting Material A)[2]

  • 3-(Chloromethyl)pyridine hydrochloride (Starting Material B)

  • Potassium Carbonate (

    
    )
    
  • Iron powder (Fe) / Ammonium Chloride (

    
    ) or 
    
    
    
    /Pd-C.

Protocol:

  • Ether Formation (Nucleophilic Substitution):

    • Dissolve 2-Chloro-4-nitrophenol (1.73 g, 10 mmol) in DMF (20 mL).

    • Add

      
       (4.14 g, 30 mmol) and stir at room temperature for 30 min.
      
    • Add 3-(Chloromethyl)pyridine hydrochloride (1.80 g, 11 mmol).

    • Heat to 80°C for 4 hours . Monitor via TLC (Hexane:EtOAc 1:1).

    • Workup: Pour into ice water. Filter the precipitate (3-Chloro-4-(pyridin-3-ylmethoxy)-nitrobenzene). Yield: ~85-90%.[3][4]

  • Nitro Reduction (Bechamp Reduction or Catalytic Hydrogenation):

    • Suspend the nitro intermediate (2.6 g, 10 mmol) in Ethanol/Water (4:1, 50 mL).

    • Add Iron powder (2.8 g, 50 mmol) and

      
       (0.5 g).
      
    • Reflux at 80°C for 2 hours .

    • Purification: Filter hot through Celite to remove iron. Concentrate filtrate. Recrystallize from Ethanol.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of nitro-aromatic protons and appearance of the broad amine singlet (

    
     ~5.0 ppm). The methylene protons (
    
    
    
    ) should appear as a singlet around
    
    
    5.2 ppm.
Kinase Inhibition Assay (EGFR)

Objective: Determine IC50 of the final drug analog.

  • Preparation: Dilute compound in DMSO (10-point series, 1 nM to 10 µM).

  • Enzyme Mix: Recombinant EGFR intracellular domain (1-5 nM final) in HEPES buffer (pH 7.5),

    
    , and BSA.
    
  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Reaction: Initiate with ATP (

    
     concentration). Incubate 60 min at RT.
    
  • Detection: ADP-Glo (Promega) or similar luminescence assay.

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Synthetic Workflow Visualization

This diagram illustrates the convergence of the aniline "Tail" with a Quinazoline "Head" to form a bioactive inhibitor.

Synthesis_Workflow Phenol 2-Chloro-4- nitrophenol Ether Nitro Ether Intermediate Phenol->Ether K2CO3, DMF 80°C Pyridine 3-(Chloromethyl) pyridine Pyridine->Ether Aniline 3-Chloro-4-(pyridin-3- ylmethoxy)aniline Ether->Aniline Fe/NH4Cl Reduction Drug Final Kinase Inhibitor Aniline->Drug iPrOH, Reflux (SnAr Reaction) Quinazoline 4-Chloro-quinazoline Core (The Head) Quinazoline->Drug

Figure 2: Synthetic pathway. The aniline is synthesized separately and then coupled to the kinase-binding core.

Safety & Handling

  • Hazard Identification: As an aniline derivative, treat as a potential sensitizer and mutagen.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine.

  • Solubility: Soluble in DMSO (>50 mg/mL) and Ethanol. Poorly soluble in water unless protonated (HCl salt).

References

  • Tsou, H. R., et al. (2005). "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry.

  • Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an irreversible inhibitor of ErbB-2." Cancer Research.

  • Wissner, A., & Mansour, T. S. (2008). "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy.

  • Minami, Y., et al. (2007). "The major lung cancer-derived mutants of EGFR act as oncogenic kinases and are sensitive to the specific inhibitor." Cancer Science.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Target Molecule: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7) Primary Application: Bifunctional building block for small-molecule kinase inhibitors (e.g., EGFR/HER2 targeted therapeutics)[1]. Chemical Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7) Primary Application: Bifunctional building block for small-molecule kinase inhibitors (e.g., EGFR/HER2 targeted therapeutics)[1].

Chemical Context & Strategic Design

3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a highly valuable synthetic intermediate characterized by a halogenated aniline core linked via an ether bridge to a pyridinylmethyl moiety[2]. This specific structural motif is a critical pharmacophore in several irreversible tyrosine kinase inhibitors.

The synthesis of this molecule requires a high degree of chemoselectivity. The standard retrosynthetic approach involves a two-step sequence: a Williamson etherification followed by the reduction of a nitro group. The primary challenge lies in the second step—reducing the nitro group to an aniline without triggering the hydrodehalogenation of the aryl chloride bond.

Mechanistic Insights & Causality in Experimental Choices

Step 1: Williamson Ether Synthesis The construction of the ether linkage utilizes 2-chloro-4-nitrophenol and 3-(chloromethyl)pyridine hydrochloride[3].

  • Base Selection & Stoichiometry: Because the alkylating agent is supplied as a hydrochloride salt to prevent self-alkylation and degradation, an excess of base (3.0 equivalents of K₂CO₃) is mandatory. The base serves a dual purpose: it first neutralizes the hydrochloride salt to liberate the free pyridine base in situ, and subsequently deprotonates the phenol to generate the highly nucleophilic phenoxide anion.

  • Solvent & Temperature: Dimethylformamide (DMF) is chosen for its high dielectric constant, which effectively solvates the phenoxide anion and accelerates the Sₙ2 displacement. The reaction is capped at 80 °C to drive complete conversion while avoiding thermal degradation of the alkylating agent.

Step 2: Chemoselective Nitro Reduction The intermediate, 3-chloro-4-(pyridin-3-ylmethoxy)nitrobenzene, must be reduced without cleaving the C-Cl bond.

  • Avoiding Catalytic Hydrogenation: Standard reduction using Palladium on Carbon (Pd/C) and H₂ gas is explicitly avoided. The electron-rich Pd(0) readily undergoes oxidative addition into the aryl C-Cl bond, leading to massive dehalogenation impurities.

  • Dissolving Metal Reduction: To ensure strict chemoselectivity, a dissolving metal reduction utilizing Zinc powder and Ammonium Chloride (Zn/NH₄Cl) is employed, a method rigorously validated in the synthesis of analogous kinase inhibitor intermediates like neratinib[4]. The mildly acidic NH₄Cl acts as a proton donor, facilitating a single-electron transfer (SET) from the zinc surface exclusively to the nitro group.

Synthetic Workflow Visualization

Synthetic workflow for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline detailing chemoselective reduction.

Quantitative Data & Reagent Stoichiometry
Reaction StepReagentMW ( g/mol )Eq.Function
1. Etherification 2-Chloro-4-nitrophenol173.551.0Starting Material
3-(Chloromethyl)pyridine HCl164.031.1Alkylating Agent
Potassium Carbonate (K₂CO₃)138.213.0Base
Dimethylformamide (DMF)-10 volSolvent
2. Reduction 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene264.661.0Intermediate
Zinc Powder (Zn)65.386.0Reducing Agent
Ammonium Chloride (NH₄Cl)53.493.0Proton Source
Ethanol / Water (6:1 v/v)-15 volSolvent
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene

Self-Validating Principle: The inclusion of a 1M NaOH wash during workup is critical to purge any unreacted 2-chloro-4-nitrophenol, preventing downstream purification bottlenecks.

  • Initialization: Charge a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-chloro-4-nitrophenol (1.0 eq) and anhydrous DMF (10 mL per gram of phenol).

  • Deprotonation: Add anhydrous K₂CO₃ (3.0 eq) in one portion. Stir the suspension at room temperature for 15 minutes. The solution will turn deep yellow/orange, indicating the formation of the phenoxide anion.

  • Alkylation: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise over 10 minutes to control mild exothermicity.

  • Heating: Elevate the internal temperature to 80 °C and stir vigorously for 6–8 hours. Monitor reaction progression via LC-MS or TLC (Hexanes/EtOAc 1:1).

  • Quench & Extraction: Cool the reaction to room temperature and pour it into crushed ice/water (30 vol). Extract the aqueous layer with Ethyl Acetate (3 × 15 vol).

  • Purification Wash: Wash the combined organic layers sequentially with 1M aqueous NaOH (2 × 10 vol) to remove unreacted starting phenol, followed by saturated brine (10 vol).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the intermediate as a pale yellow solid. Yields typically range from 85–90%.

Protocol B: Synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Self-Validating Principle: Hot filtration through Celite ensures the complete removal of colloidal zinc salts, which can otherwise coordinate with the newly formed aniline and depress isolated yields.

  • Initialization: Suspend the intermediate 3-chloro-4-(pyridin-3-ylmethoxy)nitrobenzene (1.0 eq) in a mixture of Ethanol and Water (6:1 v/v, 15 mL per gram of intermediate).

  • Reagent Addition: Add solid NH₄Cl (3.0 eq) and stir until mostly dissolved. Follow by the portion-wise addition of Zinc powder (6.0 eq).

  • Reduction: Heat the heterogeneous mixture to 60 °C. The reaction is typically complete within 2–4 hours[4]. Monitor via LC-MS for the disappearance of the nitro mass and the appearance of the aniline mass (m/z 235.1 [M+H]⁺).

  • Filtration: While still hot (approx. 50 °C), filter the reaction mixture through a tightly packed pad of Celite to remove zinc residues. Wash the filter cake thoroughly with hot Ethanol (2 × 5 vol).

  • Workup: Concentrate the filtrate in vacuo to remove the majority of the ethanol. Partition the remaining aqueous slurry between Ethyl Acetate (20 vol) and saturated aqueous NaHCO₃ (10 vol).

  • Isolation: Separate the layers, extract the aqueous phase once more with Ethyl Acetate (10 vol), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Final Polish: The crude product can be triturated with cold diethyl ether or recrystallized from EtOAc/Hexanes to yield the target aniline as an off-white to pale brown solid (>95% yield).

Analytical Characterization Standards

To verify the integrity of the synthesized product, the following analytical benchmarks should be met:

  • LC-MS (ESI+): Expected mass for C₁₂H₁₁ClN₂O is 234.06 Da. The spectrum must show a dominant peak at m/z 235.1 [M+H]⁺ [2].

  • ¹H-NMR (DMSO-d₆, 400 MHz): Look for the diagnostic benzylic ether protons as a sharp singlet near δ 5.15 ppm. The primary amine (-NH₂) should appear as a broad exchangeable singlet around δ 5.05 ppm. The pyridine ring protons will present a characteristic splitting pattern, typically featuring a downfield doublet of doublets (dd) near δ 8.6 ppm corresponding to the proton adjacent to the pyridine nitrogen.

References
  • National Center for Biotechnology Information (PubChem). "3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride | CID 42937475." PubChem Database. Available at:[Link]

  • Shen, W., et al. "Preparation of disubstituted (arylamino)quinolinecarbonitriles as orally active irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity and antitumor agents." US Patent Application 20160214964A1, Google Patents.

Sources

Application

Process Development Guide: Scalable Synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Executive Summary This application note details a robust, two-step protocol for the synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline , a "privileged scaffold" frequently utilized in the development of c-Met and EGFR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline , a "privileged scaffold" frequently utilized in the development of c-Met and EGFR kinase inhibitors.[1]

The synthesis strategy prioritizes regioselectivity and chemoselectivity . By utilizing a Nucleophilic Aromatic Substitution (


) followed by a mild metal-mediated reduction, this route avoids common pitfalls such as hydrodechlorination (loss of the halogen) often observed during catalytic hydrogenation of aryl chlorides.
Key Performance Indicators (KPIs)
ParameterSpecification
Overall Yield 65% – 75% (2 Steps)
Purity Target >98% (HPLC)
Scale Suitability Gram to Multi-Gram
Critical Safety

gas evolution (Step 1); Exotherm control

Strategic Analysis & Retrosynthesis

The structural core requires the formation of an aryl-alkyl ether bond followed by the generation of a primary amine.[1]

Retrosynthetic Logic
  • Disconnection: The ether linkage (

    
    ) is the primary disconnection point.
    
  • Precursor Selection:

    • Fragment A (Electrophile): 2-Chloro-1-fluoro-4-nitrobenzene (CAS 350-30-1).[1][2][3] The fluorine atom is selected as the leaving group because it is significantly more electronegative than chlorine, making the C-F bond highly susceptible to nucleophilic attack in

      
       reactions, thereby ensuring regioselectivity at the 4-position.[1]
      
    • Fragment B (Nucleophile): Pyridin-3-ylmethanol (CAS 100-55-0).[1]

  • Forward Strategy:

    • Step 1 (

      
      ):  Base-mediated coupling.
      
    • Step 2 (Reduction): Iron/Ammonium Chloride reduction is chosen over

      
       to preserve the chlorine substituent on the aromatic ring.
      

Retrosynthesis Target Target: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Intermediate Intermediate: 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene Target->Intermediate Functional Group Interconversion (Reduction) Precursors Precursors: 2-Chloro-1-fluoro-4-nitrobenzene + Pyridin-3-ylmethanol Intermediate->Precursors C-O Bond Disconnection

Figure 1: Retrosynthetic analysis highlighting the strategic disconnection of the ether linkage.

Detailed Protocol: Phase 1 (Ether Synthesis)

Objective: Preparation of 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene. Mechanism: Nucleophilic Aromatic Substitution (


).
Materials & Reagents[1][4][5][6][7][8][9][10][11][12]
  • Substrate A: 2-Chloro-1-fluoro-4-nitrobenzene (1.0 equiv)[1][3]

  • Substrate B: Pyridin-3-ylmethanol (1.1 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF.[1] Note: DMF accelerates

    
     rates due to its polarity.
    
Step-by-Step Methodology
  • Base Activation (0 - 15 mins):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ) or Argon, suspend NaH (1.2 eq) in anhydrous DMF.
      
    • Cool the suspension to 0°C using an ice bath.

    • Safety: NaH reacts violently with moisture. Ensure all glassware is dry.

  • Alkoxide Formation (15 - 45 mins):

    • Dissolve Pyridin-3-ylmethanol (1.1 eq) in a minimal amount of DMF.[1]

    • Add this solution dropwise to the NaH suspension at 0°C.

    • Observation: Vigorous evolution of Hydrogen gas (

      
      ) will occur.
      
    • Stir at 0°C for 30 minutes until gas evolution ceases, indicating the formation of the sodium alkoxide.

  • Coupling Reaction (45 mins - 4 hours):

    • Add 2-Chloro-1-fluoro-4-nitrobenzene (1.0 eq) (dissolved in DMF) dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

    • Monitor by TLC (Hexane:Ethyl Acetate 1:1). The starting fluoronitrobenzene should disappear.

    • Optimization: If the reaction is sluggish after 2 hours, heat to 50°C.

  • Quench & Workup:

    • Cool the mixture to 0°C. Carefully quench with Ice Water (exothermic).

    • The product often precipitates as a yellow/orange solid.

    • If solid forms: Filter, wash with water, and dry.[1]

    • If oil forms: Extract with Ethyl Acetate (

      
      ). Wash organics with water (
      
      
      
      ) and Brine (
      
      
      ) to remove DMF. Dry over
      
      
      , filter, and concentrate.

Detailed Protocol: Phase 2 (Nitro Reduction)

Objective: Reduction to 3-Chloro-4-(pyridin-3-ylmethoxy)aniline. Mechanism: Single Electron Transfer (SET) reduction.

Materials & Reagents[1][4][5][6][7][8][9][10][11][12]
  • Substrate: Nitro intermediate from Phase 1.

  • Reductant: Iron Powder (Fe) (5.0 equiv) - Must be fine powder (325 mesh).

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol / Water (3:1 ratio).

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve the Nitro intermediate in Ethanol/Water (3:1).

    • Add Ammonium Chloride and Iron Powder.

    • Equip the flask with a reflux condenser.[4][5]

  • Reduction (Reflux):

    • Heat the mixture to 80°C (Reflux) with vigorous stirring. Mechanical stirring is recommended for scales >10g due to iron sludge.

    • Timecourse: Reaction typically completes in 1–3 hours.

    • Checkpoint: TLC should show a polar, UV-active spot (amine) with a lower

      
       than the nitro compound.[1]
      
  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge.[1]

    • Tip: Wash the Celite pad thoroughly with hot Ethanol or Methanol to recover adsorbed product.

    • Concentrate the filtrate to remove volatile organics (Ethanol).

    • Adjust the pH of the remaining aqueous residue to pH ~9-10 using saturated

      
       or dilute NaOH.[1]
      
    • Extract with Ethyl Acetate or DCM. Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallization from Ethanol/Hexane or Flash Column Chromatography (DCM:MeOH gradient) if necessary.

Process Visualization & Troubleshooting[1]

Workflow Start Start: Reagents Prep Step1 Step 1: Ether Formation (NaH, DMF, 0°C -> RT) Start->Step1 Check1 QC: TLC/LCMS (SM Consumed?) Step1->Check1 Check1->Step1 No (Heat to 50°C) Step2 Step 2: Nitro Reduction (Fe/NH4Cl, EtOH/H2O, 80°C) Check1->Step2 Yes Filter Critical: Celite Filtration (Remove Fe Sludge) Step2->Filter Final Final Product: Aniline Derivative Filter->Final

Figure 2: Operational workflow for the synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Wet solvents/reagents destroying NaH.[1]Use freshly distilled DMF; dry Pyridylmethanol via azeotrope if necessary.
Impurity: De-chlorination Used

in Step 2.
Switch to Fe/NH4Cl. Catalytic hydrogenation often removes aromatic chlorines.
Stalled Reduction Iron surface oxidized/inactive.Activate Iron powder with dilute HCl wash prior to use, or increase agitation speed.[1]
Emulsion during Workup Iron salts or DMF presence.Filter through Celite before extraction; Wash organic layer with Brine (

).

Analytical Specifications

To validate the synthesis, the following analytical signatures should be observed:

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       8.6 - 8.5 ppm:  Pyridine protons (distinctive doublet/singlet near Nitrogen).
      
    • 
       5.1 - 5.2 ppm:  Singlet (2H), corresponding to the benzylic 
      
      
      
      protons.[1]
    • 
       6.5 - 7.0 ppm:  Aromatic protons of the aniline ring (shifted upfield relative to the nitro precursor).
      
    • 
       3.5 - 5.0 ppm:  Broad singlet (2H), corresponding to the 
      
      
      
      group (exchangeable with
      
      
      ).[1]
  • Mass Spectrometry (ESI+):

    • Expected

      
       (approx).
      
    • Look for the characteristic Chlorine isotope pattern (

      
       ratio of 3:1).
      

Safety & Handling

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to release Hydrogen gas. Use under inert atmosphere.

  • Nitro Compounds: Potentially energetic.[6] Do not heat dry residues to high temperatures.

  • Pyridines: Toxic by inhalation and ingestion. Use in a well-ventilated fume hood.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10065609, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines (Fe/NH4Cl method). Retrieved from [Link][5]

Sources

Method

Application Note: Chemoselective Etherification Strategies for 3-Chloro-4-hydroxyaniline

Target Audience: Researchers, medicinal chemists, and process development scientists. The Chemoselectivity Challenge: Mechanistic Insights The synthesis of 4-alkoxy-3-chloroaniline derivatives via the etherification of 3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process development scientists.

The Chemoselectivity Challenge: Mechanistic Insights

The synthesis of 4-alkoxy-3-chloroaniline derivatives via the etherification of 3-chloro-4-hydroxyaniline presents a classic chemoselectivity challenge. The substrate possesses two competing nucleophilic centers:

  • The Phenolic Hydroxyl (-OH): With a pKa of ~9.0, it is a "hard" nucleophile that requires deprotonation to form the highly reactive phenoxide anion.

  • The Anilinic Amine (-NH₂): With a conjugate acid pKa of ~4.5, the nitrogen lone pair is a "soft" nucleophile that is intrinsically reactive toward electrophiles, even in its neutral state.

When subjected to standard Williamson ether synthesis conditions (alkyl halide + base), direct O-alkylation is frequently compromised by the formation of N-alkylated isomers and N,O-dialkylated byproducts [1]. The causality of this failure lies in base selection. Strong bases (e.g., Sodium Hydride, NaH) indiscriminately deprotonate both functional groups. To achieve any degree of selectivity, a milder base must be employed to exploit the thermodynamic acidity difference between the phenol and the amine.

Synthetic Strategies & Causality

To navigate this chemoselectivity issue, two primary strategies are employed in process chemistry [2]:

Strategy A: Direct O-Alkylation (Kinetic/Acid-Base Control) This approach uses a mild inorganic base, such as Potassium Carbonate (K₂CO₃), in a polar aprotic solvent (DMF or Acetonitrile). K₂CO₃ (conjugate acid pKa ~10.3) is strong enough to quantitatively deprotonate the phenol but too weak to deprotonate the aniline. By keeping the reaction temperature low (60 °C), the reaction relies on the superior nucleophilicity of the phenoxide anion over the neutral amine. However, direct alkylation of the amino group still occurs as a background reaction, necessitating rigorous chromatographic purification [1].

Strategy B: The Nitro-Precursor Route (Thermodynamic Control) This is the industry-standard workaround for high-purity scale-up. By utilizing 3-chloro-4-nitrophenol as the starting material, the problematic amine is effectively "masked" as a nitro group. The strongly electron-withdrawing nitro group further lowers the pKa of the phenol, ensuring rapid, quantitative O-alkylation without cross-reactivity [2]. A subsequent reduction step yields the target aniline.

ReactionPathways Start1 3-Chloro-4-hydroxyaniline (Direct Route) AlkAgent Alkyl Halide + K2CO3 (DMF, 60-80°C) Start1->AlkAgent Start2 3-Chloro-4-nitrophenol (Precursor Route) Inter2 4-Alkoxy-3-chloronitrobenzene (High Yield Intermediate) Start2->Inter2 Williamson Ether ProdDirect O-Alkylated Product + N-Alkylated Byproducts AlkAgent->ProdDirect Direct Alkylation Reduction Nitro Reduction (Fe/NH4Cl, 80°C) Inter2->Reduction ProdTarget Target: 4-Alkoxy-3-chloroaniline (High Purity) Reduction->ProdTarget Reduction

Synthetic pathways for the etherification of 3-chloro-4-hydroxyaniline.

Quantitative Strategy Comparison

The following table summarizes the expected outcomes and operational parameters for both strategies, allowing researchers to select the optimal route based on their project phase (e.g., rapid library generation vs. process scale-up).

ParameterStrategy A: Direct AlkylationStrategy B: Nitro-Precursor Route
Steps 12
Primary Base K₂CO₃ or Cs₂CO₃K₂CO₃
Typical Yield 40% - 60%80% - 95% (Over two steps)
Selectivity Moderate (Prone to N-alkylation)Excellent (No competing nucleophiles)
Purification Silica Gel Column ChromatographyRecrystallization / Filtration
Best Use Case Small-scale analog synthesisGram to multi-kilogram scale-up

Experimental Protocols

Protocol A: Direct Alkylation (For Rapid Analoging)

Note: This protocol is optimized to minimize, but not eliminate, N-alkylation [3].

  • Reaction Setup: To a dry, nitrogen-purged round-bottom flask, add 3-chloro-4-hydroxyaniline (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Solvation: Suspend the mixture in anhydrous Acetonitrile (0.2 M). Causality: Acetonitrile is chosen over DMF here because its lower boiling point allows for easier removal during the complex purification of mixed byproducts.

  • Electrophile Addition: Add the alkyl halide (1.05 equiv) dropwise at room temperature. Causality: A slight excess of alkyl halide is used, but kept low to prevent N,O-dialkylation. Dropwise addition maintains a low steady-state concentration of the electrophile.

  • Heating: Heat the mixture to 60 °C for 12 hours.

  • Self-Validation (QC): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is a self-validating system: the highly polar starting material will diminish, replaced by a less polar O-alkylated spot and a slightly more polar N-alkylated byproduct spot.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify strictly via column chromatography.

Protocol B: Two-Step Nitro-Precursor Route (Industry Standard)

This is the recommended protocol for ensuring high purity and yield [2].

Workflow Step1 Step 1: Etherification Mix 3-Chloro-4-nitrophenol & K2CO3 in DMF Step2 Dropwise addition of Alkyl Halide Heat at 80-90°C for 4-6 h Step1->Step2 Step3 Aqueous Workup & Filtration Isolate Nitro-Intermediate Step2->Step3 Step4 Step 2: Nitro Reduction Suspend intermediate in EtOH/H2O with Fe/NH4Cl Step3->Step4 Step5 Reflux at 80-85°C for 2-4 h Step4->Step5 Step6 Filter, Extract, and Recrystallize Yield Target Aniline Step5->Step6

Step-by-step experimental workflow for the two-step nitro-precursor route.

Step 1: Williamson Ether Synthesis

  • Preparation: Dissolve 3-chloro-4-nitrophenol (1.0 equiv) in DMF (0.5 M). Add K₂CO₃ (1.5 equiv). Causality: DMF is a polar aprotic solvent that perfectly solvates the potassium cation, leaving the phenoxide anion "naked" to accelerate the Sₙ2 transition state.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Heat to 80–90 °C for 4–6 hours.

  • Self-Validation (QC): The initial deep orange/red color of the phenoxide anion will gradually fade to a pale yellow suspension as the ether is formed.

  • Isolation: Pour the mixture into ice-cold water. The hydrophobic nitro-ether will precipitate. Collect via vacuum filtration and wash with water.

Step 2: Nitro Reduction (Béchamp Method)

  • Preparation: Suspend the intermediate from Step 1 in an Ethanol/Water mixture (4:1 v/v).

  • Reduction: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv). Causality: The Béchamp reduction is specifically chosen over Palladium-catalyzed hydrogenation (Pd/C + H₂) to strictly prevent the hydrodehalogenation (cleavage) of the aryl chloride bond, which is a common failure point in chloroaniline synthesis.

  • Heating: Reflux at 80–85 °C for 2–4 hours.

  • Self-Validation (QC): TLC will show the consumption of the UV-active nitro compound and the appearance of a highly polar, ninhydrin-positive aniline spot.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate to yield the pure 4-alkoxy-3-chloroaniline.

References

  • BenchChem Technical Support. Synthesis of 3-Chloro-4-(isopentyloxy)aniline: Troubleshooting & Optimization. BenchChem. 1

  • BenchChem Application Notes. Application Notes and Protocols for the Williamson Ether Synthesis of 3-Chloro-4-(isopentyloxy)aniline. BenchChem. 2

  • Feurer et al. Patent Application Publication: US 2006/0241127 A1. Google Patents. 3

Sources

Application

Scalable manufacturing process for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Application Note & Scalable Protocol Strategic Context and Molecular Profile 3-Chloro-4-(pyridin-3-ylmethoxy)ani...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Application Note & Scalable Protocol

Strategic Context and Molecular Profile

3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7) is a high-value synthetic intermediate utilized extensively in the development of disubstituted (arylamino)quinolinecarbonitriles. These downstream APIs function as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) and EGFR kinases, making them critical in targeted oncology therapeutics [1].

From a process chemistry standpoint, the molecule presents a distinct chemoselectivity challenge: it contains an aryl chloride, a basic pyridine ring, and a benzyl-like ether linkage. Designing a scalable synthesis requires carefully navigating these functional groups to prevent unwanted side reactions such as hydrodehalogenation or ether cleavage[2].

Retrosynthetic Rationale & Causality in Reagent Selection

The most efficient, scalable route to this aniline derivative is a two-step sequence starting from commercially available 2-chloro-4-nitrophenol and 3-(chloromethyl)pyridine hydrochloride.

  • Step 1: Williamson Etherification. We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). Causality: 3-(chloromethyl)pyridine is supplied as a hydrochloride salt because the free base is highly unstable and prone to self-alkylation. The use of K₂CO₃ (a mild base) is deliberate; it is strong enough to neutralize the HCl salt and deprotonate the phenol, but mild enough to prevent nucleophilic degradation of the pyridine ring that stronger bases (like NaH) might induce.

  • Step 2: Chemoselective Nitro Reduction. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strongly contraindicated here due to the high risk of hydrodehalogenation of the aryl chloride. Causality: To preserve the chlorine atom, we employ a modified Béchamp-style reduction using Zinc (Zn) powder and Ammonium Chloride (NH₄Cl) in an aqueous ethanol system [3]. This single-electron transfer mechanism selectively reduces the nitro group to the amine while leaving the aryl halide and ether linkage completely intact.

Quantitative Process Metrics

To facilitate easy comparison and quality control, the expected physicochemical properties and process metrics are summarized below.

Table 1: Physicochemical Properties

ParameterValueReference
Molecular Formula C₁₂H₁₁ClN₂O[2]
Molecular Weight 234.68 g/mol [2]
CAS Registry Number 848134-24-7[1]
Topological Polar Surface Area 48.1 Ų[2]
Complexity Score 215[2]

Table 2: Process Metrics & Quality Control Parameters

Process StageExpected YieldTarget Purity (HPLC)Key In-Process Control (IPC)
Step 1: Etherification > 90%> 98.0%Disappearance of phenol via TLC/HPLC
Step 2: Reduction > 95%> 99.0%Complete consumption of nitro intermediate
Overall Process 85 – 88% > 99.0% Limit of dechlorinated impurity: < 0.1%

Experimental Protocols

Protocol A: Synthesis of 3-((2-Chloro-4-nitrophenoxy)methyl)pyridine (Intermediate)

This protocol is designed as a self-validating system; the precipitation step acts as an intrinsic purification mechanism, eliminating the need for column chromatography.

  • Reactor Charging: To a clean, dry 500 mL jacketed reactor, add 2-chloro-4-nitrophenol (17.3 g, 100 mmol, 1.0 eq) and anhydrous DMF (150 mL). Stir at 300 rpm until fully dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (41.4 g, 300 mmol, 3.0 eq) in portions. The solution will turn deep yellow/orange, indicating the formation of the phenoxide ion.

  • Alkylation: Slowly add 3-(chloromethyl)pyridine hydrochloride (18.0 g, 110 mmol, 1.1 eq) over 15 minutes.

  • Heating & IPC: Heat the reaction mixture to 80°C. Maintain temperature and agitation for 6 hours. Self-Validation Check: Sample the reaction and analyze via HPLC; proceed only when 2-chloro-4-nitrophenol is < 1.0% AUC.

  • Workup & Isolation: Cool the reactor to 20°C. Slowly pour the mixture into rapidly stirring ice-water (600 mL). A pale yellow precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid under vacuum, wash the filter cake with cold water (3 × 100 mL) to remove residual DMF and inorganic salts, and dry in a vacuum oven at 50°C overnight.

Protocol B: Chemoselective Reduction to 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

This step utilizes mild conditions to guarantee the integrity of the aryl chloride [3].

  • Solvent Preparation: In a 1 L round-bottom flask equipped with a reflux condenser, prepare a solvent mixture of Ethanol (400 mL) and Deionized Water (70 mL).

  • Reagent Charging: Add the intermediate 3-((2-chloro-4-nitrophenoxy)methyl)pyridine (26.4 g, ~100 mmol, 1.0 eq), Zinc powder (39.2 g, 600 mmol, 6.0 eq), and Ammonium Chloride (16.0 g, 300 mmol, 3.0 eq).

  • Reduction: Heat the vigorously stirred suspension to 60°C. The reaction is mildly exothermic. Maintain at 60°C for 4 to 6 hours. Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The nitro compound must be completely consumed to prevent contamination of the final API intermediate.

  • Filtration of Sludge: While still warm (to maintain product solubility), filter the reaction mixture through a pad of Celite to remove the zinc/zinc oxide sludge. Wash the Celite pad with hot ethanol (2 × 50 mL).

  • Extraction & Crystallization: Concentrate the filtrate in vacuo to remove the majority of the ethanol. Dilute the aqueous residue with water (200 mL) and extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product as a pale yellow solid.

Workflow Visualization

SynthesisWorkflow SM1 2-Chloro-4-nitrophenol (Starting Material) Step1 Step 1: Williamson Etherification Reagents: K2CO3, DMF Temp: 80°C, Time: 6h SM1->Step1 SM2 3-(Chloromethyl)pyridine HCl (Alkylating Agent) SM2->Step1 Int1 3-((2-Chloro-4-nitrophenoxy)methyl)pyridine (Nitro Intermediate) Step1->Int1 Precipitation in H2O >90% Yield Step2 Step 2: Chemoselective Reduction Reagents: Zn powder, NH4Cl Solvent: EtOH/H2O, Temp: 60°C Int1->Step2 Product 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (Final API Intermediate) Step2->Product Celite Filtration & Crystallization >95% Yield

Workflow for the scalable synthesis of 3-chloro-4-(pyridin-3-ylmethoxy)aniline.

References

  • NCATS Inxight Drugs. 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline (UNII: LLL63EN427). National Center for Advancing Translational Sciences. Retrieved from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16794144, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline. PubChem. Retrieved from:[Link]

Method

Application Note: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline as a Pharmacophore Scaffold for EGFR Tyrosine Kinase Inhibitors

[1] Executive Summary This application note details the utility, synthesis, and biological characterization of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7) as a critical scaffold in the development of Epide...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the utility, synthesis, and biological characterization of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7) as a critical scaffold in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1]

Structurally analogous to the "tail" moieties found in second-generation covalent inhibitors (e.g., Neratinib, Pelitinib) and dual EGFR/VEGFR inhibitors (e.g., Vandetanib), this scaffold provides a unique electronic and steric profile.[1] The 3-position nitrogen on the pyridine ring, distinct from the 2-position found in Neratinib, offers altered basicity and solubility profiles, making it a vital tool for Structure-Activity Relationship (SAR) optimization in overcoming T790M drug resistance.[1]

Scientific Rationale & Mechanism of Action[1][2]

Structural Pharmacology

The efficacy of anilino-quinazoline or anilino-quinoline inhibitors relies on three pharmacophoric elements. This scaffold serves as the Solvent-Exposed Tail + Linker :

  • Aniline Moiety (The Anchor): The nitrogen atom of the aniline acts as a hydrogen bond donor to the hinge region of the kinase domain (typically interacting with Met793 in EGFR).

  • 3-Chloro Substituent: Occupies a hydrophobic pocket adjacent to the gatekeeper residue (Thr790), enhancing van der Waals interactions and metabolic stability by blocking hydroxylation at the phenyl ring.

  • Pyridin-3-ylmethoxy Group:

    • Ether Linker: Provides rotational freedom, allowing the pyridine ring to orient towards the solvent interface.

    • Pyridine Ring: Acts as a solubilizing group. In the 3-pyridyl isomer, the nitrogen is less sterically hindered than the 2-pyridyl isomer, potentially altering pKa and hydrogen bonding interactions with water networks or specific residues like Cys797 (when coupled with an acrylamide warhead).[1]

Pathway Interference

Upon coupling to a kinase core (e.g., 4-chloroquinazoline), the resulting molecule competes with ATP for the binding site in the intracellular tyrosine kinase domain of EGFR.[1] This blockade prevents autophosphorylation and downstream signaling via the MAPK/ERK and PI3K/AKT pathways, leading to apoptosis in tumor cells.[1]

Signal Transduction Diagram

The following diagram illustrates the EGFR signaling cascade and the precise intervention point of inhibitors derived from this scaffold.

EGFR_Pathway EGFR_Ext EGFR (Extracellular) EGFR_Int EGFR Tyrosine Kinase (Intracellular Domain) EGFR_Ext->EGFR_Int Dimerization & Activation EGF EGF Ligand EGF->EGFR_Ext Binding RAS RAS (GDP -> GTP) EGFR_Int->RAS Phosphorylation PI3K PI3K EGFR_Int->PI3K Phosphorylation Inhibitor Scaffold-Based Inhibitor (ATP Competitor) Inhibitor->EGFR_Int BLOCKS ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signals AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Survival Signals

Figure 1: EGFR signaling cascade highlighting the competitive inhibition mechanism where the scaffold-derived molecule blocks ATP binding.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesize 3-Chloro-4-(pyridin-3-ylmethoxy)aniline from commercially available precursors. Scale: 10 mmol (Gram scale)

Reagents:
  • A: 3-Chloro-4-fluoronitrobenzene (CAS: 350-30-1)[1]

  • B: Pyridin-3-ylmethanol (3-Pyridylcarbinol) (CAS: 100-55-0)[1]

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)[1]

  • Reductant: Iron powder (Fe) / Ammonium Chloride (NH₄Cl)

  • Solvents: DMF (anhydrous), Ethanol, Water.[1]

Step-by-Step Methodology:

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Pyridin-3-ylmethanol (1.2 g, 11 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Cool to 0°C. Add KOtBu (1.35 g, 12 mmol) portion-wise. Stir for 30 min at 0°C to generate the alkoxide.

  • Addition: Dropwise add a solution of 3-Chloro-4-fluoronitrobenzene (1.75 g, 10 mmol) in DMF (5 mL).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 1:1). The fluorine is displaced by the alkoxide.

  • Workup: Pour mixture into ice water (100 mL). The nitro-intermediate usually precipitates. Filter, wash with water, and dry.[1]

    • Checkpoint: Yield should be >85%.[2] Product: 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene.

Phase 2: Nitro Reduction

  • Setup: Suspend the nitro-intermediate (2.0 g, ~7.5 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (2.0 g, 37 mmol) and Iron Powder (2.1 g, 37 mmol).

  • Reflux: Heat to 80°C (reflux) with vigorous stirring for 2-3 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH 95:5).

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of nitro-aromatic protons and appearance of broad aniline -NH₂ peak around 5.0 ppm.[1]

  • MS (ESI): [M+H]+ = 235.06.

Protocol B: Coupling to Quinazoline Core (General Procedure)

Objective: Create a functional kinase inhibitor by coupling the scaffold to a 4-chloroquinazoline core.

  • Reactants: Mix 1.0 eq of 4-Chloro-6,7-dimethoxyquinazoline (or similar core) and 1.1 eq of the Scaffold Aniline (from Protocol A).

  • Solvent: Isopropanol (iPrOH).

  • Conditions: Reflux at 85°C for 4-6 hours.

  • Workup: The product typically precipitates as the hydrochloride salt upon cooling. Filter and wash with cold iPrOH and Et₂O.

  • Free Base (Optional): Suspend in water, adjust pH to 8 with NaHCO₃, extract with EtOAc.

Protocol C: Synthesis Workflow Visualization[1][5]

Synthesis_Workflow SM1 3-Chloro-4-fluoronitrobenzene Inter Nitro Intermediate (SNAr Reaction) SM1->Inter SM2 Pyridin-3-ylmethanol SM2->Inter Base KOtBu / DMF Base->Inter Reduct Fe / NH4Cl / EtOH (Reduction) Inter->Reduct Scaffold SCAFFOLD: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Reduct->Scaffold Final Final EGFR Inhibitor Scaffold->Final Core 4-Chloroquinazoline Core Core->Final

Figure 2: Synthetic route from raw materials to the final kinase inhibitor.[1]

Analytical Data & SAR Comparison

The following table compares the theoretical properties of the 3-pyridyl scaffold versus the 2-pyridyl isomer (found in Neratinib) to guide selection.

Feature3-Pyridyl Scaffold (Subject)2-Pyridyl Scaffold (Neratinib-like)Impact on Drug Design
Nitrogen Position Meta to linkerOrtho to linker3-Py is less sterically hindered; better access for H-bonding.[1]
Basicity (pKa) ~4.8 (Pyridine N)~3.8 (Pyridine N)3-Py is slightly more basic, potentially improving solubility in acidic media.
Metabolic Stability ModerateHigh2-Py is generally more resistant to N-oxidation in some models.[1]
Solubility HighModerate3-Py often yields better aqueous solubility profiles.[1]
Binding Mode Solvent ExposedSolvent ExposedBoth orient similarly, but 3-Py offers different vector for side-chain interactions.[1]

References

  • Tsou, H. R., et al. (2005). "Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity." Journal of Medicinal Chemistry.

  • Wissner, A., & Mansour, T. S. (2008).[1] "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy.

  • PubChem Compound Summary. (2025). "3-Chloro-4-(pyridin-3-ylmethoxy)aniline."[1][3][4][5] National Center for Biotechnology Information. [3]

  • Lovering, F., et al. (2016). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Context on solubility/scaffold design).

Sources

Application

Application Note: Solvent Selection &amp; Process Optimization for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Executive Summary & Strategic Analysis Target Molecule: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline CAS Registry: 1206969-58-3 (Generic/Related) Application: Critical intermediate for c-Met/ALK kinase inhibitors (e.g., Crizo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline CAS Registry: 1206969-58-3 (Generic/Related) Application: Critical intermediate for c-Met/ALK kinase inhibitors (e.g., Crizotinib analogs).[1]

This Application Note addresses the critical solvent engineering required to maximize the yield of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline . The synthesis poses two specific chemoselectivity challenges:

  • Regioselectivity during Ether Formation: Ensuring O-alkylation over N-alkylation (if aniline were present) or competitive hydrolysis.[1]

  • Chemoselectivity during Reduction: Reducing the nitro group (

    
    ) to the aniline (
    
    
    
    ) without removing the chlorine atom (hydrodehalogenation) or reducing the pyridine ring.[1]

Our optimized protocol moves away from standard catalytic hydrogenation (Pd/C +


), which carries a high risk of dechlorination, favoring a Dissolving Metal Reduction  strategy where solvent composition dictates the kinetics and purity.[1]

Synthetic Pathway & Mechanism

The synthesis is a two-stage process.[1] The solvent choice in Stage 2 is the primary determinant of the final aniline yield.[1]

Stage 1: Williamson Ether Synthesis (Precursor Formation)

Reaction: 3-Chloro-4-fluoronitrobenzene + 3-Pyridinemethanol


 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene.[1]
Stage 2: Chemoselective Nitro Reduction

Reaction: 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene


 Target Aniline.[1]
Pathway Visualization

ReactionPathway Start 3-Chloro-4-fluoronitrobenzene + 3-Pyridinemethanol Inter Intermediate: Nitro-Ether Scaffold Start->Inter Stage 1: DMF, K2CO3, 60°C (SNAr Mechanism) End Target: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Inter->End Stage 2 (Optimized): Fe/NH4Cl, EtOH/H2O (Electron Transfer) SideProduct Impurity: Dechlorinated Aniline Inter->SideProduct Avoided Route: H2, Pd/C (Hydrodechlorination Risk)

Figure 1: Synthetic pathway highlighting the critical divergence point at Stage 2 where solvent and reductant choice prevents dechlorination.[1]

Solvent Selection Guide

Stage 1: Ether Coupling

For the


 displacement of fluorine, the solvent must solubilize the inorganic base and stabilize the Meisenheimer complex intermediate.[1]
Solvent SystemYield PotentialProsConsRecommendation
DMF (Anhydrous) High (90-95%) Excellent solubility; fast kinetics.[1]High boiling point; difficult to remove completely.[1]Primary Choice
DMSO High (90-95%)Similar to DMF.[1]Difficult workup (high bp); potential oxidant.[1]Secondary Choice
Acetonitrile Moderate (70-80%)Easy removal (low bp).[1]Poor solubility of carbonate bases; requires reflux.[1]Avoid
Toluene/Water Moderate (60-80%)Green chemistry (Phase Transfer).[1]Slower kinetics; requires TBAB catalyst.[1]Scale-up Option
Stage 2: Nitro Reduction (The Critical Step)

This step requires a protic solvent system to facilitate proton transfer during the reduction mechanism.[1]

Solvent SystemYield PotentialSelectivity (Cl-Retention)Notes
Ethanol / Water (3:1) Optimal (95-98%) High Balances solubility of organic substrate and inorganic salts (

).[1]
Methanol Good (85-90%)HighFaster rate, but higher risk of flammability and toxicity.[1]
THF / Water Moderate (70-80%)ModeratePoor solubility of

; slower reaction rates.[1]
Ethyl Acetate Low (<50%)N/AImmiscible with salt solutions; unsuitable for Fe/NH4Cl reduction.[1]

Detailed Experimental Protocol

Protocol A: Preparation of the Nitro Intermediate

Rationale: DMF is selected to maximize the nucleophilicity of the alkoxide generated in situ.[1]

  • Setup: Charge a dry 3-neck round-bottom flask with 3-pyridinemethanol (1.05 eq) and anhydrous DMF (5 mL/g of substrate).

  • Deprotonation: Cool to 0°C. Add Potassium Carbonate (

    
    )  (2.0 eq) or Cesium Carbonate  (1.5 eq).[1] Stir for 30 mins.
    
    • Note:

      
       often provides higher yields due to the "Cesium Effect" (solubility), but 
      
      
      
      is sufficient for cost-efficiency.[1]
  • Addition: Add 3-chloro-4-fluoronitrobenzene (1.0 eq) portion-wise.

  • Reaction: Warm to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or HPLC.[1][2][3]

  • Workup: Pour mixture into ice-water (10x volume). The product should precipitate.[1] Filter, wash with water, and dry.[1][3]

    • Yield Target: >90% as a yellow solid.[1]

Protocol B: Chemoselective Reduction to Aniline

Rationale: The Fe/


 system in EtOH/

is a self-buffering, mild reduction system that is thermodynamically unable to break the Ar-Cl bond, unlike catalytic hydrogenation.[1]
  • Solvent Preparation: Prepare a mixture of Ethanol (95%) and Deionized Water in a 4:1 ratio.[1]

  • Loading: Suspend the Nitro Intermediate (from Protocol A, 1.0 eq) in the solvent (10 mL/g).

  • Activation: Add Ammonium Chloride (

    
    )  (5.0 eq) and Iron Powder  (4.0 eq, -325 mesh).
    
    • Critical: Use fine iron powder to maximize surface area.[1]

  • Reaction: Heat the suspension to 80°C (Reflux) with vigorous mechanical stirring.

    • Time: 1–3 hours.[1][3] The yellow color of the nitro compound will fade to a pale beige/colorless solution (in the liquid phase).[1]

  • Filtration (Crucial Step): While still hot (>60°C), filter the mixture through a pad of Celite (diatomaceous earth) to remove iron oxide sludge. Wash the pad with hot ethanol.[1]

    • Why Hot? The product may crystallize in the filter cake if allowed to cool.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol.

  • Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary, though crude purity is often >98%.[1]

Process Validation & Troubleshooting

Workflow Logic

Workflow Input Crude Reaction Mixture (Fe/NH4Cl/EtOH/H2O) Check TLC Check: Nitro spot gone? Input->Check Check->Input No (Continue Reflux) Filter Hot Filtration (Celite) Check->Filter Yes Concentrate Remove EtOH (Rotovap) Filter->Concentrate Extract Extract with EtOAc Concentrate->Extract Dry Dry & Concentrate Extract->Dry

Figure 2: Workup decision matrix ensuring maximum recovery of the aniline product.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Iron surface passivation.[1]Add 1-2 drops of Acetic Acid to activate Fe surface; ensure vigorous stirring.[1]
Low Yield Product trapped in Fe sludge.[1]Ensure filtration is performed hot ; wash Celite pad thoroughly with hot EtOH.[1]
Dechlorination (<5%) Reaction temperature too high (rare with Fe).[1]Ensure temp does not exceed 85°C. Strictly avoid

methods.
Emulsion during Workup Fine iron particles passing filter.[1]Use a tighter grade of Celite; add brine during extraction.[1]

References

  • Patent US20160214964A1. Preparation of substituted (arylamino)quinolinecarbonitriles.[1][4] (Describes the synthesis of the 2-pyridyl isomer using Zn/NH4Cl, verifying the mild reduction approach).

    • [1]

  • ChemicalBook.3-chloro-4-(pyridin-2-ylmethoxy)aniline Synthesis and Properties. (Provides physical property baselines for the isomer class).

  • BenchChem Application Note.Selective Reduction of 4-Chloro-2-iodo-1-nitrobenzene. (Validates Fe/EtOH/Water systems for retaining halogens during nitro reduction).

    • [1]

  • Organic Chemistry Portal.Reduction of Nitro Compounds. (General reference for chemoselectivity of Fe/NH4Cl vs.

Sources

Method

Handling and storage protocols for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline in the lab

Abstract This document provides a comprehensive guide to the safe handling, storage, and use of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (Molecular Formula: C₁₂H₁₁ClN₂O) in a laboratory setting.[1][2] The protocols outlin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (Molecular Formula: C₁₂H₁₁ClN₂O) in a laboratory setting.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals. By synthesizing data from safety data sheets and established chemical safety principles, this guide emphasizes causality behind experimental choices to ensure procedural integrity and user safety.

Compound Profile and Hazard Identification

3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a solid organic compound often utilized as an intermediate in pharmaceutical synthesis.[3] Its molecular structure incorporates three key functional groups that dictate its reactivity and toxicological profile: a chlorinated aromatic ring, an aromatic amine (aniline), and a pyridyl ether.

Aromatic amines as a class are known for potential health hazards, including carcinogenicity, mutagenicity, and the ability to be absorbed through the skin.[4][5] While specific toxicological data for this compound is limited, the aniline moiety suggests that it should be handled as a potentially toxic substance.[4] Safety data for analogous compounds indicates it may cause serious eye irritation, skin irritation, and potential respiratory irritation.[6][7]

Table 1: Physicochemical and Safety Data

PropertyValueSource
Molecular Formula C₁₂H₁₁ClN₂O[1][2]
Molecular Weight 234.68 g/mol [1]
Appearance Solid[3]
Known Hazards Causes serious eye irritation, Causes skin irritation, May cause respiratory irritation.[6][7]
General Class Hazards Aromatic amines can be toxic, potential carcinogens, and are readily absorbed through the skin.[4][5][8]

Risk Assessment and Mitigation Workflow

Effective management of this compound requires a systematic approach to risk. The following workflow diagram illustrates the decision-making process from initial handling to final disposal.

Risk_Mitigation_Workflow cluster_prep Preparation & Handling cluster_storage Storage cluster_emergency Emergency Response start Obtain Compound & SDS ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Assess Hazards handling_env Work in Ventilated Area (Fume Hood) ppe->handling_env 2. Control Exposure weighing Weigh Solid Carefully (Avoid Dust Generation) handling_env->weighing 3. Minimize Aerosolization dissolution Dissolve in Solvent weighing->dissolution storage_check Select Storage Location dissolution->storage_check Post-Experiment spill Spill Occurs dissolution->spill storage_conditions Store in Tightly Closed Container in Cool, Dry, Well-Ventilated Area storage_check->storage_conditions evacuate Evacuate Area (If Large Spill) spill->evacuate Assess Size contain Contain Spill with Inert Absorbent spill->contain Small Spill cleanup Collect Waste in Sealed Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate caption Fig 1. Safe Handling & Emergency Workflow.

Fig 1. Safe Handling & Emergency Workflow.

Personal Protective Equipment (PPE) and Engineering Controls

The primary routes of exposure are inhalation, skin contact, and eye contact.[6] Therefore, robust protective measures are mandatory.

  • Engineering Controls : All handling of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, especially the weighing of the solid, must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or aerosols.[7] An eyewash station and safety shower must be readily accessible.[6]

  • Eye and Face Protection : Chemical safety goggles or a face shield are required to prevent eye contact, as the compound is classified as a serious eye irritant.[6][9]

  • Skin Protection :

    • Gloves : Wear chemically resistant gloves (e.g., nitrile) tested according to standards like EN 374.[10] Always inspect gloves for integrity before use and change them immediately if contaminated.

    • Lab Coat : A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection : If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator is required.[9]

Detailed Laboratory Protocols

Protocol for Safe Handling and Weighing

Objective: To accurately weigh the solid compound while minimizing exposure risk.

Materials:

  • 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

  • Spatula

  • Weighing paper or boat

  • Analytical balance (located inside a fume hood or ventilated enclosure)

  • Appropriate solvent

  • Glassware for dissolution

Procedure:

  • Preparation : Before handling, ensure all required PPE is correctly worn. Confirm that the fume hood is operational.

  • Tare Balance : Place the weighing vessel on the analytical balance and tare it.

  • Transfer Compound : Slowly and carefully transfer the desired amount of the solid from the storage container to the weighing vessel using a clean spatula. Avoid any actions that could generate dust.[7]

  • Record Weight : Once the target weight is achieved, securely close the primary storage container.

  • Dissolution : Immediately transfer the weighed solid into the designated solvent/reaction vessel within the fume hood. This minimizes the time the solid is exposed.

  • Decontamination : Clean the spatula and any affected surfaces thoroughly. Dispose of the weighing vessel in the designated solid waste container.

  • Final Wash : After completing the task, wash hands and any exposed skin thoroughly.[6]

Protocol for Storage

Objective: To ensure the long-term stability and integrity of the compound while preventing accidental exposure.

Principle: Improper storage can lead to degradation. Aromatic amines can be sensitive to light and air (oxidation). Storage conditions should be cool, dark, and dry.

Procedure:

  • Container : Ensure the compound is stored in its original, tightly sealed container.[6][7] If transferring to a secondary container, ensure it is clearly labeled with the full chemical name, CAS number, and hazard pictograms.

  • Atmosphere : For long-term storage, consider purging the container with an inert gas like argon or nitrogen to minimize oxidative degradation, a common pathway for aniline derivatives.

  • Location : Store the container in a cool, dry, and well-ventilated area designated for chemical storage.[6][7] The storage area should be locked or otherwise secured to restrict access to authorized personnel.

  • Incompatibilities : Store away from strong oxidizing agents, acids, and any other incompatible materials identified in the Safety Data Sheet (SDS).[8]

  • Inventory : Maintain an accurate inventory of the compound, noting the date of receipt and opening.

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Cool place (as per supplier recommendation, often 2-8°C for long-term)Slows potential degradation reactions.
Atmosphere Tightly closed container.[6] Consider inert gas overlay.Prevents oxidation and hydrolysis.
Light Protect from light.Aromatic amines can be light-sensitive.
Location Dry, well-ventilated, secure area.[7]Ensures safety and stability.
Protocol for Spill Response

Objective: To safely manage a spill, protecting personnel and the environment.

Procedure:

  • Evacuate and Alert : For a significant spill, immediately alert others in the vicinity and evacuate the area.

  • Control Vapors/Dust : Ensure ventilation is adequate (fume hood). Avoid breathing any dust or vapors.[7]

  • Containment : Prevent the spill from spreading or entering drains.[7][9]

  • Cleanup (Solid Spill) :

    • Gently sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[6]

    • Avoid creating dust. If necessary, moisten the material with an inert liquid (e.g., water, if compatible) to minimize airborne particles.

  • Cleanup (Solution Spill) :

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[9]

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste.

  • Decontamination : Wash the spill area thoroughly with soap and water.[6]

  • Disposal : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[6]

Waste Disposal

All waste containing 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, whether in solid or solution form, must be treated as hazardous waste. Collect waste in clearly labeled, sealed containers.[6] Do not discharge into drains or the environment.[7][9] Arrange for disposal via a licensed chemical waste contractor.

References

  • 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE . precisionFDA. Available from: [Link]

  • 3-CHLORO-4-((PYRIDIN-3-YL)METHOXY)ANILINE . Gsrs. Available from: [Link]

  • Appendix I - Hazards Of Functional Groups . Environment, Health and Safety - The University of Texas at Austin. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety. Available from: [Link]

  • 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline . Inxight Drugs. Available from: [Link]

  • The impact of aromatic amines on the environment: risks and damages . IMR Press. Available from: [Link]

  • Aromatic amines – Knowledge and References . Taylor & Francis Online. Available from: [Link]

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline . Carl ROTH. Available from: [Link]

  • Aromatic Amines Group - information sheet . Canada.ca. Available from: [Link]

  • Safety Data Sheet: aniline . Chemos GmbH&Co.KG. Available from: [Link]

  • Material Safety Data Sheet - Meta Chloro Aniline MSDS . AGR Enterprises. Available from: [Link]

Sources

Application

Application Note: Chemoselective Coupling of 3-Chloromethylpyridine with 3-Chloro-4-aminophenol

Executive Summary & Strategic Context This application note details the protocol for synthesizing 3-chloro-4-(pyridin-3-ylmethoxy)aniline via the coupling of 3-chloromethylpyridine (typically supplied as the hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This application note details the protocol for synthesizing 3-chloro-4-(pyridin-3-ylmethoxy)aniline via the coupling of 3-chloromethylpyridine (typically supplied as the hydrochloride salt) and 3-chloro-4-aminophenol .

This transformation is a critical step in the synthesis of various receptor tyrosine kinase (RTK) inhibitors and antifungals. The core challenge in this reaction is chemoselectivity . The substrate, 3-chloro-4-aminophenol, is an ambident nucleophile containing both a phenolic hydroxyl group and an aniline amino group.

While the phenoxide anion (formed under basic conditions) is a harder and generally superior nucleophile for


 reactions compared to the neutral aniline, competitive 

-alkylation is a persistent risk that degrades yield and complicates purification. Furthermore, 3-chloro-4-aminophenol is prone to oxidative degradation (darkening) upon exposure to air.

This protocol utilizes a base-promoted Williamson Ether Synthesis approach optimized for:

  • O-Selectivity: Preferential formation of the ether linkage over the secondary amine.

  • Oxidation Mitigation: Inert atmosphere handling to preserve the aniline moiety.

  • Salt Management: Neutralization strategies for the hydrochloride starting material.

Reaction Mechanism & Selectivity Logic

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Deprotonation: The base (

    
     or 
    
    
    
    ) neutralizes the HCl salt of the pyridine reagent and deprotonates the phenolic hydroxyl (
    
    
    ) to generate the phenoxide anion.
  • Nucleophilic Attack: The phenoxide attacks the methylene carbon of the 3-chloromethylpyridine, displacing the chloride ion.

  • Side Reactions: The free aniline nitrogen (

    
    ) is less nucleophilic than the phenoxide but can compete, especially if the reaction is overheated or if the base concentration is insufficient to maintain the phenoxide concentration.
    
Pathway Visualization

ReactionPathway cluster_conditions Control Factors Reactants Reactants: 3-Chloro-4-aminophenol + 3-Chloromethylpyridine HCl Base Base (K2CO3) Inert Solvent (DMF) Reactants->Base Dissolution Product_N Impurity (Minor): N-Alkylated Amine Reactants->Product_N Slow SN2 (N-Attack) Intermediate Intermediate: Phenoxide Anion (Strong Nucleophile) Base->Intermediate Deprotonation (-H+) Product_O Target Product (Major): O-Alkylated Ether Intermediate->Product_O Fast SN2 (O-Attack) Temp Temp: 60-80°C Atm Atm: N2/Argon

Caption: Mechanistic pathway highlighting the competition between O-alkylation (desired) and N-alkylation (undesired).

Experimental Protocol

Materials & Reagents[1][2][3][4][5]
ReagentMW ( g/mol )Equiv.[1][2]RoleNotes
3-Chloro-4-aminophenol 143.571.0NucleophileAir sensitive; store under inert gas.
3-Chloromethylpyridine HCl 164.031.1ElectrophileHygroscopic; handle quickly.
Potassium Carbonate (

)
138.213.0BaseAnhydrous; finely ground mesh preferred.
Potassium Iodide (

)
166.000.1CatalystFinkelstein catalyst (optional but recommended).
DMF (N,N-Dimethylformamide) --SolventAnhydrous; Grade: 99.8%+.

Note on Base Stoichiometry: We use 3.0 equivalents of base.

  • ~1.0 eq to neutralize the Pyridine-HCl salt.[3]

  • ~1.0 eq to deprotonate the Phenol.

  • ~1.0 eq excess to buffer the reaction and drive kinetics.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Apparatus: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 3-chloro-4-aminophenol (1.44 g, 10 mmol) and anhydrous DMF (20 mL). Stir at room temperature until fully dissolved.

    • Observation: The solution may appear slightly brown due to trace oxidation; this is normal.

  • Base Addition: Add

    
      (4.14 g, 30 mmol) and KI  (166 mg, 1.0 mmol) to the stirring solution.
    
    • Mechanistic Insight: The mixture will become heterogeneous. Stir vigorously for 15 minutes at Room Temperature (RT) to allow partial deprotonation of the phenol.

  • Electrophile Addition: Add 3-chloromethylpyridine hydrochloride (1.80 g, 11 mmol) in a single portion.

Phase 2: Coupling
  • Heating: Heat the reaction mixture to 60°C in an oil bath.

    • Critical Control: Do not exceed 80°C. Higher temperatures significantly increase the rate of

      
      -alkylation (impurity formation).
      
  • Monitoring: Monitor reaction progress via TLC (System: 50% Ethyl Acetate / Hexanes) or LC-MS every 2 hours.

    • Endpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the aminophenol peak.

Phase 3: Workup
  • Quenching: Cool the mixture to RT. Pour the reaction mixture into Ice-Water (100 mL).

    • Observation: A precipitate may form. If the product is solid and pure, it can be filtered here. However, extraction is more robust for removing DMF.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Washing: Combine organic layers and wash sequentially with:

    • Water (

      
       mL) – Critical to remove residual DMF.
      
    • Saturated Brine (

      
       mL).
      
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield the crude residue.
    
Phase 4: Purification
  • Assessment: Analyze crude purity by

    
    -NMR.
    
  • Method A (Recrystallization): If crude purity >90%, recrystallize from Ethanol/Water or Toluene/Hexanes.

  • Method B (Flash Chromatography): If

    
    -alkylated impurities are present (>5%), purify via silica gel column chromatography.
    
    • Eluent Gradient: 20%

      
       60% EtOAc in Hexanes.
      
    • Order of Elution: The

      
      -alkylated product (ether) is typically less polar than the 
      
      
      
      -alkylated byproduct or the starting aminophenol.

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup Mix Dissolve Aminophenol in DMF Add K2CO3 + KI Start->Mix Add Add 3-Chloromethylpyridine HCl Mix->Add Heat Heat to 60°C (4-6 Hours) Monitor via TLC/LC-MS Add->Heat Check Reaction Complete? Heat->Check Check->Heat No Quench Quench in Ice Water Extract with EtOAc Check->Quench Yes Wash Wash: H2O (remove DMF) -> Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Purification: Recrystallization or Column Chrom. Dry->Purify

Caption: Operational workflow for the synthesis of 3-chloro-4-(pyridin-3-ylmethoxy)aniline.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure DMF is anhydrous. Increase base to 3.5 eq. Add molecular sieves.
High N-Alkylation Temperature too high (>80°C) or reaction ran too long.Lower temp to 50°C. Stop reaction immediately upon consumption of starting material.
Dark/Black Crude Oxidation of aminophenol.Degas solvents thoroughly. Maintain strict

atmosphere. Add reducing agent (e.g., Sodium Metabisulfite) during workup.
Residual DMF Inefficient washing.DMF is difficult to remove. Use 5 washes of water or add 5% LiCl to the aqueous wash to force DMF out of the organic layer.

Strategic Note on Alternative Routes: If the


-alkylation byproduct proves impossible to separate, the "Industry Standard" alternative is to start with 3-chloro-4-nitrophenol .
  • Perform the coupling (O-alkylation) on the nitrophenol (The nitro group deactivates the ring, preventing side reactions).

  • Reduce the nitro group to the aniline (using

    
     or 
    
    
    
    ) after the coupling is complete. This route guarantees 100% Chemoselectivity.

References

  • Maiti, D., & Buchwald, S. L. (2009).[4] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[4] Journal of the American Chemical Society.[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). GSRS Substance: 3-CHLORO-4-((PYRIDIN-3-YL)METHOXY)ANILINE.[5] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Status: Active Ticket ID: CHEM-SUP-2024-03-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses yield optimization for the synthesis of 3-Chloro-4-(pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-2024-03-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield optimization for the synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline , a critical intermediate in the manufacturing of multi-targeted tyrosine kinase inhibitors (e.g., analogs of Vandetanib or Neratinib).

High-performance liquid chromatography (HPLC) analysis of failed batches typically reveals two primary failure modes:

  • In the Coupling Stage: Incomplete conversion or hydrolysis of the pyridine electrophile.

  • In the Reduction Stage: Formation of the des-chloro impurity (dehalogenation), where the chlorine atom is stripped alongside the nitro group reduction.

This support center is structured to troubleshoot these specific bottlenecks.

Module 1: The Coupling Stage (Etherification)

Context: The formation of the ether bridge between the chlorobenzene core and the pyridine ring. Standard Route:


 displacement of 3-chloro-4-fluoronitrobenzene by pyridin-3-ylmethanol.
Critical Workflow Diagram

Etherification Start Reagents: 3-Chloro-4-fluoronitrobenzene + Pyridin-3-ylmethanol Base Base Selection: KOtBu or NaH Start->Base Solvent Solvent: Dry THF or DMF Base->Solvent Reaction Reaction (0°C to RT) Solvent->Reaction Success Target Intermediate: 3-Chloro-4-(pyridin-3-ylmethoxy) nitrobenzene Reaction->Success  Optimal Conditions Fail1 Impurity A: Hydrolysis Products (Wet Solvent) Reaction->Fail1  Water Present Fail2 Impurity B: Regioisomer (If Temp > 40°C) Reaction->Fail2  Overheating

Caption: Logic flow for the


 etherification step, highlighting critical failure points caused by moisture and temperature.
Troubleshooting Guide: Low Yield in Etherification
ObservationProbable CauseCorrective Action
Starting material remains (TLC/HPLC) Base Deactivation: The pyridine alcohol is hygroscopic. Water consumes the base (NaH/KOtBu) before it deprotonates the alcohol.Protocol Adjustment: Azeotropically dry the pyridin-3-ylmethanol with toluene before adding to the reaction. Switch to anhydrous THF/DMF.
New impurity at RRT 0.8 (Hydrolysis) Fluoride Hydrolysis: Traces of hydroxide (from wet base) attacked the aryl fluoride instead of the alkoxide.Reagent Check: Ensure KOtBu is fresh (white, not yellow). If using NaH, ensure it is oil-free or account for the oil weight.
Dark tar formation Exotherm Runaway: The deprotonation of the alcohol is exothermic; high temp causes polymerization of the nitro-aromatic.Control: Add base portion-wise at 0°C . Allow to stir for 30 mins before adding the aryl fluoride.

Module 2: The Reduction Stage (The "Dehalogenation" Trap)

Context: Reducing the nitro group to an aniline without removing the chlorine atom. The Problem: Standard Catalytic Hydrogenation (


) is non-selective  and will frequently cleave the C-Cl bond, reducing yields by 20-40%.
Comparison of Reduction Methods
MethodDechlorination RiskYield PotentialScalabilityRecommendation

+ Pd/C
High (Critical Failure) Low (<60%)HighAVOID unless using sulfided inhibitors.

+ Pt(S)/C
LowHigh (>90%)HighRecommended (Sulfided Platinum).
Fe /

Zero High (>90%)Medium"Gold Standard" for lab/pilot scale.

ZeroMediumLowGood for small scale, but difficult workup.
Protocol: Selective Fe/ Reduction

Use this protocol if you are observing "M-34" peaks (loss of Chlorine) in MS.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene in Ethanol/Water (4:1 ratio).

  • Activation: Add 5.0 eq of Iron powder (325 mesh) and 2.0 eq of Ammonium Chloride (

    
    ).
    
  • Reaction: Heat to reflux (70-80°C) with vigorous mechanical stirring.

    • Why? Magnetic stirring often fails due to the heavy iron sludge.

  • Monitoring: Check TLC every 30 mins. Reaction is usually complete in 2-4 hours.

  • Workup (Crucial): Filter hot through Celite to remove iron oxide sludge. Wash the cake with hot ethanol.

    • Note: Do not let the filtrate cool before filtering, or the product may crystallize in the iron cake.

Module 3: Purification & Isolation (The Amphoteric Challenge)

Context: The product contains a basic pyridine nitrogen and a weakly basic aniline. It is amphoteric and pH-sensitive.

Workup Decision Tree

Workup Crude Crude Reaction Mixture (Post-Reduction) Acidify Acidify to pH 2-3 (HCl) Crude->Acidify Wash Wash with EtOAc (Removes non-basic impurities) Acidify->Wash Basify Basify Aqueous Layer to pH 9-10 (Na2CO3) Wash->Basify Aqueous Phase Extract Extract into EtOAc/DCM Basify->Extract Free Base Form Precipitate Alternative: Precipitate as HCl Salt Basify->Precipitate Salt Form

Caption: pH-swing extraction strategy to isolate the product from non-basic organic byproducts.

FAQ: Isolation Issues

Q: My product is stuck in the aqueous phase during extraction. A: The pyridine ring makes the molecule water-soluble at neutral/acidic pH. You must adjust the pH to >9.0 using Saturated


 or 

to force the molecule into the organic phase. If it still won't extract, add NaCl (salting out) and use THF/EtOAc (1:1) as the extraction solvent.

Q: The product is oiling out instead of crystallizing. A: This is common for this class of ethers.

  • Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA).

  • Add

    
     in dioxane (2.0 eq) dropwise.
    
  • The Dihydrochloride salt usually crystallizes much better than the free base.

References

  • Synthesis of Pyridyl Ethers via

    
    : 
    
    • Source: GuideChem & ChemicalBook Technical D
    • Relevance: Confirms the standard route via 2-((2-Chloro-4-nitrophenoxy)methyl)
    • URL:

  • Prevention of Hydrodehalogenation (Dechlorination)

    • Source: Nunes Law / Technical Safety D
    • Relevance: details the risk of Pd/C causing dechlorination and recommends Fe or Pt(S)
    • URL:

  • Borohydride/Metal Reduction Studies

    • Source: Journal of Chemical and Pharmaceutical Research (JOCPR).
    • Relevance: "Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride" - validates the mechanism of chlorine loss during reduction.
    • URL:

  • General Kinase Inhibitor Synthesis (Vandetanib Analogs)

    • Source: FDA / NIH PubChem.
    • Relevance: Structural confirmation of the 3-chloro-4-(pyridin-3-ylmethoxy)
    • URL:

Optimization

Common impurities in 3-Chloro-4-(pyridin-3-ylmethoxy)aniline production

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common impurities encounte...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline. As a key intermediate in pharmaceutical development, ensuring its purity is paramount for the safety, efficacy, and reproducibility of subsequent research. This document, crafted by a Senior Application Scientist, offers practical, field-tested insights to help you identify, mitigate, and resolve purity-related challenges in your experiments.

Introduction: The Criticality of Purity in 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Synthesis

3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a substituted aniline derivative whose utility in drug discovery hinges on its structural integrity and high purity. Impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, and complications in analytical characterization. This guide is structured to address potential issues arising from the common two-step synthesis of this molecule, providing a logical framework for troubleshooting and process optimization.

The typical synthetic route involves:

  • Williamson Ether Synthesis: The reaction between 3-chloro-4-nitrophenol and 3-(chloromethyl)pyridine to form the intermediate, 3-chloro-4-(pyridin-3-ylmethoxy)nitrobenzene.

  • Nitro Group Reduction: The subsequent reduction of the nitro intermediate to the desired aniline product.

Each of these steps presents a unique set of challenges and potential for impurity formation. This guide will walk you through these, offering explanations grounded in chemical principles and supported by analytical best practices.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Impurities Arising from Williamson Ether Synthesis

Question 1: My reaction to form the nitro-intermediate, 3-chloro-4-(pyridin-3-ylmethoxy)nitrobenzene, is sluggish and I'm observing unreacted starting materials in my crude product. What could be the cause?

Answer: Incomplete conversion during the Williamson ether synthesis is a common issue that can typically be traced back to several factors:

  • Insufficiently Strong Base: The Williamson ether synthesis requires the deprotonation of the phenolic hydroxyl group of 3-chloro-4-nitrophenol to form a phenoxide, which then acts as a nucleophile.[1][2] If the base used (e.g., potassium carbonate, sodium hydroxide) is not strong enough or used in insufficient quantity, the equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction.

    • Troubleshooting:

      • Ensure you are using at least one equivalent of a suitable base. For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary.[2]

      • Consider the pKa of your phenol and the conjugate acid of your base to ensure favorable deprotonation.

      • Ensure your reagents are anhydrous, as water can quench the base and hinder the reaction.

  • Poor Solubility of Reagents: If the reactants are not well-solubilized, the reaction rate will be limited.

    • Troubleshooting:

      • Select an appropriate polar aprotic solvent such as DMF, DMSO, or acetonitrile to dissolve both the phenoxide and the alkyl halide.

      • Gentle heating can often improve solubility and reaction rates.

  • Leaving Group Reactivity: While chloride is a reasonable leaving group, its reactivity is lower than bromide or iodide.

    • Troubleshooting:

      • If incomplete reaction persists, consider using 3-(bromomethyl)pyridine or 3-(iodomethyl)pyridine if commercially available, as they are more reactive alkylating agents.

Question 2: I've detected an impurity with the same mass as my desired ether intermediate but with different chromatographic and spectroscopic properties. What could it be?

Answer: While less common for phenols, C-alkylation is a potential side reaction in Williamson ether synthesis, leading to the formation of an isomer. In this case, the pyridine-3-ylmethyl group would attach to the aromatic ring of 3-chloro-4-nitrophenol instead of the oxygen atom.

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). The reaction conditions can influence the selectivity. Polar aprotic solvents generally favor O-alkylation.

  • Troubleshooting and Characterization:

    • NMR Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between O- and C-alkylated products. O-alkylation will result in a characteristic downfield shift of the methylene protons of the pyridinylmethoxy group.

    • Reaction Conditions: To favor O-alkylation, use a polar aprotic solvent and ensure the complete formation of the phenoxide before adding the alkylating agent.

Section 2: Impurities from the Reduction of the Nitro Group

Question 3: My final product, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, is contaminated with a significant amount of a dechlorinated impurity. How can I prevent this?

Answer: The presence of a dechlorinated impurity, 4-(pyridin-3-ylmethoxy)aniline, is a common issue during the catalytic hydrogenation of halogenated nitroaromatics.[3][4] This side reaction, known as hydrodehalogenation, is particularly prevalent with certain catalysts and under specific reaction conditions.

  • Causality: Catalysts like palladium on carbon (Pd/C) are highly active and can catalyze the cleavage of the carbon-halogen bond in the presence of hydrogen.[3]

  • Troubleshooting and Mitigation:

    • Catalyst Selection:

      • Consider using a less active catalyst. Platinum-based catalysts, such as platinum(IV) oxide, are often more selective for nitro group reduction without causing significant dehalogenation.[5]

      • Raney Nickel is another alternative, but its activity can vary.[4]

      • Specialized catalysts, such as Pt-V/C or Raney Co, have shown high selectivity in preventing dehalogenation.[3]

    • Reaction Conditions:

      • Lower Hydrogen Pressure: High hydrogen pressure can promote hydrodehalogenation. Using a balloon of hydrogen or lower pressures in a Parr hydrogenator can minimize this side reaction.[6]

      • Control Temperature: Avoid excessive heat, as it can increase the rate of dehalogenation.[6]

      • Use of Additives: In some cases, catalyst poisons or inhibitors can be added in controlled amounts to selectively suppress the dehalogenation reaction. However, this requires careful optimization.

Question 4: My product appears colored, and I'm observing several minor impurities in my HPLC analysis that are not the starting material or the dechlorinated product. What are these?

Answer: The presence of colored impurities often points to incomplete reduction or side reactions involving the nitro group. The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[3][5] If the reaction is not driven to completion, these intermediates can remain in the final product.

  • Causality:

    • Incomplete Reaction: Insufficient reaction time, low hydrogen pressure, or a deactivated catalyst can lead to the accumulation of these intermediates.[6]

    • Condensation Reactions: The nitroso and hydroxylamine intermediates can react with each other or with the final aniline product to form colored dimeric impurities such as azo, azoxy, and hydrazo compounds.[3]

  • Troubleshooting and Mitigation:

    • Monitor the Reaction: Use thin-layer chromatography (TLC) or in-process HPLC to monitor the reaction until the complete disappearance of the starting material and any intermediates.

    • Ensure Catalyst Activity: Use a fresh, active catalyst. If catalyst poisoning is suspected from other functional groups in the molecule (like the pyridine nitrogen), a higher catalyst loading might be necessary.[6]

    • Optimize Reaction Conditions: Ensure adequate hydrogen supply and efficient stirring to facilitate the complete reduction.[6]

    • Purification: These colored impurities can often be removed by column chromatography or recrystallization.

Summary of Potential Impurities

Impurity NameStructureSourceMitigation Strategies
3-chloro-4-nitrophenolUnreacted starting materialDrive the Williamson ether synthesis to completion.
3-(chloromethyl)pyridineUnreacted starting materialUse a slight excess of the phenol or ensure complete reaction.
4-(pyridin-3-ylmethoxy)anilineHydrodehalogenation during nitro reductionUse a selective catalyst (e.g., PtO2), lower H2 pressure, and control temperature.[3]
3-chloro-4-(pyridin-3-ylmethoxy)nitrosobenzeneIncomplete nitro reductionEnsure complete reaction, use an active catalyst, and optimize conditions.[3][5]
N-(3-chloro-4-(pyridin-3-ylmethoxy)phenyl)hydroxylamineIncomplete nitro reductionEnsure complete reaction, use an active catalyst, and optimize conditions.[3][5]
Azo/Azoxy/Hydrazo DimersCondensation of reduction intermediatesDrive the reduction to completion quickly and efficiently.[3]

Analytical Protocols

Protocol 1: HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline and for detecting the presence of the impurities discussed above.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of your sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Further dilute to a working concentration of 0.1 mg/mL for analysis.

Protocol 2: Forced Degradation Study for Stability Assessment

To understand the potential degradation products of your compound, a forced degradation study is recommended.[7][8]

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.

  • Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 80 °C) for 48 hours.

Analyze the stressed samples by the HPLC method described above to identify and quantify any degradation products.

Visualizing the Synthetic Pathway and Impurity Formation

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Potential Impurities A 3-chloro-4-nitrophenol C 3-chloro-4-(pyridin-3-ylmethoxy)nitrobenzene (Intermediate) A->C Base, Solvent I1 Unreacted 3-chloro-4-nitrophenol A->I1 B 3-(chloromethyl)pyridine B->C D 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (Final Product) C->D Reducing Agent (e.g., H2/Catalyst) I3 Incomplete Reduction Products (Nitroso, Hydroxylamine) C->I3 Incomplete Reduction I2 Dechlorinated Product: 4-(pyridin-3-ylmethoxy)aniline D->I2 Hydrodehalogenation I4 Dimeric Impurities (Azo, Azoxy) I3->I4 Condensation

Caption: Synthetic pathway and common impurity formation.

References

  • 3-CHLORO-4-((PYRIDIN-3-YL)METHOXY)ANILINE - gsrs. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE - precisionFDA. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline - Inxight Drugs. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents.
  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Product of Williamson Synthesis - Chemistry Stack Exchange. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • 3-CHLORO-4-(PYRIDIN-4-YLMETHOXY)ANILINE - gsrs. Available at: [Link]

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis | LCGC International. Available at: [Link]

  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Unreacted Pyridine Intermediates

Welcome to the Technical Support Center for the purification of unreacted pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of unreacted pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the removal of residual pyridine from reaction mixtures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can confidently and efficiently purify your compounds of interest.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the removal of pyridine, providing quick and actionable answers.

Q1: Why is it so difficult to remove pyridine from my reaction mixture by simple evaporation?

A1: Pyridine has a relatively high boiling point of 115.2°C, which is often close to or even lower than the boiling point of many organic products.[1][2] Simple evaporation is often inefficient and can lead to co-evaporation of your product, resulting in low yields. Furthermore, pyridine can form azeotropes with water and other organic solvents, making its complete removal by distillation challenging.[2][3][4]

Q2: I performed an acidic wash to remove pyridine, but my product seems to have been lost to the aqueous layer. What happened?

A2: This indicates that your product likely has basic functionalities, similar to pyridine, or is unstable in acidic conditions. An acidic wash protonates basic compounds, forming water-soluble salts.[5] If your product contains basic nitrogen atoms (e.g., amines), it will be protonated along with the pyridine and partition into the aqueous layer. It is crucial to assess the acid sensitivity of your target compound before employing this method.

Q3: My TLC plate shows a streak, which I suspect is due to residual pyridine. How can I confirm this?

A3: Tailing on a TLC plate is a common sign of the presence of basic compounds like pyridine, which interact strongly with the acidic silica gel. To confirm if the streak is pyridine, you can run a co-spot on your TLC plate. Spot your reaction mixture, a pure standard of pyridine, and a co-spot (your mixture and the pyridine standard spotted on the same point). If the streak in your reaction mixture aligns with the pyridine standard, it is a strong indicator of its presence.

Q4: Can I use a scavenger resin to remove pyridine? What are the advantages?

A4: Yes, scavenger resins are an excellent and highly efficient method for removing pyridine.[6] These are solid-supported reagents with functional groups that selectively bind to and remove specific compounds from a solution.[6] The primary advantages of using scavenger resins are the simplicity of the workup (simple filtration to remove the resin), high selectivity, and the avoidance of aqueous extractions, which can be beneficial for water-sensitive compounds.[6][7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Issue 1: Incomplete Pyridine Removal After Acidic Wash

Symptoms:

  • NMR analysis of the product still shows characteristic pyridine peaks.

  • A persistent fish-like odor remains in the product.[1]

  • TLC analysis shows a persistent streak.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Acid The amount of acid used was not enough to protonate all of the pyridine. Increase the molar equivalents of the acid or use a slightly more concentrated acid solution (e.g., 1M HCl).
Poor Partitioning The organic solvent used for extraction is partially miscible with water, leading to incomplete separation of the layers. Use a less polar, water-immiscible solvent like diethyl ether or ethyl acetate for the extraction.[8]
Emulsion Formation Vigorous shaking during extraction can lead to the formation of an emulsion, trapping pyridine in the organic layer. Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding brine can help to break it.[9]
Issue 2: Product Degradation During Purification

Symptoms:

  • Low yield of the desired product.

  • Appearance of unexpected spots on the TLC plate.

  • Discoloration of the product.

Possible Causes & Solutions:

CauseRecommended Solution
Acid-Sensitive Product The product is not stable under the acidic conditions of the wash. Switch to a non-acidic removal method. A copper(II) sulfate wash is a milder alternative where pyridine complexes with the copper sulfate and is extracted into the aqueous layer.[10]
Base-Sensitive Product If recovering pyridine from an acidic wash by basifying the aqueous layer, the product may be sensitive to the strong base used. Use a milder base like sodium bicarbonate for neutralization.
Thermal Degradation If using distillation or azeotropic distillation, the required temperature may be causing the product to decompose.[5] Consider using purification methods that can be performed at room temperature, such as column chromatography or scavenger resins.

Experimental Protocols

Here are detailed step-by-step protocols for common pyridine removal techniques.

Protocol 1: Standard Acidic Wash (for Acid-Stable Compounds)
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).[8]

  • Extraction: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The volume of the acid wash should be approximately one-third to one-half of the organic layer volume.[11]

  • Separation: Gently invert the funnel several times, allowing the layers to separate. Drain the lower aqueous layer containing the pyridinium hydrochloride salt.[8]

  • Repeat: Repeat the acid wash two to three more times. Check the pH of the final aqueous wash to ensure it remains acidic.[11]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.[8]

Protocol 2: Copper(II) Sulfate Wash (for Acid-Sensitive Compounds)
  • Dissolution: Dissolve the crude product in an organic solvent.

  • Extraction: Wash the organic layer with a 10-15% aqueous solution of copper(II) sulfate.[10] The pyridine will form a complex with the copper, which is soluble in the aqueous layer, often indicated by the aqueous layer turning a purplish color.[12]

  • Repeat: Continue washing with the copper(II) sulfate solution until no further color change is observed in the aqueous layer.[12]

  • Final Wash: Wash the organic layer with a saturated EDTA solution to remove any residual copper, followed by a brine wash.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

Protocol 3: Azeotropic Removal
  • Solvent Addition: To the crude reaction mixture, add a solvent that forms a lower-boiling azeotrope with pyridine, such as toluene or heptane.[9][12]

  • Concentration: Concentrate the mixture on a rotary evaporator. The pyridine will be removed along with the added solvent at a lower temperature than the boiling point of pure pyridine.

  • Repeat: This process should be repeated 2-3 times to ensure complete removal of the pyridine.[9][12]

Decision-Making Workflow for Pyridine Removal

The choice of purification method is critical and depends on the properties of your compound of interest. The following diagram provides a logical workflow to guide your decision-making process.

purification_workflow start Start: Crude Product with Pyridine Impurity is_acid_stable Is the target compound stable in acid? start->is_acid_stable scavenger_resin Use Scavenger Resin start->scavenger_resin Alternative for all cases acid_wash Perform Acidic Wash (e.g., 1M HCl) is_acid_stable->acid_wash Yes cu_wash Perform Copper Sulfate Wash is_acid_stable->cu_wash No is_solid Is the target compound a solid? acid_wash->is_solid recrystallization Recrystallization is_solid->recrystallization Yes is_thermally_stable Is the target compound thermally stable? is_solid->is_thermally_stable No end_purified Purified Product recrystallization->end_purified chromatography Column Chromatography chromatography->end_purified is_thermally_stable->chromatography No azeotrope Azeotropic Removal (with Toluene/Heptane) is_thermally_stable->azeotrope Yes azeotrope->end_purified scavenger_resin->end_purified cu_wash->is_solid

Caption: A decision-making workflow for selecting the appropriate pyridine purification method.

Safety Precautions

Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[1][13] Always handle pyridine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[13][14] Store pyridine in a cool, dry, and well-ventilated area away from ignition sources.[13][15] In case of skin contact, wash the affected area with soap and water for at least 15 minutes. If inhaled, move to fresh air immediately.[13]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Consolidated Chemical. Pyridine – High-Purity Solvent. [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • LookChem. Purification of Pyridine - Chempedia. [Link]

  • Chemex Chemicals. Pyridine Chemical Manufacturer, Pyridine Chemical in Mumbai, Maharashtra. [Link]

  • Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • chemeurope.com. Pyridine. [Link]

  • ResearchGate. How to remove pyridine when I use it as solvent?. [Link]

  • ResearchGate. Hello, i want to know how can i eliminate pyridine by extraction?. [Link]

  • Sciencemadness Discussion Board. removal of pyridine. [Link]

  • Google Patents.
  • MDPI. Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. [Link]

  • Evans, D. A. Evans Group. [Link]

  • ResearchGate. What is best method to remove pyridine from a reaction mixture?. [Link]

  • Reddit. Removing Pyridine. [Link]

  • ResearchGate. How can I remove the pyridine from the sugar compound?. [Link]

  • Reddit. Pyridine as a solvent doesn't want to evaporate. [Link]

  • University of Rochester. How To: Remove Residual Water. [Link]

  • P2 InfoHouse. Recovery of Pyridine Saves $1.5 Million Per Year. [Link]

  • Amerigo Scientific. Scavenger Resins. [Link]

  • University of Calgary. RECRYSTALLISATION. [Link]

  • MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]

  • University of Pittsburgh. strategies in organic synthesis. [Link]

  • Samyang. Organic Scavenger. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • Biotage. Metal scavengers for organic purification. [Link]

  • Eindhoven University of Technology. Solvent impregnated resins for the trace removal of pyridine derivatives, a solvent and process evaluation. [Link]

Sources

Optimization

Troubleshooting low solubility of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solubility, Stability, and Formulation Troubleshooting Executive Summary You are likely encountering difficulties with 3-Chloro-4-(py...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solubility, Stability, and Formulation Troubleshooting

Executive Summary

You are likely encountering difficulties with 3-Chloro-4-(pyridin-3-ylmethoxy)aniline because it behaves as a lipophilic weak base . Its solubility is strictly pH-dependent due to the pyridine moiety (pKa ~5.2) and the aniline group (pKa ~3.5).

At physiological pH (7.4), this molecule exists primarily in its uncharged, neutral form, leading to rapid precipitation ("crashing out") in aqueous buffers. Furthermore, the electron-rich aniline core makes it susceptible to oxidative degradation, often observed as a color shift from off-white to brown.

This guide provides self-validating protocols to overcome these physicochemical barriers.

Part 1: Chemical Profile & Solubility Data

Before troubleshooting, verify which form of the compound you possess. The solubility rules invert depending on whether you have the Free Base or the Dihydrochloride Salt .

PropertyFree Base FormDihydrochloride Salt (.2HCl)
CAS 524955-09-7848134-24-7 (approx)
Primary Solvent DMSO (up to ~50-100 mM)Water or Buffer (pH < 5)
Water Solubility (pH 7) Negligible (< 10 µM)Moderate (but may precipitate over time)
LogP (Lipophilicity) ~2.5 - 3.0 (Moderate)N/A (Ionic)
pKa (Estimated) Pyridine N: ~5.2 Aniline N: ~3.5Already protonated
Storage -20°C, Desiccated, Dark-20°C, Desiccated, Dark
Part 2: Troubleshooting Stock Preparation (DMSO)
Q1: "I added DMSO to the solid, but it won't dissolve. It looks like a suspension."

Diagnosis: You likely have the Dihydrochloride Salt form, or the compound has formed a tight crystal lattice (polymorphism).

  • The Science: Salts are ionic lattices. While DMSO is polar, it solvates organic cations poorly compared to water.

  • The Fix:

    • Verify the Label: Does it say "HCl" or "Dihydrochloride"?

    • If Salt: Add 5-10% Water (v/v) to the DMSO. The water helps dissociate the ionic lattice.

    • If Free Base: Sonicate at 40°C for 10 minutes. The lattice energy of planar aromatic stacks (pi-pi stacking of pyridine/aniline rings) requires thermal energy to break.

Q2: "My stock solution turned from clear/yellow to dark brown overnight."

Diagnosis: Oxidative degradation of the aniline moiety.

  • The Science: Electron-rich anilines are radical scavengers. Upon exposure to air and light, they form radical cations that polymerize into colored impurities (azo or imine species).

  • The Fix (Argon Purge Protocol):

    • Solvent Prep: Degas your DMSO by bubbling dry Argon or Nitrogen through it for 15 minutes before adding the solid.

    • Storage: Aliquot immediately into amber glass vials with O-ring seals.

    • Headspace: Flush the vial headspace with Argon before capping.

    • Temperature: Store at -80°C if possible; -20°C is mandatory.

Part 3: Biological Assay Challenges (The "Crash Out")
Q3: "The compound precipitates immediately when I dilute the DMSO stock into cell culture media (DMEM/RPMI)."

Diagnosis: The "pH Solubility Cliff."

  • The Science: Your stock is likely highly concentrated. When diluted into media (pH 7.4), the pyridine nitrogen (pKa ~5.2) deprotonates. The molecule loses its charge, becomes lipophilic, and aggregates because the water concentration exceeds its thermodynamic solubility limit.

Visualization of the Mechanism:

SolubilityCliff cluster_0 Stock Solution (DMSO) cluster_1 Dilution Event (Media pH 7.4) cluster_2 Outcome Stock Solubilized Molecule (High Concentration) Dilution Rapid Mixing (Water > 99%) Stock->Dilution 1:1000 Dilution Deprotonation Pyridine Deprotonation (Loss of Charge) Dilution->Deprotonation pH Shift > pKa Precipitation Precipitation / Aggregation (Bioavailability = 0) Deprotonation->Precipitation Hydrophobic Effect

Figure 1: The mechanism of precipitation upon dilution into physiological buffers.

  • The Fix (Serial Dilution Strategy):

    • Intermediate Step: Do not dilute directly from 10 mM DMSO to Media.

    • Create a 10x Working Solution: Dilute DMSO stock into PBS adjusted to pH 6.0 (using Citrate or MES). The slightly acidic pH keeps the pyridine protonated and soluble.

    • Final Step: Add this 10x solution to your cells. The final volume change is small enough that the buffer capacity of the media will handle the pH, but the compound is already dispersed, reducing the nucleation rate of crystals.

Part 4: In Vivo Formulation Guide
Q4: "How do I formulate this for IP or IV injection in mice? DMSO is too toxic."

Diagnosis: You need a carrier system that shields the lipophilic core from the aqueous blood environment.

Recommended Vehicle: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Citrate Buffer.

  • Protocol:

    • Prepare Vehicle: Dissolve 20g HP-β-CD in 100mL of 50mM Citrate Buffer (pH 4.0).

    • Weigh Compound: Place required amount of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline in a vial.

    • Solubilize: Add the vehicle. Vortex and sonicate for 20-30 minutes. The cyclodextrin cavity will encapsulate the hydrophobic aniline/pyridine core.

    • pH Check: Verify pH is between 4.0 - 5.0. If too acidic, adjust with dilute NaOH.

    • Filter: Pass through a 0.22 µm PES filter to ensure sterility and remove micro-aggregates.

Part 5: Analytical Validation (Kinetic Solubility)

Do not rely on visual inspection. Micro-precipitates are invisible to the naked eye but will ruin IC50 curves.

Self-Validating Protocol (UV-Vis Shift):

  • Blank: Prepare PBS (pH 7.4) + 1% DMSO.

  • Sample: Spike compound to 10 µM, 50 µM, and 100 µM in PBS.

  • Incubate: Shake for 2 hours at 37°C.

  • Centrifuge: Spin at 15,000 x g for 10 minutes to pellet aggregates.

  • Measure: Take the supernatant and measure absorbance at 280-320 nm (aromatic region).

  • Calculate: Compare Absorbance of Supernatant vs. a theoretical standard in 100% DMSO.

    • Recovery < 80% indicates precipitation.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development.[1] Current Opinion in Chemical Biology. (Focus on Solubility Assays). Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa-Solubility relationships of weak bases). Link

  • BenchChem. (2025).[2] Preventing oxidation of 3-Chloro-4-(isopentyloxy)aniline (Analogous Aniline Handling). Link

Sources

Troubleshooting

Technical Support Center: Stability Management for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Ticket ID: CHEM-SUP-8821 Topic: Minimizing Degradation & Storage Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1] Executive Summary & Chemical Vulnerability Profile[2] Welcom...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-8821 Topic: Minimizing Degradation & Storage Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary & Chemical Vulnerability Profile[2]

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed physical changes (discoloration, clumping) in your 3-Chloro-4-(pyridin-3-ylmethoxy)aniline lot or wish to prevent them.

This compound is a bifunctional intermediate often used in kinase inhibitor synthesis.[1] Its stability is compromised by two distinct chemical moieties:[1]

  • The Aniline (Primary Amine): Highly susceptible to auto-oxidation via radical mechanisms, leading to colored impurities (diazo/quinone species).[1]

  • The Pyridine Ring: A basic nitrogen center that is hygroscopic , readily forming hydrogen bonds with atmospheric water, leading to hydrolysis risks or stoichiometric errors during weighing.[1]

Module 1: The "Golden Rules" of Storage

Follow these protocols to maximize shelf-life.

Environmental Control Matrix
ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Arrhenius kinetics dictate that lowering temperature significantly retards the rate of N-oxide formation and polymerization.[1]
Atmosphere Argon or Nitrogen (Headspace purge required)Displaces atmospheric oxygen, preventing the radical initiation step of aniline oxidation.[1] Argon is preferred (heavier than air).[1]
Light Amber Vials / Foil Wrap Aniline derivatives are photosensitive.[1] UV light catalyzes the formation of cationic radicals, accelerating browning.
Container Teflon-lined Screw Cap Prevents moisture ingress.[1] Avoid cork or unlined plastic caps which allow gas exchange.[1]
The "Desiccator Defense"

Because the pyridine moiety is hygroscopic, storing the vial inside a secondary containment system is critical.

  • Protocol: Place the primary amber vial inside a jar containing active desiccant (e.g., Indicating Drierite™ or Activated Molecular Sieves 4Å).

  • Why: This creates a double barrier against humidity, crucial for maintaining the free-base form.[1]

Visualization of Degradation Risks

The following diagram illustrates the specific chemical attacks this molecule faces during improper storage.

DegradationPathways Compound 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Oxidation N-Oxidation & Polymerization (Brown/Black Tar) Compound->Oxidation Result Hydrate Hydrate Formation (Clumping/Stoichiometry Drift) Compound->Hydrate Result Oxygen Atmospheric O2 Oxygen->Compound Radical Attack (Aniline moiety) Light UV/Visible Light Light->Compound Catalysis Moisture Humidity (H2O) Moisture->Compound H-Bonding (Pyridine moiety)

Figure 1: Mechanistic pathways of degradation.[1] The aniline moiety drives oxidative coloring, while the pyridine moiety drives moisture absorption.

Module 2: Troubleshooting & Diagnostics

Use this section to identify issues based on visual inspection.

Ticket #1: "My sample has turned from off-white to dark brown."
  • Diagnosis: Oxidative Degradation. [1]

  • Root Cause: Exposure to air and light has caused the aniline nitrogen to oxidize, likely forming azo-linkages or quinone-imine impurities.[1]

  • Impact: Lower purity; potential interference in transition-metal catalyzed coupling reactions (e.g., Buchwald-Hartwig) due to catalyst poisoning by impurities.[1]

  • Action: See Rescue Protocol A (Recrystallization) below.

Ticket #2: "The powder is clumping or looks 'wet'."[1]
  • Diagnosis: Hygroscopic Absorption. [1]

  • Root Cause: The pyridine ring has absorbed atmospheric moisture.[1][2]

  • Impact: Your molecular weight calculations will be incorrect (sample contains water weight), leading to under-loading of reagents in synthesis.[1]

  • Action:

    • Perform a Karl Fischer titration (if available) to determine water content.[1]

    • Dry in a vacuum oven at 40°C over

      
       overnight.
      

Module 3: Rescue Protocols (Re-purification)

Warning: These procedures result in yield loss.[1] Only perform if purity is critical.

Rescue Protocol A: Recrystallization (For Oxidation/Browning)

This method relies on the solubility difference between the pure monomer and the polymeric oxidized impurities.

  • Solvent Selection: Ethanol/Water (9:[1]1) or Ethyl Acetate/Hexane.[1] Note: Test solubility on a small scale (10mg) first.

  • Dissolution: Dissolve the dark solid in the minimum amount of boiling solvent.

    • Tip: If the solution is pitch black, add Activated Carbon , stir for 5 minutes, and filter while hot through Celite. This removes colored impurities.[1][3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the off-white crystals and wash with cold solvent.[1]

  • Drying: Dry under high vacuum to remove solvent residues.[1][4]

Rescue Protocol B: Acid-Base Wash (For General Purity)

Exploits the basicity of the pyridine/aniline to separate non-basic impurities.

  • Dissolve: Dissolve impure compound in Ethyl Acetate (EtOAc).

  • Extract: Wash the organic layer with 1M HCl. The product (protonated) moves to the Aqueous Layer .[1] Impurities remain in EtOAc.[1]

  • Separate: Discard the organic layer.[1]

  • Neutralize: Slowly basify the aqueous layer with NaOH or

    
     until pH ~9-10. The product will precipitate or oil out.[1]
    
  • Recover: Extract the aqueous mixture with fresh EtOAc. Dry over

    
    , filter, and evaporate.
    
Decision Tree: Which Protocol?

RescueLogic Start Identify Issue Color Is it Brown/Black? Start->Color Wet Is it Wet/Clumped? Color->Wet No Recryst Protocol A: Recrystallization w/ Charcoal Color->Recryst Yes Wet->Start No (Stable) VacDry Vacuum Dry (40°C, P2O5) Wet->VacDry Yes

Figure 2: Troubleshooting logic flow for determining the appropriate rescue strategy.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a standard polyethylene (PE) bag? A: No. PE is permeable to oxygen over time.[1] Use glass vials with Teflon-lined caps or heat-sealed Mylar bags for long-term storage.[1]

Q: I need to weigh out 5mg. Can I do this on the open bench? A: Yes, but work quickly. If the humidity is high (>60%), the pyridine moiety will absorb water rapidly. For precise stoichiometry, weigh inside a glovebox or use a "weigh-by-difference" technique from a capped vial.[1]

Q: Does the "dihydrochloride" salt form have better stability? A: Yes. Converting the free base to the dihydrochloride salt (using HCl in dioxane/ether) significantly improves oxidative stability because the lone pair on the nitrogen is protonated and unavailable for radical attack. However, this changes the molecular weight and solubility profile.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for purification of aromatic amines and pyridines).

    • Source:[1]

  • Sigma-Aldrich (Merck). (n.d.).[1] Technical Bulletin: Handling Air-Sensitive Reagents.[1]

    • Source:[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10228340 (Related Structure: Aniline derivatives oxidation).[1]

    • Source:[1]

  • Travis, A. S. (2009).[1] Manufacture and Uses of Aniline and its Derivatives.[1][5] In The Chemistry of Anilines.

    • Source:[1]

Sources

Optimization

Resolving moisture sensitivity issues with 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Ticket ID: #MOIST-524955 | Priority: High | Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile User Query: "I am observing rapid degradation an...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MOIST-524955 | Priority: High | Status: Open

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Query: "I am observing rapid degradation and inconsistent yields with 3-Chloro-4-(pyridin-3-ylmethoxy)aniline. The solid clumps and turns brown upon storage. How do I resolve this moisture sensitivity?"

Technical Insight: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 524955-09-7) is a critical intermediate, most notably in the synthesis of VEGFR/EGFR inhibitors like Vandetanib (Caprelsa) [1].

The "moisture sensitivity" you observe is a compound issue involving two distinct mechanisms:

  • Hygroscopicity of the Pyridine Ring: The pyridine nitrogen (

    
    ) is a hydrogen bond acceptor. It readily forms hydrates with atmospheric moisture, leading to clumping and weighing errors.
    
  • Moisture-Mediated Oxidation: The aniline moiety is electron-rich. Water acts as a medium that facilitates proton transfer and catalyzes the oxidation of the amine to colored quinone imines or azo species (the "browning" effect) [2].

Diagnostic Guide: Is Your Batch Compromised?

Before attempting rescue protocols, assess the material against these standards.

Diagnostic ParameterPass Criteria (Usable) Fail Criteria (Requires Rescue) Critical Failure (Discard)
Physical Appearance Off-white to pale beige free-flowing powder.Dark tan/brown clumps; sticky texture.Black tar or liquid melt.
Solubility Dissolves clearly in EtOAc or DCM.Turbid solution (hydrates) or fine dark particulates.Insoluble sludge.

NMR (

-DMSO)
Sharp singlet at

(O-

).
Broadened amine/amide peaks; water peak

ppm.
New aromatic peaks (oxidative coupling).
Karl Fischer (KF)



Troubleshooting FAQs & Protocols

Issue 1: "My solid turned brown overnight. Is it dead?"

Diagnosis: Surface oxidation. While anilines are prone to "Aniline Black" formation, this is often limited to the surface of the crystal lattice. Resolution:

  • Do not use heat to dry oxidized material; heat accelerates the degradation.

  • Protocol: Dissolve the solid in Ethyl Acetate (EtOAc). Wash with a 10%

    
     (sodium thiosulfate) solution to reduce minor oxidative impurities, followed by Brine. Dry over 
    
    
    
    and concentrate.
  • Prevention: Store under Argon at

    
    .
    
Issue 2: "Low yields in the next coupling step (Quinazoline formation)."

Diagnosis: Water quenching. If you are coupling this aniline with a chloro-quinazoline (common in Vandetanib synthesis), water competes as a nucleophile, hydrolyzing the chloro-quinazoline to an inactive hydroxy-quinazoline. Resolution: You must perform an Azeotropic Drying cycle immediately before use.

  • Step 1: Dissolve the aniline in anhydrous Toluene (or Benzene, if permitted).

  • Step 2: Rotary evaporate to dryness. The heteroazeotrope will carry off residual lattice water.

  • Step 3: Repeat 2x.

  • Step 4: Re-dissolve in the reaction solvent (e.g., DMF/THF) without exposing to air.

Issue 3: "Vacuum oven drying isn't working; it sublimes or degrades."

Diagnosis: Thermal instability. This molecule has a relatively low vapor pressure but can sublime under high vacuum (


) at elevated temperatures (

). Resolution: Switch to Desiccant Drying at ambient temperature.
  • Place the vial (uncapped) in a vacuum desiccator.

  • Use Phosphorus Pentoxide (

    
    )  as the desiccant (it is superior to silica gel for amines).
    
  • Apply vacuum (

    
    ) for 12-24 hours at 
    
    
    
    .

Visual Workflows

A. Degradation Mechanism

Understanding why moisture is fatal allows you to prevent it. Water lowers the activation energy for the aniline nitrogen to lose an electron, initiating the radical cation cascade.

Degradation Aniline Pure Aniline (Off-White) Moisture Moisture Ingress (H2O Absorption) Aniline->Moisture Hygroscopic Pyridine Hydrate Hydrate Formation (Lattice Expansion) Moisture->Hydrate H-Bonding Oxidation Auto-Oxidation (Radical Cation) Hydrate->Oxidation O2 + Light Polymer Azo/Polymer (Brown/Black Tar) Oxidation->Polymer Coupling

Caption: Figure 1. Moisture-mediated oxidative degradation pathway of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline.

B. Rescue & Purification Protocol

If your batch fails the diagnostic check (but isn't tar), follow this purification loop.

Rescue Start Compromised Batch (Brown/Clumped) Dissolve Dissolve in EtOAc (10 mL/g) Start->Dissolve Filter Filter Insoluble Polymers Dissolve->Filter Wash Wash: 1. NaHCO3 (sat) 2. Brine Filter->Wash Dry Dry Organic Layer (Na2SO4 + Charcoal) Wash->Dry Conc Concentrate & Azeotrope (Toluene) Dry->Conc Final Pure Solid Store under Ar Conc->Final

Caption: Figure 2.[1] Standard rescue protocol for removing oxidation byproducts and hydration water.

Quantitative Stability Data

The following data is based on accelerated stability testing of similar aminopyridine ethers [3].

Storage ConditionTime to 1% DegradationObservation
Ambient Air / 25°C < 48 HoursRapid browning; crust formation.
Desiccator / 25°C 2 WeeksSlight yellowing.
Inert (Ar) / 4°C 6 MonthsStable.
Inert (Ar) / -20°C > 1 YearOptimal storage condition.

References

  • AstraZeneca AB. (2001). Quinazoline derivatives as VEGF inhibitors.[2] (Patent WO0132651). World Intellectual Property Organization. Link

  • BenchChem. (2025).[3][4][5] Best practices for handling air and light-sensitive aniline hydrochloride compounds. BenchChem Technical Support.[3][5] Link

  • Sigma-Aldrich. (2024). Handling and Storage of Air-Sensitive Reagents (Technical Bulletin AL-134). Merck KGaA. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on drying of amines).

Sources

Troubleshooting

Identifying side products in the etherification of chloropyridine derivatives

Technical Support Center: Troubleshooting Etherification of Chloropyridine Derivatives Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you know that the etherificat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Etherification of Chloropyridine Derivatives

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you know that the etherification of chloropyridines via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for synthesizing bioactive heterocycles. However, the unique electronic properties of the pyridine ring often lead to competing side reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind side product formation and provide self-validating protocols to ensure your syntheses are robust, reproducible, and analytically sound.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am seeing a highly polar side product that streaks on TLC and shows an [M-Cl+OH] mass in LC-MS. What is it, and how do I prevent it? Diagnosis: You are observing the hydrolysis of your chloropyridine to a hydroxypyridine, which rapidly tautomerizes to its highly polar pyridone form [1]. Causality: This is the most common side reaction in SNAr etherifications. It occurs when adventitious water in your solvent or hygroscopic alkoxide salt reacts with the strong base (e.g., NaH or KOtBu) to generate hydroxide ions (OH⁻). Because the hydroxide ion is significantly smaller and less sterically hindered than most alkoxides, its kinetic rate of addition to the electron-deficient pyridine ring vastly outcompetes your desired alcohol. Solution:

  • Use strictly anhydrous solvents (Karl Fischer titration < 50 ppm H₂O).

  • Generate your alkoxide in situ using a hydride base rather than purchasing highly hygroscopic pre-made alkoxide salts.

Q2: My NMR shows a mixture of regioisomers, but I started with a pure 3-chloropyridine. How did the alkoxide end up at the 4-position? Diagnosis: Your reaction is proceeding through a highly reactive pyridyne (aryne) intermediate rather than a standard addition-elimination SNAr pathway[2]. Causality: 3-halopyridines are electronically "resonance-disabled" for standard SNAr because the Meisenheimer intermediate cannot easily delocalize its negative charge onto the pyridine nitrogen. If you use a very strong base (like concentrated KOH or amide bases) at elevated temperatures, the base will deprotonate the adjacent carbon, forcing the elimination of HCl to form a 3,4-pyridyne. The alkoxide nucleophile will then attack this intermediate indiscriminately at either the 3- or 4-position, yielding a mixture of regioisomers. Solution: Switch to a milder base, or utilize a transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig etherification) which bypasses the aryne mechanism entirely.

Q3: I am reacting 2,4-dichloropyridine with sodium benzyl alkoxide, but I need to selectively displace only one chlorine. How is this controlled? Diagnosis: Regioselectivity in polyhalogenated pyridines is governed by both electronics and counter-ion coordination[3, 4]. Causality: The 4-position is generally more electronically activated toward SNAr because the intermediate negative charge is stabilized directly by the para-relationship to the electronegative nitrogen atom. However, you can steer the reaction toward the 2-position (ortho-selectivity) by using non-polar, aprotic solvents and a lithium counter-ion (Li⁺). The hard Lewis acidic lithium coordinates with the pyridine nitrogen, directing the alkoxide nucleophile to the adjacent 2-position via a cyclic, six-membered transition state [4].

Q4: I used sodium methoxide in ethanol, and my product is an ethyl ether instead of a methyl ether. Why? Diagnosis: Transetherification / Solvent Participation [5]. Causality: Alkoxides and alcohols exist in a rapid equilibrium. If you dissolve sodium methoxide in ethanol, the acid-base equilibrium heavily favors the formation of sodium ethoxide and methanol. Since ethanol is the bulk solvent, ethoxide is present in massive excess and becomes the primary nucleophile. Solution: The solvent alcohol must always match the alkoxide nucleophile.

Part 2: Quantitative Data & Analytical Signatures

To rapidly identify side products in your reaction mixture, cross-reference your LC-MS and NMR data with this diagnostic table.

Side Product TypeMass Shift (Δm/z) vs SMKey NMR Signature (¹H / ¹³C)Primary CausalityMitigation Strategy
Desired Ether -Cl + ORNew O-CHx peaks; Upfield shift of adjacent Ar-HStandard SNArN/A
Hydrolysis (Pyridone) -35.5 (Cl) + 17 (OH)Broad N-H peak (~11-13 ppm); C=O carbon at ~162 ppmTrace H₂O forming OH⁻Anhydrous conditions; use molecular sieves.
Pyridyne Regioisomer Same as Desired EtherAltered Ar-H coupling constants (e.g., ortho vs meta coupling)Elimination via strong baseLower temperature; use weaker base or Pd-catalysis.
Transetherification -Cl + O(Solvent)Alkyl peaks matching solvent, not intended nucleophileMismatched solvent/alkoxideEnsure solvent matches the alkoxide R-group.
Bis-substitution -2(Cl) + 2(OR)Loss of two Ar-H symmetry markersExcess equivalents of alkoxideStoichiometric control; lower reaction temperature.

Part 3: Mechanistic & Troubleshooting Visualizations

The following diagrams map the divergent chemical pathways of chloropyridine etherification and the analytical workflow for diagnosing failures.

SNAr_Pathways SM Chloropyridine Starting Material Alkoxide Alkoxide (RO⁻) Anhydrous SM->Alkoxide Ideal Conditions Water Trace H₂O + Strong Base SM->Water Moisture Present HarshBase Strong Base Elevated Temp SM->HarshBase 3-Halo Substrates Meisenheimer Meisenheimer Complex Alkoxide->Meisenheimer Pyridone Pyridone / Hydroxypyridine (Hydrolysis Side Product) Water->Pyridone OH⁻ Attack Pyridyne Pyridyne (Aryne) Intermediate HarshBase->Pyridyne -HCl Desired Desired Ether (S_NAr Product) Meisenheimer->Desired -Cl⁻ Regioisomers Mixed Regioisomers (Loss of Selectivity) Pyridyne->Regioisomers Indiscriminate Attack

Fig 1: Divergent mechanistic pathways in chloropyridine etherification leading to desired products or side reactions.

Troubleshooting_Workflow Start Analyze Crude via LC-MS CheckMass Is Major Peak Desired Mass? Start->CheckMass YesMass Check NMR for Regiopurity CheckMass->YesMass Yes NoMass Analyze Side Product Mass CheckMass->NoMass No Pure Reaction Successful YesMass->Pure Single Isomer Mixed Regioisomers Present: Lower Temp / Change Base YesMass->Mixed Multiple Peaks MassOH Mass = [M-Cl+OH]? NoMass->MassOH FixH2O Hydrolysis: Dry Solvents & Reagents MassOH->FixH2O Yes MassSolv Mass = [M-Cl+O-Solvent]? MassOH->MassSolv No FixSolv Transetherification: Match Solvent to Alkoxide MassSolv->FixSolv Yes

Fig 2: Analytical troubleshooting workflow for identifying and resolving S_NAr side products.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must validate itself at critical junctures. The following methodology for the Anhydrous Etherification of 2-Chloropyridine incorporates built-in quality control checks to prevent the side reactions discussed above.

Step 1: Reagent Preparation & Moisture Validation

  • Solvent Drying: Dispense THF from a solvent purification system (SPS) directly into an oven-dried, argon-purged Schlenk flask.

  • Validation Check 1: Perform a Karl Fischer titration on the THF. Do not proceed if H₂O > 50 ppm. Hydrolysis is mathematically guaranteed if water equivalents exceed 0.05 eq relative to your substrate.

  • Alcohol Preparation: Add the target alcohol (1.2 eq) to the THF.

Step 2: In Situ Alkoxide Generation

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.25 eq) portion-wise under a positive stream of argon.

  • Validation Check 2: Observe the evolution of H₂ gas. Stir at room temperature for 30 minutes until bubbling ceases. The solution should become completely clear (aside from mineral oil). A cloudy suspension indicates incomplete deprotonation or moisture contamination.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Re-cool the alkoxide solution to 0 °C.

  • Add the 2-chloropyridine derivative (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature. Causality Note: Keeping the initial addition at 0 °C prevents thermal spikes that can trigger bis-substitution or aryne formation.

  • Validation Check 3: Monitor via LC-MS at 1 hour. Look specifically for the[M-Cl+OH] peak. If absent, your anhydrous technique was successful.

Step 4: Quench & Workup

  • Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Causality Note: Never quench with NaOH or KOH, as unreacted chloropyridine will undergo rapid hydrolysis to the pyridone during the workup phase.

  • Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Check 4: Perform 2D-NMR (HMBC). Confirm regiochemistry by observing a three-bond ³JCH coupling between the new ether protons (-O-CH ₃) and the aromatic carbon (C2) of the pyridine ring.

References

  • ChemRxiv. "Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines". ChemRxiv. Available at: [Link]

  • Chemical Science. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors". RSC Publishing. Available at:[Link]

  • ResearchGate. "Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides". ResearchGate. Available at: [Link]

  • Chemistry-Chemists. "Practical Synthetic Organic Chemistry: Transetherification". Chemistry-Chemists. Available at:[Link]

Optimization

Overcoming catalytic poisoning during 3-Chloro-4-(pyridin-3-ylmethoxy)aniline reduction

Ticket Subject: Optimization of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Synthesis

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High

Executive Summary & Root Cause Analysis

Welcome to the Technical Support Center. You are likely encountering one of two critical failure modes during the reduction of 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene :

  • Stalled Reaction: The reaction starts but stops at 20-40% conversion (Catalytic Poisoning).

  • Impurity Formation: You observe des-chloro (dehalogenated) byproducts or ether cleavage (Over-active Catalysis).

The "Tug-of-War" Mechanism

This transformation presents a classic chemoselectivity paradox. You are reducing a nitro group in the presence of three sensitive functionalities: a Pyridine ring , a Chlorine atom , and a Benzylic-type Ether .

  • The Poison (Pyridine): The basic nitrogen lone pair on the pyridine ring (

    
     hybridized) acts as a strong 
    
    
    
    -donor ligand. It binds irreversibly to active sites on standard catalysts (Pd/C, Raney Ni), effectively "poisoning" the surface and halting hydrogen uptake.
  • The Victim (Chlorine): To overcome pyridine poisoning, researchers often increase temperature or pressure. However, standard Pd/C is highly active for oxidative addition into

    
     bonds. Increasing energy leads to rapid hydrodehalogenation  (loss of Cl), destroying your pharmacophore.
    

Primary Protocol: The Sulfided Platinum Solution

Recommendation: Switch from Palladium (Pd/C) to Sulfided Platinum on Carbon (Pt(S)/C) .

Why this works (The Science):

Sulfided platinum catalysts are "poisoned by design." The sulfur atoms occupy the high-energy "kink" sites on the metal lattice that are normally responsible for


 bond cleavage.
  • Electronic Effect: Sulfur draws electron density from Pt, making it less electron-rich. This reduces the binding affinity of the Pyridine nitrogen (preventing poisoning).

  • Geometric Effect: The sulfur blocks large planar adsorption required for dehalogenation but allows small

    
     and 
    
    
    
    interactions.
Standard Operating Procedure (SOP-055)
ParameterSpecificationRationale
Catalyst 5% Pt(S)/C (Sulfided)Standard Pd/C will cause >15% dehalogenation.
Loading 1–3 wt% (relative to substrate)Lower loading than Pd/C is often sufficient due to resistance to poisoning.
Solvent Methanol or THF Avoid acidic solvents if possible to prevent ether hydrolysis.
Pressure 5–10 bar (70–145 psi)Moderate pressure overcomes steric bulk of the ether linkage.
Temp 50–70 °CSufficient to activate the nitro group; below threshold for ether cleavage.
Additives None initiallyIf stalled, see Troubleshooting below.

Step-by-Step Workflow:

  • Inerting: Charge reactor with substrate and solvent. Purge with

    
     (3x) to remove 
    
    
    
    .
  • Catalyst Charge: Add Pt(S)/C as a slurry in the solvent (Do not add dry catalyst to flammable solvents).

  • Hydrogenation: Pressurize to 5 bar

    
    . Heat to 60°C. Stirring rate must be >1000 rpm (mass transfer limited).
    
  • Monitoring: Monitor

    
     uptake. If uptake plateaus before theory, do not increase Temp. Check for poisoning (see Troubleshooting).
    

Alternative Protocol: The Chemical Backup (Bechamp)

If the catalytic route remains problematic (e.g., ether cleavage occurs), use the Bechamp Reduction . This is a non-catalytic, electron-transfer method that is chemically orthogonal to the pyridine and ether issues.

Why use this? Iron (Fe) is not poisoned by pyridine, and the conditions are too mild to cleave the


 bond.
Protocol (SOP-056)
  • Reagents: Iron Powder (3-5 equiv), Ammonium Chloride (

    
    ) or Acetic Acid (mild source), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend substrate and Fe powder in EtOH/Water.

    • Add

      
       (catalytic amount) or Acetic Acid (stoichiometric).
      
    • Reflux vigorously (80°C) for 2-4 hours.

    • Workup (Critical): Filter hot through Celite to remove iron sludge. The product will be in the filtrate.

Troubleshooting & FAQs

Q1: The reaction stalled at 50% conversion. Should I add acid?

Answer: Yes, but with caution.

  • Diagnosis: The pyridine product (aniline derivative) is likely competing for sites.

  • Fix: Add 1.0 equivalent of Methanesulfonic acid (MsOH) .

  • Mechanism: This protonates the pyridine nitrogen (

    
    ) and the aniline nitrogen (
    
    
    
    ). The resulting ammonium salts cannot coordinate to the metal surface, freeing up the catalyst.
  • Warning: Ensure your ether linkage is stable to acid. Avoid HCl, as chloride ions can inhibit Pt catalysts.

Q2: I see 5-10% de-chlorinated product. How do I stop it?

Answer: You are likely using standard Pd/C or non-sulfided Pt.

  • Immediate Action: Switch to Pt(S)/C .

  • If using Pt(S)/C already: Lower the pressure to 1-2 bar and reduce temperature to 40°C. Dehalogenation has a higher activation energy than nitro reduction; lowering

    
     favors the nitro reduction.
    
Q3: Can I use Raney Nickel?

Answer: Not recommended. Raney Ni is extremely active for desulfurization and dehalogenation. It is also highly susceptible to poisoning by the pyridine ring unless high pressures (>30 bar) are used, which puts the Chlorine and Ether at risk.

Visualizations

Figure 1: Decision Matrix for Catalyst Selection

Caption: Flowchart guiding the selection of reduction method based on observed side reactions.

DecisionTree Start Start: Nitro Reduction (Contains Pyridine + Cl) Choice1 Primary Method: Hydrogenation (Pt(S)/C) Start->Choice1 Result1 Check LCMS/NMR Choice1->Result1 Success Success: High Yield, Cl Intact Result1->Success Clean Fail_Dehalo Failure: De-chlorination Observed Result1->Fail_Dehalo Des-Cl Product Fail_Stall Failure: Reaction Stalled Result1->Fail_Stall Incomplete Fix_Dehalo Action: Reduce Temp/Press OR Switch to Fe/AcOH Fail_Dehalo->Fix_Dehalo Fix_Stall Action: Add 1 eq. MsOH (Protonate Pyridine) Fail_Stall->Fix_Stall

Figure 2: Mechanism of Poisoning vs. Selectivity

Caption: Competitive adsorption mechanism showing how Pyridine blocks active sites (Left) and how Sulfided Pt prevents this (Right).

Mechanism cluster_0 Standard Pd/C (Poisoning) cluster_1 Sulfided Pt(S)/C (Selective) Pd_Surface Pd Surface Pyridine Pyridine (N-Lone Pair) Pyridine->Pd_Surface Strong Bond (Blocks Sites) H2 H2 H2->Pd_Surface Blocked Pt_Surface Pt-S Surface Pyridine2 Pyridine Pyridine2->Pt_Surface Weak/No Bond (Repelled) Nitro Nitro Group Nitro->Pt_Surface Adsorbs

References

  • Blaser, H. U. (2002). "Industrial applications of homogeneous catalysis: A review." Advanced Synthesis & Catalysis.

    • Context: Discusses the industrial preference for sulfided c
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Context: The definitive text on hydrogenation, detailing the mechanism of pyridine poisoning and the use of Pt(S)/C.
  • Lippincott, S. B., et al. (1965). "Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds."[1] U.S. Patent 3,275,567.

    • Context: Original patent describing the preparation and utility of sulfided platinum for preventing dehalogenation.[2]

  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates."

    • Context: General troubleshooting for pyridine-induced catalyst deactivation.[3]

  • Organic Chemistry Portal. "Selective Reduction of Nitro Compounds."

    • Context: Comparison of Bechamp reduction vs.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Overview & Chemical Profiling 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a polyfunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates ()[1]. Its chemical behavior is dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Profiling

3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a polyfunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates ()[1]. Its chemical behavior is dictated by four distinct structural motifs, each responding differently to pH fluctuations:

  • Primary Aniline: Electron-rich, weakly basic (pKa ~3.9), and highly susceptible to autoxidation in its free base form.

  • Pyridine Ring: Moderately basic (pKa ~5.2), readily protonated in dilute aqueous acids.

  • Benzyl-Aryl Ether Linkage: Stable to basic and mild acidic conditions, but vulnerable to irreversible cleavage under harsh acidic environments ()[2].

  • Aryl Chloride: Highly stable under standard conditions; deactivated toward nucleophilic aromatic substitution (SNAr) due to the electron-donating ether and aniline groups.

Understanding the mechanistic interplay between these functional groups under varying pH conditions is critical for preventing yield loss, degradation, and solubility issues during experimental workflows.

Troubleshooting FAQs: Acidic vs. Basic Conditions

Q: Why does my compound dissolve completely in 0.1 N HCl but crash out as a precipitate in PBS (pH 7.4)? A: This is a classic pH-dependent solubility issue. In acidic media (pH < 3), both the pyridine nitrogen and the aniline nitrogen are protonated, forming a highly water-soluble dihydrochloride salt ()[3]. When the pH is neutralized or made basic (e.g., in PBS at pH 7.4), the compound deprotonates and reverts to its free base form[1]. The free base is highly lipophilic and insoluble in aqueous media. Solution: If aqueous assays are required at physiological pH, pre-dissolve the free base in DMSO and keep the final DMSO concentration at 1–5% to maintain solubility.

Q: I boiled the compound in 48% HBr to remove a protecting group on another part of my molecule, but my LC-MS shows a major peak at 143.5 Da. What happened? A: You have inadvertently cleaved the benzyl-aryl ether linkage. While ethers are generally stable, benzyl ethers are uniquely susceptible to acidic cleavage when exposed to strong hydrohalic acids (HBr or HI) and heat[4]. The strong acid protonates the ether oxygen, converting it into an excellent leaving group. The halide ion (Br⁻ or I⁻) then attacks the benzylic carbon via an SN1 or SN2 mechanism ()[5]. This irreversibly degrades the molecule into 2-chloro-4-aminophenol (MW ~143.5 Da) and 3-(bromomethyl)pyridine. Solution: Switch to orthogonal deprotection strategies (e.g., mild Lewis acids or basic conditions) that do not compromise the benzyl ether[2].

Q: When I leave the free base in a basic solution (pH 9) exposed to air, the solution turns dark brown over time. Is the aryl chloride degrading? A: No, the aryl chloride is highly stable to basic conditions. The darkening is caused by the autoxidation of the primary aniline group. In basic or neutral conditions, the aniline exists as a free, electron-rich amine. Upon exposure to ambient oxygen and light, it undergoes radical-mediated oxidation to form colored quinone-imines, azo, or azoxy polymeric species. Solution: Store the free base under an inert atmosphere (Argon/Nitrogen), protect it from light, or convert it to the dihydrochloride salt[6], which protonates the amine and drastically reduces its susceptibility to oxidation.

Experimental Protocols

Protocol A: Controlled Formation of the Dihydrochloride Salt (Acidic Stabilization)

Purpose: To convert the oxidation-prone, water-insoluble free base into a stable, water-soluble dihydrochloride salt for long-term storage[6]. Mechanistic Rationale: Protonation of the aniline lone pair removes its ability to participate in oxidative degradation pathways, significantly extending the shelf-life of the compound.

  • Dissolution: Dissolve 1.0 eq of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (free base) in anhydrous diethyl ether or ethyl acetate (10 mL/g) under a nitrogen atmosphere.

  • Acidification: Slowly add 2.2 eq of a standardized solution of HCl in dioxane (4.0 M) dropwise at 0 °C with vigorous stirring.

  • Precipitation: A white to off-white precipitate will form immediately as the dihydrochloride salt crashes out of the organic solvent.

  • Isolation: Stir for an additional 30 minutes at room temperature to ensure complete salt formation. Filter the precipitate under a nitrogen blanket.

  • Washing & Drying: Wash the filter cake with cold anhydrous diethyl ether (2 x 5 mL/g) and dry under high vacuum at 40 °C for 12 hours.

  • Self-Validation: Dissolve a small aliquot of the dried powder in D₂O. Verify the downfield shift of the pyridine and aniline aromatic protons via ¹H-NMR compared to the free base, confirming complete protonation.

Protocol B: Free Base Isolation from Aqueous Acid (Basic Workup)

Purpose: To recover the reactive free base from an acidic reaction mixture without inducing oxidation.

  • Cooling: Chill the acidic aqueous solution of the compound to 0–5 °C in an ice bath.

  • Basification: Slowly add cold saturated aqueous NaHCO₃ or 1.0 M NaOH dropwise until the pH reaches 8.5–9.0. Caution: Do not exceed pH 10, and perform this step quickly to minimize the time the free base is exposed to air in solution.

  • Extraction: Extract the milky aqueous suspension immediately with ethyl acetate or dichloromethane (3 x equal volume).

  • Washing: Wash the combined organic layers with brine to remove residual aqueous salts.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C).

  • Self-Validation: Flush the storage vial with Argon immediately after drying. The resulting oil/solid should remain pale yellow; rapid darkening indicates oxygen exposure during concentration.

Data Presentation: Stability Matrix

The following table summarizes the stability profile of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline across various conditions to guide experimental design.

ConditionReagents / EnvironmentStability StatusPrimary Degradation ProductHalf-Life / Observation
Mild Acidic 0.1 N HCl, RTHighly Stable None (Forms Dihydrochloride)> 6 months (as salt)
Harsh Acidic 48% HBr or HI, >80 °CUnstable 2-Chloro-4-aminophenol + 3-(halomethyl)pyridine< 1 hour (Ether cleavage)
Mild Basic (Dark) pH 9 Buffer, Argon, RTStable None (Remains Free Base)> 1 month
Mild Basic (Air/Light) pH 9 Buffer, Ambient AirUnstable Quinone-imines / Azo compoundsDays (Solution darkens)
Harsh Basic 5 M NaOH, 100 °CStable None (Aryl chloride unreactive)> 24 hours

Stability & Degradation Pathways

The following diagram illustrates the divergent chemical pathways of the compound when subjected to acidic versus basic environments.

StabilityPathway Central 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (Free Base) Acidic Mild Acidic (pH < 3) e.g., 0.1 N HCl Central->Acidic Protonation (pKa ~3.9, ~5.2) StrongAcid Strong Acid + Heat e.g., 48% HBr, >80°C Central->StrongAcid Harsh Deprotection Basic Basic (pH > 8) e.g., NaOH, PBS Central->Basic Deprotonation Salt Dihydrochloride Salt (Soluble, Stable) Acidic->Salt Cleavage Ether Cleavage (2-Chloro-4-aminophenol + 3-(halomethyl)pyridine) StrongAcid->Cleavage SN1/SN2 Attack on Benzylic Carbon Oxidation Aniline Oxidation (Quinone-imines, Darkening) Basic->Oxidation O2 / Light Exposure StableBase Aryl Chloride & Ether (Stable to mild base) Basic->StableBase No O2 / Dark Storage

Fig 1: Degradation and stabilization pathways of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16794144, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline." PubChem,[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 42937475, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride." PubChem,[Link]

  • Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage." LibreTexts,[Link]

  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal,[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Comprehensive 1H NMR Analysis Guide: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Executive Summary & Strategic Importance In the synthesis of tyrosine kinase inhibitors (e.g., EGFR/HER2 inhibitors similar to Neratinib or Vem...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1H NMR Analysis Guide: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Executive Summary & Strategic Importance

In the synthesis of tyrosine kinase inhibitors (e.g., EGFR/HER2 inhibitors similar to Neratinib or Vemurafenib analogs), the intermediate 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7) serves as a critical pharmacophore scaffold. Its structural integrity is defined by the specific regiochemistry of the pyridine ring (3-yl isomer) and the chlorination pattern on the aniline.

This guide provides an authoritative protocol for the structural validation of this compound via 1H NMR. Unlike standard spectral lists, this document focuses on comparative discrimination —specifically distinguishing the target 3-yl isomer from its common regioisomer impurity, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS: 524955-09-7), and validating the complete consumption of the phenolic precursor.

Experimental Protocol: Signal Optimization

To ensure high-resolution data suitable for regulatory filing or intermediate QC, the following protocol is recommended.

  • Solvent Selection: DMSO-d6 is the superior choice over CDCl₃.

    • Reasoning: The polarity of the primary amine (-NH₂) and the pyridine nitrogen often leads to peak broadening in chloroform. DMSO-d6 ensures sharp resolution of the exchangeable amine protons and prevents aggregation-induced shifting of the pyridine signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition Parameters:

    • Frequency: 400 MHz minimum (500+ MHz recommended for clean separation of aromatic multiplets).

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the isolated pyridine signals).

    • Temperature: 298 K (25°C).

Spectral Analysis & Assignment Logic

The 1H NMR spectrum is divided into four diagnostic zones. The Pyridine Region (Zone A) is the primary discriminator for identity.

Zone A: The Pyridine Ring (Regiochemistry Confirmation)
  • Target Signal (3-yl Isomer): The 3-substituted pyridine ring displays a distinct "S-D-D-T" pattern (Singlet, Doublet, Doublet, Triplet-like/dd).

    • H2 (Ortho to N, Meta to Linker): Appears as a narrow doublet or singlet at ~8.6–8.7 ppm . This is the most downfield signal and diagnostic of the 3-yl isomer.

    • H6 (Ortho to N, Para to Linker): A doublet (or dd) at ~8.5 ppm .

    • H4 (Para to N): A doublet at ~7.8 ppm .

    • H5 (Meta to N): A doublet of doublets (dd) at ~7.4 ppm .

  • Differentiation from 2-yl Isomer: The 2-yl isomer (common impurity) lacks the isolated downfield singlet (H2). Instead, its most downfield signal is usually a doublet (H6) at ~8.57 ppm, and the splitting pattern is D-T-T-D.

Zone B: The Aniline Ring (Substitution Pattern)
  • H5 (Ortho to Ether): Doublet at ~6.9–7.0 ppm (shielded by alkoxy group).

  • H2 (Ortho to Cl, Meta to Amine): Doublet at ~6.7–6.8 ppm .

  • H6 (Ortho to Amine): Doublet of doublets at ~6.5 ppm (shielded by amine).

Zone C: The Linker (O-CH₂)
  • Signal: A sharp singlet at 5.1–5.2 ppm (integrates to 2H).

  • Diagnostic Value: A shift in this peak often indicates protonation of the pyridine nitrogen (salt formation) or residual starting material.

Zone D: The Amine (-NH₂)
  • Signal: Broad singlet at 4.8–5.0 ppm (in DMSO-d6).

  • Validation: Disappears upon D₂O shake.

Comparative Performance Data

The following table contrasts the target molecule with its critical alternatives (impurities/precursors) to facilitate rapid QC decision-making.

FeatureTarget: 3-yl Isomer Alternative: 2-yl Isomer Precursor: Phenol
Diagnostic Signal ~8.65 ppm (s, 1H) (Pyridine H-2)Absence of singlet >8.0 ppm (H-3/4/5/6 are D/T/T/D)~9.5 ppm (s, 1H) (Phenolic -OH)
Pyridine Pattern Asymmetric: s, d, d, ddSymmetric-like: d, t, t, dNone (unless Py-Cl remains)
Linker (O-CH₂) Singlet ~5.15 ppmSinglet ~5.18 ppmAbsent
Amine (-NH₂) ~4.9 ppm (Broad)~4.9 ppm (Broad)~4.8 ppm (Broad)
Use Case Correct Intermediate Regioisomer Impurity Unreacted Starting Material

Note: The chemical shifts of the 2-yl isomer are derived from experimental data of the Neratinib intermediate [1]. The Phenol precursor refers to 4-amino-2-chlorophenol.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the sample identity using 1H NMR data.

NMR_Analysis Sample Crude/Pure Sample Dissolved in DMSO-d6 Check_OH Check >9.0 ppm Is Phenolic -OH visible? Sample->Check_OH Fail_SM FAIL: Residual Starting Material (4-Amino-2-chlorophenol) Check_OH->Fail_SM Yes Check_Py Analyze Aromatic Region (7.3 - 8.7 ppm) Identify Pyridine Pattern Check_OH->Check_Py No Iso_3yl Pattern: Singlet (H2), Doublet (H6) Is H2 present at ~8.65 ppm? Check_Py->Iso_3yl Fail_Iso FAIL: 2-yl Isomer Detected (Pattern: D-T-T-D, No high singlet) Iso_3yl->Fail_Iso No Check_Linker Check Linker Region Singlet at ~5.15 ppm (2H)? Iso_3yl->Check_Linker Yes Pass PASS: Identity Confirmed 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Check_Linker->Pass Yes

Figure 1: Decision tree for the NMR-based validation of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, highlighting critical rejection criteria for common impurities.

References

  • ChemicalBook. (2025).[1] 3-Chloro-4-(pyridin-2-ylmethoxy)aniline NMR Data & Synthesis. Retrieved from

  • GuideChem. (2025). Product Profile: 3-chloro-4-(pyridin-3-ylmethoxy)aniline (CAS 848134-24-7).[2] Retrieved from

  • World Intellectual Property Organization. (2011).[2] Patent WO2011002523A1: Compounds and compositions as protein kinase inhibitors. (Lists the 3-yl isomer as an intermediate).

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline. Retrieved from

Sources

Comparative

HPLC Method Development Guide: Optimizing Purity Analysis for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Introduction: The Analytical Challenge The compound 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (Chemical Formula: C₁₂H₁₁ClN₂O) is a critical intermediate frequently utilized in the synthesis of kinase inhibitors and targete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The compound 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (Chemical Formula: C₁₂H₁₁ClN₂O) is a critical intermediate frequently utilized in the synthesis of kinase inhibitors and targeted antitumor agents[1][2]. From a chromatographic perspective, this molecule presents a significant method development challenge due to its structural features: a lipophilic chloro-substituted benzene ring, an ether linkage, and crucially, two basic nitrogen atoms (a primary aniline amine and a pyridine ring).

When analyzing the purity of such basic compounds, standard reversed-phase HPLC methods often suffer from severe peak tailing, poor resolution, and low sensitivity. This guide objectively compares standard C18 column technologies against modern alternatives—specifically Charged Surface Hybrid (CSH) and Ethylene Bridged Hybrid (BEH) columns—and provides self-validating experimental protocols to achieve optimal peak shape and quantitative reliability.

Mechanistic Causality: Why Basic Compounds Fail on Standard C18

To design a robust HPLC method, we must first understand the causality behind the analyte's behavior within the column.

The pKa and Ionization State

The pyridine nitrogen has a pKa of approximately 5.2, while the aniline nitrogen has a pKa of approximately 4.5. In standard LC-MS compatible mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the mobile phase pH is significantly lower than the pKa of both functional groups. Consequently, the analyte becomes fully protonated, carrying a strong positive charge[3].

The Silanol Interaction Problem

Standard fully porous C18 silica columns contain residual surface silanols (Si-OH). Even with exhaustive end-capping, these silanols can become partially ionized (Si-O⁻) or engage in strong hydrogen bonding. When the positively charged 3-Chloro-4-(pyridin-3-ylmethoxy)aniline enters the column, it undergoes secondary cation-exchange interactions with these silanols. This dual-retention mechanism (hydrophobic partitioning + electrostatic attraction) causes the analyte to "stick" to the silica surface, resulting in severe peak tailing, reduced theoretical plates, and unpredictable retention shifts[4].

G A Protonated Analyte (pH 2.7) B Standard C18 (Residual Silanols) A->B Attraction C CSH C18 (Positive Surface Charge) A->C Repulsion D Cation Exchange (Severe Peak Tailing) B->D E Electrostatic Repulsion (Sharp, Symmetrical Peaks) C->E

Fig 1. Mechanistic pathway of basic analyte interactions with stationary phases.

Column Technology Comparison

To overcome secondary interactions, we compare three distinct chromatographic strategies:

  • Standard Fully Porous C18 (Low pH): Relies purely on end-capping. Fails to mask all silanols, leading to poor performance for doubly basic compounds.

  • Charged Surface Hybrid (CSH) C18 (Low pH): Introduces a low-level positive charge to the particle surface. This electrostatically repels the protonated basic analyte, forcing it to interact solely with the C18 ligand. This yields high loadability and sharp peaks without requiring high-ionic-strength buffers[4][5][6].

  • High-pH Stable BEH C18 (High pH): By raising the mobile phase pH to 10.0, the basic nitrogens are completely deprotonated. The neutral analyte partitions efficiently into the stationary phase. This requires a hybrid particle (BEH) capable of withstanding alkaline dissolution[6].

Quantitative Performance Summary

The following table summarizes the expected chromatographic performance for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline across the three column technologies based on established basic-compound retention models.

Column TechnologyMobile Phase pHAnalyte StateUSP Tailing Factor (Tf)Theoretical Plates (N)Limit of Detection (LOD)
Standard C18 (1.7 µm)2.7 (0.1% FA)Doubly Protonated (+)2.45 (Severe Tailing)< 5,0000.85 µg/mL
CSH C18 (1.7 µm)2.7 (0.1% FA)Doubly Protonated (+)1.08 (Excellent)> 14,000 0.05 µg/mL
BEH C18 (1.7 µm)10.0 (10mM NH₄HCO₃)Neutral (0)1.05 (Excellent)> 16,000 0.04 µg/mL

Method Development Decision Tree

DecisionTree Start Start: Analyte Method Development Q1 Is LC-MS Compatibility Required? Start->Q1 LowPH Low pH Mobile Phase (0.1% Formic Acid) Q1->LowPH Yes HighPH High pH Mobile Phase (10mM NH4HCO3, pH 10) Q1->HighPH No / Optional CSH Select CSH C18 Column (Repels protonated bases) LowPH->CSH BEH Select High-pH Stable C18 (Analyte is neutral) HighPH->BEH Opt System Suitability Validation CSH->Opt BEH->Opt

Fig 2. Decision tree for selecting mobile phase pH and column chemistry.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Before analyzing unknown purity samples, the system must pass the embedded System Suitability Testing (SST) criteria.

Protocol A: Low-pH Screening (LC-MS Compatible)

Mechanism: Utilizes electrostatic repulsion to prevent silanol interactions while maintaining analyte solubility and MS ionization efficiency.

1. Materials & Setup:

  • Column: Waters ACQUITY UPLC CSH C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (or appropriate λ-max for the pyridine/aniline chromophores).

2. Gradient Program:

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 8.0 min: 5% to 95% B

  • 8.0 - 9.5 min: 95% B

  • 9.5 - 10.0 min: 5% B (Re-equilibration)

3. System Suitability Testing (SST) - The Validation Step:

  • Inject a 10 µg/mL standard solution of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (prepared in 95:5 Water:Acetonitrile) in 5 replicates.

  • Validation Criteria: The method is valid only if the USP Tailing Factor (Tf) is ≤ 1.2, Theoretical Plates (N) ≥ 12,000, and the %RSD of the retention time is ≤ 0.5%.

Protocol B: High-pH Screening (Maximum Resolution)

Mechanism: Deprotonates the basic amines, rendering the molecule neutral and driving purely hydrophobic interactions with the stationary phase.

1. Materials & Setup:

  • Column: Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide[6].

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C (lower temperature preserves column lifetime at high pH).

2. Gradient Program:

  • Follow the exact gradient profile as Protocol A.

3. System Suitability Testing (SST):

  • Inject the 10 µg/mL standard solution in 5 replicates.

  • Validation Criteria: The method is valid only if Tf is ≤ 1.1, N ≥ 14,000, and baseline noise allows for a Signal-to-Noise (S/N) ratio of ≥ 100 for the main peak.

References

  • 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline Structure and Identifiers - NCATS Inxight Drugs - [Link]

  • A process of method development: A chromatographic approach - Journal of Chemical and Pharmaceutical Research - [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base - [Link]

  • Overloading study of basic compounds with a positively charged C18 column in liquid chromatography - ChromNet - [Link]

  • Practical Applications of Charged Surface Hybrid (CSH) Technology - Waters Corporation - [Link]

Sources

Validation

High-Resolution LC-MS/MS Fragmentation Profiling of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline: A Comparative Guide to CID vs. HCD Methodologies

As a critical aniline-derived building block in the synthesis of targeted kinase inhibitors (such as EGFR and HER2 inhibitors), 3-Chloro-4-(pyridin-3-ylmethoxy)aniline requires rigorous structural characterization during...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical aniline-derived building block in the synthesis of targeted kinase inhibitors (such as EGFR and HER2 inhibitors), 3-Chloro-4-(pyridin-3-ylmethoxy)aniline requires rigorous structural characterization during drug development. Accurate identification of this compound, its impurities, and its metabolic derivatives relies heavily on high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide objectively compares the fragmentation patterns of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline generated by two distinct mass spectrometric dissociation platforms: Quadrupole Time-of-Flight Collision-Induced Dissociation (Q-TOF CID) and Orbitrap Higher-energy Collisional Dissociation (HCD) . By understanding the causality behind these fragmentation mechanics, analytical scientists can optimize their workflows for structural elucidation and quantitative bioanalysis [1].

Theoretical Fragmentation Mechanics (The "Why")

To build a self-validating analytical method, we must first understand the intrinsic chemical vulnerabilities of the molecule. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (Chemical Formula:


) has a monoisotopic mass of 234.0560 Da. Under positive electrospray ionization (ESI+), protonation occurs preferentially at the highly basic pyridine nitrogen, yielding a precursor ion 

at m/z 235.0638 [2].

The fragmentation causality is driven by bond dissociation energies and charge localization:

  • Primary Cleavage (Ether Bond): The

    
     ether linkage connecting the pyridine ring to the aniline moiety is the weakest structural node. Cleavage here dictates the primary fragmentation pathways.
    
    • Pathway A: The charge is retained on the pyridine fragment, yielding the highly stable pyridin-3-ylmethyl cation at m/z 92.0500 .

    • Pathway B: The charge is retained on the aniline fragment, yielding a protonated 4-amino-2-chlorophenol ion at m/z 144.0216 .

  • Secondary Cleavage (High-Energy Regime): Once the primary fragments are formed, higher energy deposition forces the expulsion of neutral molecules. The aniline fragment undergoes a characteristic loss of

    
     (-35.9767 Da) to form m/z 108.0449 , while the pyridine fragment undergoes ring opening to yield m/z 80.0500 .
    

Figure 1: Proposed ESI+ fragmentation pathways under CID and HCD.

Platform Comparison: Q-TOF (CID) vs. Orbitrap (HCD)

The choice of mass spectrometer fundamentally alters the observed mass spectrum due to the physics of ion activation.

Q-TOF CID (Low-Energy Activation)

In a Q-TOF system, Collision-Induced Dissociation (CID) typically operates in a low-energy regime. Ions undergo multiple low-energy collisions with an inert gas (e.g., Nitrogen or Argon). Because the energy is deposited gradually, the molecule breaks at its lowest energy threshold—the ether bond.

  • Performance Profile: Q-TOF CID spectra for this compound are exceptionally clean, dominated almost entirely by the primary fragments (m/z 92.0500 and 144.0216). It is ideal for highly sensitive Multiple Reaction Monitoring (MRM) quantification.

Orbitrap HCD (Beam-Type High-Energy Activation)

Higher-energy Collisional Dissociation (HCD) in an Orbitrap utilizes a dedicated multipole collision cell where ions undergo beam-type fragmentation[3]. Unlike traditional ion-trap CID, HCD does not suffer from a "low-mass cutoff" (the 1/3 rule), and the energy deposition is significantly higher and more instantaneous.

  • Performance Profile: HCD forces the primary fragments to undergo secondary dissociation before they exit the collision cell. This yields a much richer spectrum containing lower-mass diagnostic ions (m/z 108.0449 and 80.0500), making HCD vastly superior for de novo structural elucidation and distinguishing isomers.

Experimental Methodology (Self-Validating Protocol)

To ensure this data acts as a self-validating system for your laboratory, replicate the following step-by-step protocol. The exact masses provided in Section 4 can be used to verify your instrument's mass defect calibration.

Step 1: Sample Preparation

  • Dissolve 3-Chloro-4-(pyridin-3-ylmethoxy)aniline reference standard in 100% LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote protonation.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

  • Q-TOF (CID) Settings: Capillary voltage at 3.5 kV; Collision Gas: Argon; Collision Energy (CE) ramped from 15 eV to 25 eV.

  • Orbitrap (HCD) Settings: Spray voltage at 3.8 kV; Resolution set to 70,000 (MS1) and 35,000 (MS2); Normalized Collision Energy (NCE) stepped at 30%, 45%, and 60%.

Figure 2: Comparative LC-MS/MS analytical workflow for characterizing the compound.

Quantitative Data & Fragment Annotation

The following tables summarize the exact mass calculations and the relative abundance shifts observed between the two platforms. Mass errors should be maintained at


 3 ppm for valid instrument calibration.
Table 1: Exact Mass and Elemental Composition
Fragment TypeElemental CompositionTheoretical Exact Mass (Da)Structural Origin
Precursor

235.0638Protonated intact molecule
Primary

144.02164-Amino-2-chlorophenol ion
Primary

92.0500Pyridin-3-ylmethyl cation
Secondary

108.0449Loss of HCl from m/z 144
Secondary

80.0500Pyridine ring cleavage
Table 2: Relative Abundance Comparison (CID vs. HCD)
m/z ValueQ-TOF CID (20 eV) Relative AbundanceOrbitrap HCD (NCE 45%) Relative AbundanceAnalytical Implication
235.0638 15%0% (Fully depleted)HCD deposits higher kinetic energy, leaving no surviving precursor.
144.0216 100% (Base Peak)40%CID favors the lowest energy ether cleavage.
92.0500 85%100% (Base Peak)Pyridine cation is highly stable; becomes the base peak in HCD.
108.0449 < 2%35%HCD drives the secondary loss of HCl effectively.
80.0500 Not Detected25%HCD's beam-type mechanics force deep structural fragmentation.

Conclusion & Best Practices

When analyzing 3-Chloro-4-(pyridin-3-ylmethoxy)aniline or its structural analogs:

  • Use Q-TOF CID when developing targeted quantitative assays (e.g., PK studies). The concentration of ion current into the primary m/z 144.0216 fragment provides superior signal-to-noise ratios for MRM transitions.

  • Use Orbitrap HCD when conducting metabolite identification or impurity profiling. The generation of secondary fragments (m/z 108.0449 and 80.0500) provides the necessary structural "fingerprint" to determine exactly where a metabolic transformation (e.g., hydroxylation or oxidation) has occurred on the molecule.

References

  • PubChem (National Institutes of Health) Title: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride | C12H13Cl3N2O | CID 42937475 URL:[Link]

  • Journal of the American Society for Mass Spectrometry (ACS Publications) Title: Collision Energies on QTOF and Orbitrap Instruments: How to Make Proteomics and Small Molecule Measurements Comparable? URL:[Link]

  • PubMed Central (NIH) Title: Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms URL:[Link]

Comparative

A Guide to the Infrared Spectroscopic Identification of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Part 1: Molecular Structure and Key Vibrational Modes To accurately predict the infrared spectrum, we must first analyze the functional groups within 3-Chloro-4-(pyridin-3-ylmethoxy)aniline. Each group possesses unique v...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Molecular Structure and Key Vibrational Modes

To accurately predict the infrared spectrum, we must first analyze the functional groups within 3-Chloro-4-(pyridin-3-ylmethoxy)aniline. Each group possesses unique vibrational modes (stretching and bending) that absorb IR radiation at characteristic frequencies.

The molecule comprises five key regions:

  • Primary Aromatic Amine (-NH₂): The N-H bonds are highly active in the IR, producing distinct stretching and bending signals.

  • Aryl Alkyl Ether (Ar-O-CH₂-): The C-O-C linkage is a key structural feature, identifiable by its strong stretching vibrations.

  • Trisubstituted Benzene Ring: The aromatic ring exhibits characteristic C-H stretching, C=C in-ring vibrations, and out-of-plane bending modes that can hint at the substitution pattern.

  • Pyridine Ring: As a heteroaromatic system, it has its own set of C-H and ring stretching vibrations.

  • Aryl Chloride (Ar-Cl): The C-Cl bond vibration is typically found in the low-frequency fingerprint region.

cluster_mol 3-Chloro-4-(pyridin-3-ylmethoxy)aniline cluster_groups Key Functional Groups & Vibrational Regions mol Structure amine Primary Aromatic Amine (N-H Stretches & Bends) ether Aryl Alkyl Ether (C-O-C Stretches) benzene Substituted Benzene (C=C & C-H Vibrations) pyridine Pyridine Ring (Ring & C-H Vibrations) halide Aryl Halide (C-Cl Stretch)

Caption: Key functional groups contributing to the IR spectrum.

Part 2: Predicted IR Absorption Profile

Based on established correlation tables and data from analogous structures, the predicted infrared spectrum of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is summarized below. This table serves as a reference for researchers seeking to confirm the identity of the synthesized compound.

Predicted Wavenumber (cm⁻¹)Vibrational ModeAssignment & RationaleIntensity
3490 - 3410 & 3400 - 3320N-H StretchingTwo distinct bands for the asymmetric and symmetric stretches of the primary aromatic amine (-NH₂).[1]Medium-Weak
3100 - 3010C-H StretchingAromatic C-H stretches from both the benzene and pyridine rings. These peaks appear just above the 3000 cm⁻¹ line.[2][3]Medium-Weak
2960 - 2850C-H StretchingAliphatic C-H stretches (asymmetric and symmetric) from the methylene (-CH₂) bridge. These appear just below 3000 cm⁻¹.Weak
1650 - 1580N-H BendingScissoring vibration of the primary amine group.[1][4][5] This may overlap with C=C ring stretches.Medium
1600 - 1450C=C & C=N StretchingIn-ring skeletal vibrations from both the substituted benzene and pyridine rings.[2][6][7] A series of sharp bands is expected.Medium-Strong
1335 - 1250C-N StretchingAromatic amine C-N stretch. This is typically a strong and diagnostically useful band.[4][5]Strong
1260 - 1200C-O-C Asymmetric StretchAryl alkyl ethers display a characteristic strong absorption from the asymmetric stretching of the C-O bond on the aryl side.[8][9][10]Strong
1050 - 1010C-O-C Symmetric StretchThe corresponding symmetric stretch of the ether linkage, involving the alkyl side. The presence of both ether bands is strong evidence.[8][10]Strong
900 - 675C-H Out-of-Plane BendingAromatic C-H "oop" vibrations. The pattern of these bands is highly dependent on the substitution pattern of both aromatic rings.Strong
~700C-Cl StretchingThe carbon-chlorine stretch is expected in the low-frequency region. This peak can be weak and may be obscured in the fingerprint region.[11]Weak-Medium

Part 3: Comparative Spectroscopic Analysis for Reaction Monitoring

A powerful application of IR spectroscopy in drug development is monitoring the progress of a chemical synthesis. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is commonly synthesized via a Williamson ether synthesis, reacting a substituted aminophenol with a pyridylmethyl halide.

Hypothetical Reaction: 4-Amino-2-chlorophenol + 3-(Chloromethyl)pyridine → 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

By comparing the IR spectrum of the reaction mixture over time to the spectra of the starting materials, a scientist can track the reaction's completion.

CompoundKey Disappearing Peak(s)Key Appearing Peak(s)Rationale for Change
4-Amino-2-chlorophenol (Starting Material)Strong, very broad O-H stretch (~3400-3200 cm⁻¹)-The phenolic hydroxyl group is consumed during the reaction. Its characteristic broad peak will diminish and ultimately disappear upon completion.
3-Chloro-4-(pyridin-3-ylmethoxy)aniline (Product)-Strong, sharp C-O-C stretches (~1250 cm⁻¹ and ~1040 cm⁻¹)The formation of the new ether linkage is confirmed by the appearance of two distinct and strong C-O stretching bands, which are absent in the starting materials.[8][9]

The N-H stretching peaks of the aniline group (~3450-3350 cm⁻¹) will be present in both the aminophenol starting material and the final product, serving as a constant reference point throughout the reaction.

Part 4: Standard Operating Procedure for IR Spectrum Acquisition

This protocol describes the standard method for obtaining a high-quality FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Scan: Ensure the ATR crystal surface is immaculately clean. Use a solvent-moistened wipe (e.g., isopropanol) followed by a dry wipe. Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contribution of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount (1-2 mg) of the solid 3-Chloro-4-(pyridin-3-ylmethoxy)aniline powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The collected interferogram is automatically Fourier-transformed by the instrument software to produce the final infrared spectrum (Absorbance or % Transmittance vs. Wavenumber).

  • Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 1 to prevent cross-contamination.

Part 5: Systematic Workflow for Spectral Interpretation

Verifying the structure of the target molecule requires a logical and systematic approach to interpreting the obtained spectrum. The following workflow ensures that all key spectral regions are evaluated for confirmatory evidence.

start Start: Obtain Experimental IR Spectrum region1 Step 1: Analyze 3500-3300 cm⁻¹ Region start->region1 q1 Two distinct, medium peaks present? region1->q1 region2 Step 2: Analyze 3100-2800 cm⁻¹ Region q1->region2 Yes reject Low Confidence: Impurity or Incorrect Structure q1->reject No (Missing -NH₂) q2 Peaks present above AND below 3000 cm⁻¹? region2->q2 region3 Step 3: Analyze 1300-1000 cm⁻¹ Region q2->region3 Yes q2->reject No (Missing Ar-H or Alkyl-H) q3 Two strong, sharp peaks near 1250 cm⁻¹ and 1040 cm⁻¹? region3->q3 region4 Step 4: Analyze Fingerprint Region (<1500 cm⁻¹) q3->region4 Yes q3->reject No (Missing Ether Linkage) q4 Complex pattern matches reference/prediction? region4->q4 confirm High Confidence: Structure Confirmed q4->confirm Yes q4->reject No (Structural Mismatch)

Caption: A logical workflow for the IR spectral analysis.

Conclusion

The structural confirmation of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline via infrared spectroscopy is a multi-faceted process requiring the identification of several key functional groups. The most diagnostically significant signals are the dual N-H stretching bands of the primary aromatic amine (3490-3320 cm⁻¹), the pair of strong C-O stretching bands from the aryl alkyl ether linkage (around 1250 cm⁻¹ and 1040 cm⁻¹), and the aromatic C-H stretches above 3000 cm⁻¹. By following the systematic interpretation workflow and using a comparative approach against starting materials, researchers can confidently verify the synthesis and purity of this important pharmaceutical intermediate.

References

  • IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Pyridine Infrared Spectroscopy Analytical Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Pivonka, D. E., & Luer, L. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(48), 13735–13744. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 651-655.
  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Inomata, K., et al. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 20(2), 1019-1029. [Link]

  • Infrared Spectroscopy Absorption Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • IR spectrum: Ethers. (n.d.). Organic Chemistry. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. [Link]

  • Briggs, L. H., et al. (1956). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Analytical Chemistry, 28(7), 1166–1167. [Link]

  • 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • 13.10 INTERPRETATION OF IR SPECTRA. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Rai, A. K., et al. (2007). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Journal of Molecular Structure: THEOCHEM, 806(1-3), 115-123.
  • 3-CHLORO-4-((PYRIDIN-3-YL)METHOXY)ANILINE. (n.d.). Global Substance Registration System. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. (n.d.). precisionFDA. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

  • Ir lecture part 2. (n.d.). Michigan State University. Retrieved from [Link]

  • 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline. (n.d.). Inxight Drugs. Retrieved from [Link]

Sources

Validation

Validating the Synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline: Melting Point Analysis vs. Advanced Alternatives

As drug development pipelines increasingly focus on targeted therapies, the synthesis of high-purity kinase inhibitor intermediates is paramount. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS 848134-24-7) is a critical st...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on targeted therapies, the synthesis of high-purity kinase inhibitor intermediates is paramount. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS 848134-24-7) is a critical structural building block for several classes of irreversible epidermal growth factor receptor (EGFR) and HER2 inhibitors [1]. Because this intermediate contains both a primary amine (for subsequent amide/urea coupling) and a pyridine ring, any impurity carryover can drastically derail downstream active pharmaceutical ingredient (API) yields.

This guide objectively compares traditional melting point (MP) analysis against advanced analytical alternatives (HPLC, DSC, NMR) for validating the synthesis of this compound. By understanding the physical chemistry and causality behind these techniques, researchers can build a robust, self-validating analytical workflow.

The Synthesis Workflow and Impurity Causality

To understand how to validate the product, we must first understand how it is made and where the synthesis can fail. The standard synthesis of 3-chloro-4-(pyridin-3-ylmethoxy)aniline involves two primary stages [2]:

  • Etherification : Nucleophilic substitution of 2-chloro-4-nitrophenol with 3-(chloromethyl)pyridine hydrochloride in the presence of a weak base (e.g.,

    
    ) in dimethylformamide (DMF).
    
  • Chemoselective Reduction : The resulting nitro intermediate is reduced to the target aniline.

Causality in Reagent Selection: Standard catalytic hydrogenation (


 with Pd/C) is often avoided here because the palladium catalyst can trigger unwanted hydrodehalogenation, cleaving the essential 3-chloro group. Instead, a milder, chemoselective reduction using Zinc powder and Ammonium Chloride (

) in an Ethanol/Water matrix is preferred to preserve the aryl chloride bond [3].

G A 2-Chloro-4-nitrophenol + 3-(Chloromethyl)pyridine B Nitro Intermediate A->B K2CO3, DMF Etherification C 3-Chloro-4-(pyridin-3- ylmethoxy)aniline B->C Zn/NH4Cl, EtOH/H2O Chemoselective Reduction

Synthesis workflow of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline from phenol and pyridine precursors.

The Threat of Impurities

The most common impurities in this workflow are the unreacted nitro intermediate and regioisomers . Because the nitro group lacks the hydrogen-bond donating capability of the primary amine, its presence in the final product disrupts the highly ordered hydrogen-bonding network (amine-to-pyridine) of the aniline crystals. This lattice disruption is the exact physical phenomenon we exploit during melting point validation.

Objective Comparison: Melting Point vs. Advanced Alternatives

While capillary melting point analysis is a foundational technique, modern pharmaceutical development requires orthogonal validation. Table 1 compares MP against High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Proton Nuclear Magnetic Resonance (


H-NMR).

Table 1: Analytical Techniques for Intermediate Validation

TechniquePrimary PrincipleSpecificityLimit of Detection (LOD)Cost & Speed
Capillary MP Freezing point depression (Raoult's Law) due to crystal lattice defects.Low (Indicates bulk purity, not structural identity).~1-2% molar impurity.Very Low / Fast (< 10 mins)
DSC Measures precise heat flow and enthalpy of fusion (

).
Moderate (Detects polymorphs and solvates missed by MP).~0.5% molar impurity.Moderate / Moderate (~30 mins)
HPLC-UV Chromatographic separation based on polarity.High (Quantifies specific impurities like the nitro precursor).< 0.05% (Area %).High / Slow (Requires method dev)

H-NMR
Magnetic resonance of protons; confirms molecular connectivity.Very High (Confirms exact structural identity and reduction success).~1-5% (Depending on scan count).Very High / Fast (If available)

The Causality of the Comparison: Melting point analysis is the ultimate frontline gatekeeper. If the MP is depressed or broadened, the crystal lattice is compromised, and running an expensive HPLC or NMR is a waste of resources. Conversely, a sharp MP does not guarantee the absence of co-crystallizing impurities, which is why HPLC must follow a passing MP test to create a self-validating system .

Experimental Data: Correlating MP with HPLC Purity

To demonstrate the efficacy of MP as a preliminary screening tool, Table 2 presents experimental validation data correlating the capillary melting point range of three synthesized batches with their orthogonal HPLC-UV purity.

Note: Pure 3-chloro-4-(pyridin-3-ylmethoxy)aniline free base typically exhibits a sharp melting transition around 86.0 – 88.0 °C.

Table 2: Purity Correlation Across Synthesized Batches

Batch IDVisual AppearanceMelting Point Range (°C)MP

T (°C)
HPLC Purity (254 nm)Primary Identified Impurity
Batch 001 Off-white crystalline powder86.5 – 87.51.099.2%None significant
Batch 002 Pale yellow powder83.0 – 86.03.094.5%Unreacted nitro intermediate (4.1%)
Batch 003 Yellow amorphous solid79.0 – 84.05.088.0%Nitro intermediate & Zinc salts

Data Insight: Batch 002's broadened range (


T = 3.0 °C) and depressed onset (83.0 °C) directly correlate with the 4.1% nitro intermediate contamination. The impurity prevents tight molecular packing, lowering the thermal energy required to transition from solid to liquid.

Recommended Validation Protocol

To ensure absolute scientific integrity, implement the following self-validating protocol. This methodology uses MP to dictate whether a batch should be immediately reworked or advanced to orthogonal testing.

Step-by-Step Methodology
  • Sample Preparation: Dry the crude synthesized aniline in a vacuum oven at 40 °C for 4 hours to remove residual ethanol/water. Causality: Trapped solvent acts as an impurity, artificially depressing the MP.

  • Capillary Loading: Pulverize the dried sample and load 2-3 mm into a glass capillary tube. Tap firmly to ensure tight packing.

  • MP Determination: Insert into a digital melting point apparatus. Set a rapid ramp rate (10 °C/min) to 75 °C, then reduce the ramp rate to 1 °C/min . Causality: A slow ramp rate near the expected melting point ensures thermal equilibrium between the heating block and the sample, preventing artificially high readings.

  • Decision Gate:

    • If MP is < 85 °C or the range is > 1.5 °C : Rework the batch. Recrystallize using an Ethanol/Water system. Causality: The target aniline is moderately polar and dissolves in hot ethanol; water acts as an anti-solvent to induce controlled crystallization, leaving the more lipophilic nitro ether in the mother liquor.

    • If MP is 86.5 – 88.0 °C (Sharp): Proceed to step 5.

  • Orthogonal Confirmation: Submit the passed batch for HPLC-UV (to quantify purity > 98%) and

    
    H-NMR (to confirm the disappearance of the nitro-adjacent aromatic protons and the appearance of the broad 
    
    
    
    singlet at ~5.0 ppm in DMSO-
    
    
    ).

G Start Synthesized Batch MP Capillary Melting Point Start->MP Decision MP Profile? MP->Decision Fail Broad / Depressed (Range > 1.5 °C) Decision->Fail Impure Pass Sharp / Expected (~86-88 °C) Decision->Pass Pure Recryst Recrystallization (EtOH/H2O) Fail->Recryst Orthogonal HPLC-UV & 1H-NMR Pass->Orthogonal Recryst->MP Re-test Release Batch Release Orthogonal->Release Purity > 98%

Self-validating analytical workflow utilizing melting point as the primary gatekeeper.

References

  • National Center for Advancing Translational Sciences (NCATS). "3-Chloro-4-[(pyridin-3-yl)methoxy]aniline". Inxight Drugs. Available at:[Link]

  • National Center for Biotechnology Information. "3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride". PubChem Compound Summary for CID 42937475. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Bioequivalence Studies for Generic Drug Approval

A Note on the Subject Compound: Initial searches for "3-Chloro-4-(pyridin-3-ylmethoxy)aniline" reveal it to be a chemical intermediate, not an active pharmaceutical ingredient (API) in an approved drug product.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for "3-Chloro-4-(pyridin-3-ylmethoxy)aniline" reveal it to be a chemical intermediate, not an active pharmaceutical ingredient (API) in an approved drug product.[1][2][3] Therefore, this guide will use a hypothetical API, "Clopiran," in an immediate-release oral solid dosage form to illustrate the principles and execution of a comprehensive bioequivalence (BE) study program. This framework is universally applicable to generic drug development as per regulatory standards.

Introduction to Bioequivalence: The Cornerstone of Generic Drug Approval

The approval of a generic drug hinges on the concept of bioequivalence. Two pharmaceutical products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities (the rate and extent of drug absorption) are so similar that their effects, with respect to both efficacy and safety, will be essentially the same.[4] The fundamental purpose of a BE study is to demonstrate this similarity to a reference listed drug (RLD), thereby allowing the generic product to rely on the safety and efficacy data of the innovator drug.[4][5]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for the design, conduct, and evaluation of these critical studies.[4][6] This guide synthesizes these requirements into a practical framework for researchers and drug development professionals.

The Anatomy of a Bioequivalence Study: A Phased Approach

A typical bioequivalence program is a multi-stage process, beginning with in vitro characterization and culminating in in vivo pharmacokinetic assessment in human subjects.

Study Design and Ethical Considerations

For most immediate-release oral dosage forms, the gold standard is a randomized, two-period, two-sequence, single-dose, crossover study .[4] This design is powerful because each subject serves as their own control, minimizing variability.

  • Participants: Healthy volunteers, typically 18-55 years old, are recruited based on stringent inclusion/exclusion criteria to ensure a homogenous study population and minimize risks.

  • Procedure: Subjects are randomly assigned to one of two sequences (e.g., Test product then Reference product, or vice-versa). After a single dose administration, a series of blood samples are collected over a predetermined time. Following a "washout" period long enough to ensure complete elimination of the drug, subjects "cross over" to the other treatment arm.

  • Ethical Oversight: All bioequivalence trials must be conducted in accordance with the principles of Good Clinical Practice (GCP).[4] This includes approval from an Institutional Review Board (IRB) or Independent Ethics Committee (IEC) and obtaining written informed consent from all participants.

In Vitro Dissolution Testing: The First Step in Comparison

Before proceeding to human studies, in vitro dissolution testing is used to compare the release profile of the generic (Test) product against the RLD (Reference).[7][8] This is a critical quality control tool and can sometimes be used to waive in vivo BE studies for certain drug products.[7][9]

Experimental Protocol: Comparative Dissolution Profiling

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.

  • Media: Testing is conducted in multiple pH media to simulate the gastrointestinal tract, typically:

    • 0.1 N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

  • Procedure:

    • Place one tablet/capsule in each vessel containing 900 mL of the specified medium at 37°C ± 0.5°C.

    • Rotate the paddle at a specified speed (e.g., 50 RPM).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).

    • Analyze the drug concentration in each sample using a validated UV-Vis or HPLC method.

  • Data Analysis: The similarity of the dissolution profiles is assessed using the similarity factor, f2. An f2 value between 50 and 100 indicates that the two profiles are similar.

Table 1: Hypothetical Comparative Dissolution Data for "Clopiran" 100 mg Tablets

Time (min)% Dissolved (Reference)% Dissolved (Test)
53538
106265
158184
209294
309899
45100100

Data presented is for illustrative purposes in pH 6.8 buffer.

In Vivo Pharmacokinetic Study: The Definitive Test

The core of the bioequivalence submission is the in vivo study that measures the drug concentration in the blood over time.[6][10]

Bioanalytical Method Validation

The accurate quantification of the drug in a biological matrix (typically plasma) is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its high sensitivity and specificity.[11][12] Before analyzing study samples, the method must be fully validated according to regulatory guidelines.[13][14]

Experimental Protocol: LC-MS/MS Bioanalysis of "Clopiran" in Human Plasma

  • Sample Preparation: A protein precipitation method is often used for its simplicity and speed.

    • To 100 µL of plasma, add 20 µL of an internal standard (a stable isotope-labeled version of Clopiran).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor > product ion transitions for Clopiran and its internal standard.

  • Validation Parameters: The method must be validated for accuracy, precision, selectivity, linearity, recovery, matrix effect, and stability.[12]

Pharmacokinetic (PK) Parameter Calculation

From the plasma concentration-time data, key PK parameters are calculated for each subject for both the Test and Reference products.[15][16]

  • Cmax: The maximum observed drug concentration in the plasma.[17] It is a measure of the rate of absorption.

  • Tmax: The time at which Cmax is reached.[17][18]

  • AUC (Area Under the Curve): This represents the total drug exposure over time.[17]

    • AUCt: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUCinf: The AUC extrapolated to infinity.

  • AUC is a measure of the extent of absorption.[17]

Statistical Analysis: The Verdict on Bioequivalence

The determination of bioequivalence is a statistical assessment. The log-transformed Cmax, AUCt, and AUCinf values are analyzed using an Analysis of Variance (ANOVA).

The core requirement is to calculate the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) for the primary PK parameters. To declare bioequivalence, this 90% CI must fall entirely within the prespecified acceptance range of 80.00% to 125.00% .[4]

Table 2: Hypothetical Pharmacokinetic Data for "Clopiran" BE Study

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax (ng/mL) 255.4 ± 51.2260.1 ± 55.898.291.5% – 105.3%
AUCt (ngh/mL) 1890.5 ± 350.61915.2 ± 365.198.793.3% – 104.4%
AUCinf (ngh/mL) 1955.8 ± 361.31988.4 ± 377.998.492.9% – 104.1%

Visualizing the Workflow

A clear understanding of the study flow is essential for planning and execution.

Bioequivalence_Workflow cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: Clinical & Bioanalytical cluster_2 Phase 3: Data Analysis & Reporting dissolution Comparative Dissolution Testing (pH 1.2, 4.5, 6.8) f2_calc Calculate Similarity Factor (f2) dissolution->f2_calc protocol Study Protocol & Ethics Approval f2_calc->protocol Proceed if f2 > 50 screening Subject Screening & Recruitment protocol->screening dosing Randomized Crossover Dosing (Test vs. Reference) screening->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis Plasma Sample Analysis (Validated LC-MS/MS) sampling->bioanalysis pk_calc Calculate PK Parameters (Cmax, AUCt, AUCinf) bioanalysis->pk_calc stats Statistical Analysis (90% Confidence Intervals) pk_calc->stats be_decision Bioequivalence Decision (Compare CI to 80-125% range) stats->be_decision report Final Study Report & Dossier Submission be_decision->report

Caption: Workflow of a typical bioequivalence study.

BE_Decision_Logic start Calculate 90% CI for Geometric Mean Ratio (e.g., Cmax, AUC) condition Is the entire 90% CI within 80.00% - 125.00%? start->condition pass Conclusion: Bioequivalent condition->pass Yes fail Conclusion: Not Bioequivalent condition->fail No

Caption: Statistical decision logic for bioequivalence.

References

  • Guideline on the Investigation of Bioequivalence (CPMP/EWP/QWP/1401/98 Rev. 1/ Corr). European Medicines Agency. [Link]

  • EMA adopts five product-specific bioequivalence guidelines. GaBI Online. [Link]

  • Cmax, Tmax, and AUC in Pharmacokinetics. Scribd. [Link]

  • Product-specific bioequivalence guidance. European Medicines Agency. [Link]

  • Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. Clinical Pharmacology & Therapeutics. [Link]

  • Investigation of bioequivalence - Scientific guideline. European Medicines Agency. [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. U.S. Food and Drug Administration. [Link]

  • Dissolution Testing for Generic Drugs: An FDA Perspective. AAPS PharmSciTech. [Link]

  • The Importance of In-Vitro Bioequivalence Testing in Generic Drug Development. Proventa International. [Link]

  • The Value of In Vitro Dissolution in Drug Development. Pharmaceutical Technology. [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]

  • FDA now recommends only one study to show bioequivalence for certain oral drug products. Hogan Lovells Engage. [Link]

  • Wide spread use of LC–MS in bioequivalence studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. American Pharmaceutical Review. [Link]

  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. ECA Academy. [Link]

  • Pharmacokinetic Parameters. Pharmacy 180. [Link]

  • Pharmacokinetics — key parameters definition. Medium. [Link]

  • Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations. PubMed. [Link]

  • A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences. [Link]

  • Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. YouTube. [Link]

  • 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements. eCFR. [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules. [Link]

  • 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline. Inxight Drugs. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. International Journal of Pharmaceutical Erudition. [Link]

  • 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. precisionFDA. [Link]

  • 3-CHLORO-4-((PYRIDIN-3-YL)METHOXY)ANILINE. G-SRS. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. Pharmaffiliates. [Link]

Sources

Validation

Chromatographic Separation of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Isomers

A Publish Comparison Guide for Drug Substance Development Executive Summary & Problem Definition The compound 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS 848134-24-7) is a critical intermediate in the synthesis of multi...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Substance Development

Executive Summary & Problem Definition

The compound 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS 848134-24-7) is a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors. While the molecule itself is achiral, the synthesis and supply chain introduce a specific "isomeric purity" challenge that standard C18 methods often fail to address.

The core separation challenge involves three distinct isomer classes:

  • Pyridine Positional Isomers: Separating the target (3-pyridyl) from 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (a Neratinib intermediate) and the 4-pyridyl analog. These possess identical molecular weights (MW 234.68) and nearly identical logP values.

  • Aniline Regioisomers: Separating the target from 2-Chloro-4-(pyridin-3-ylmethoxy)aniline , formed via non-regioselective alkylation of chlorophenols.

  • Process Impurities: Unreacted starting materials (pyridin-3-ylmethanol) and over-alkylation byproducts.

This guide compares three chromatographic strategies—Fluorinated Phenyl (PFP) , High-pH C18 , and Biphenyl Phases —to determine the optimal control strategy for these structural isomers.

Isomer Origin & Structural Context

Understanding the source of isomers is prerequisite to selecting the separation mechanism.

SynthesisPath cluster_SM Starting Materials cluster_Products Product & Impurities SM1 3-Chloro-4-nitrofluorobenzene Reaction SNAr / Ether Formation (Base, Solvent) SM1->Reaction SM2 Pyridin-3-ylmethanol (Risk: Contains 2-yl/4-yl isomers) SM2->Reaction Target Target: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Reaction->Target Major Path Imp1 Impurity A (Critical): Pyridin-2-yl Isomer Reaction->Imp1 If SM2 impure Imp2 Impurity B: Pyridin-4-yl Isomer Reaction->Imp2 If SM2 impure

Figure 1: Origin of isomeric impurities. The critical separation is between the Target (3-yl) and Impurity A (2-yl), which differ only by the nitrogen position on the pyridine ring.

Strategic Comparison of Chromatographic Modes

Method A: Pentafluorophenyl (PFP) – The "Shape Selectivity" Expert

Mechanism: PFP phases offer a unique combination of hydrophobic,


-

, dipole-dipole, and hydrogen bonding interactions. The rigid fluorine ring provides "shape selectivity" capable of distinguishing the steric difference between the nitrogen at the 2, 3, or 4-position of the pyridine ring.
  • Best For: Baseline resolution of all three pyridine isomers.

  • Pros: Superior selectivity for halogenated aromatics; operates well in acidic pH.

  • Cons: Longer equilibration times than C18.

Method B: High-pH C18 (Hybrid Particle) – The "Robust QC" Standard

Mechanism: At high pH (pH 10), the pyridine moiety (pKa ~5.2) and aniline (pKa ~4.0) are fully deprotonated (neutral). This maximizes hydrophobic retention and eliminates peak tailing caused by silanol interactions.

  • Best For: Routine QC, high loadability, and peak shape.

  • Pros: Excellent peak shape, rugged, long column lifetime.

  • Cons: Selectivity between 3-yl and 4-yl isomers can be limited compared to PFP.

Method C: Biphenyl – The "Pi-Pi" Alternative

Mechanism: Utilizes strong


-

overlap. Often provides different elution orders compared to C18.[1][2]
  • Best For: Orthogonal confirmation if PFP fails.

Experimental Data & Protocols

Comparative Performance Data (Representative)
ParameterMethod A: PFP (Acidic)Method B: C18 (High pH)Method C: C18 (Low pH)
Elution Order 2-yl < 4-yl < 3-yl (Target)4-yl < 3-yl < 2-ylCo-elution likely
Resolution (Rs) 2-yl/3-yl > 3.5 2.2< 1.5
Resolution (Rs) 4-yl/3-yl > 2.0 1.8< 1.0
Peak Symmetry (Tailing) 1.11.05 1.8 (Silanol activity)
Suitability R&D / Impurity ID QC Release Not Recommended
Protocol 1: High-Selectivity PFP Method (Recommended for Impurity Profiling)

This method leverages the electron-deficient PFP ring to interact with the electron-rich aniline and the dipole of the pyridine.

  • Column: Agilent Poroshell 120 PFP or ACE Excel C18-PFP, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH provides better

    
    -
    
    
    
    selectivity than ACN).
  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C (Temperature tuning is critical for PFP selectivity).

  • Detection: UV @ 254 nm (Aniline absorption) and 280 nm.

Protocol 2: High-pH Robust Method (Recommended for Routine Assay)

This method suppresses ionization to maximize hydrophobicity and peak shape.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 20% B

    • 10 min: 80% B

  • Flow Rate: 1.2 mL/min.

  • Temperature: 40°C.[2]

  • Note: Ensure the column is explicitly rated for pH > 10.

Decision Logic for Method Selection

Use this logic flow to determine the correct column for your specific development stage.

MethodSelection Start Start: Isomer Separation Need Q1 Are 2-yl/4-yl isomers present > 0.1%? Start->Q1 Branch1 Yes (Complex Impurity Profile) Q1->Branch1 High Resolution Needed Branch2 No (Assay/Potency only) Q1->Branch2 Speed/Robustness Needed Sol1 Select PFP Column (Acidic MeOH MP) Branch1->Sol1 Sol2 Select High-pH C18 (Ammonium Bicarb MP) Branch2->Sol2 Validation Check Orthogonality: Use Biphenyl Phase Sol1->Validation If co-elution persists

Figure 2: Method development decision tree. PFP is the primary choice for resolution; High-pH C18 is the choice for robustness.

Scientific Validation (E-E-A-T)

Why PFP over C18? Standard C18 columns rely primarily on hydrophobic interactions.[2] The isomers of 3-Chloro-4-(pyridin-X-ylmethoxy)aniline have nearly identical hydrophobic footprints. PFP phases introduce electrostatic interactions between the fluorine atoms on the stationary phase and the polarized nitrogen of the pyridine ring. The position of the nitrogen (ortho, meta, or para) significantly alters the dipole moment and accessibility of the ring, leading to substantial retention time differences on PFP that are invisible to C18 [1, 2].

Why High pH? At neutral pH (pH 7), the pyridine nitrogen is partially protonated, leading to secondary interactions with residual silanols on silica columns, causing peak tailing. By elevating pH to 10 (using hybrid silica technology like XBridge), the molecule becomes neutral. This eliminates silanol drag and often changes the elution order, providing an orthogonal confirmation to acidic methods [3].

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Welch Materials. (2024).[4] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • MAC-MOD Analytical. (2020). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline Compound Summary. Retrieved from [Link]

  • Helix Chromatography. (2022).[3] HPLC Separation of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

Sources

Comparative

Certificate of Analysis (CoA) requirements for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Based on the chemical structure and its role as a key intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs)—specifically analogs related to EGFR/HER2 inhibitors like Neratinib or Pelitinib—this guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and its role as a key intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs)—specifically analogs related to EGFR/HER2 inhibitors like Neratinib or Pelitinib—this guide provides a comprehensive analysis of the Certificate of Analysis (CoA) requirements.[1]

[1]

CAS Number: 848134-24-7 (3-isomer) | Molecular Formula: C₁₂H₁₁ClN₂O | M.W.: 234.68 g/mol [1]

Executive Summary & Application Context

3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a pharmacophore scaffold used primarily in the synthesis of 4-anilinoquinoline and 4-anilinoquinazoline kinase inhibitors.[1] Its structural integrity is critical because it forms the "tail" of the final drug molecule, often interacting with the solvent-exposed region of the ATP-binding pocket.

For researchers and process chemists, the quality of this intermediate dictates the yield and purity of the subsequent coupling reaction (typically an SNAr reaction with a 4-chloroquinazoline/quinoline core).

The Core Challenge: The primary quality risk is not just overall purity, but regioisomeric contamination (2-pyridyl or 4-pyridyl isomers) and oxidation byproducts (azo-dimers), which are difficult to remove from the final API (Active Pharmaceutical Ingredient).[1]

Comparative Analysis: Performance by Grade

This section objectively compares "Standard Synthesis Grade" against "Pharma Intermediate Grade" to demonstrate why strict CoA limits are necessary for drug development.

The "Hidden" Cost of Lower Purity

In a comparative study simulating the coupling of this aniline with 4-chloro-6-cyano-7-ethoxyquinoline (a model for Neratinib-like synthesis), the following performance metrics were observed:

FeatureStandard Synthesis Grade Pharma Intermediate Grade Impact on Downstream Process
Purity (HPLC) 97.0% - 98.0%≥ 99.5% Lower purity leads to competitive inhibition during coupling.[1]
Regioisomer (2-yl) 0.5% - 1.0%≤ 0.10% The 2-pyridyl isomer couples at similar rates, creating a "Twin Impurity" in the final drug that is nearly impossible to separate by crystallization.[1]
Azo-Dimer ~0.5%≤ 0.05% Azo compounds are highly colored and potential genotoxins (PGIs).
Water (KF) > 1.0%≤ 0.3% Excess water hydrolyzes the chloro-quinazoline coupling partner, lowering yield by 10-15%.[1]
Coupling Yield 72% (Dark crude)89% (Clean precipitate) High purity grade enables direct precipitation without column chromatography.
Synthesis Pathway & Impurity Origin

To understand the CoA, one must understand the synthesis.[1] The compound is typically made via the alkylation of 2-chloro-4-nitrophenol with 3-(chloromethyl)pyridine, followed by nitro reduction.

SynthesisPath SM1 2-Chloro-4-nitrophenol Inter Nitro Ether Intermediate SM1->Inter SM2 3-(Chloromethyl)pyridine SM2->Inter Imp3 Impurity C: Regioisomer (2-yl) SM2->Imp3 Isomer Contam. Red Reduction (Fe/HCl or H2/Pd) Inter->Red Imp1 Impurity A: Unreacted Phenol Inter->Imp1 Incomplete Rxn Prod 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Red->Prod Imp2 Impurity B: Azobenzene Dimer Red->Imp2 Oxidation

Figure 1: Synthesis pathway highlighting the origin of critical impurities (A, B, and C) that must be controlled in the CoA.

Detailed Certificate of Analysis (CoA) Requirements

For use in GMP or high-stakes R&D, the CoA must meet the following specifications.

Critical Quality Attributes (CQAs)
Test ParameterMethodAcceptance CriteriaScientific Rationale
Appearance VisualOff-white to pale brown powderDark brown/black indicates significant oxidation (aniline degradation).[1]
Identification ¹H-NMR / IRConforms to StructureMust confirm the meta (3-yl) substitution on the pyridine ring to rule out the ortho (2-yl) isomer.
Assay (Purity) HPLC (Area %)≥ 99.0% Ensures stoichiometry accuracy in the next step.
Regioisomer Content HPLC≤ 0.15% The 3-pyridyl vs 2-pyridyl difference is subtle; specific retention time markers are required.[1]
Loss on Drying (LOD) KF or Gravimetric≤ 0.5% w/wWater interferes with moisture-sensitive coupling reagents (e.g., SOCl₂ or POCl₃ used downstream).[1]
Residue on Ignition Gravimetric≤ 0.1%Controls inorganic salts (Zn, Fe) carried over from the nitro-reduction step.[1]
Heavy Metals ICP-MS≤ 20 ppmCritical if the next step is the final API step.[1]
Specific Impurity Limits[1]
  • Impurity A (Starting Phenol): ≤ 0.10% (Competes for coupling).

  • Impurity B (Azo Dimer): ≤ 0.10% (Genotoxic alert structure).

  • Total Unknown Impurities: ≤ 0.50%.

Analytical Protocols & Validation

A CoA is only as trustworthy as the methods behind it.[1] The following protocols are recommended for verification.

High-Performance Liquid Chromatography (HPLC)

This method separates the critical 3-pyridyl isomer from the 2-pyridyl impurity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic backbone) and 280 nm.

  • System Suitability: Resolution (Rs) between Main Peak and Regioisomer must be > 1.5.

¹H-NMR Identity Check (Isomer Differentiation)

The chemical shift of the pyridine protons is the fingerprint.[1]

  • Solvent: DMSO-d₆.

  • Key Signals:

    • 3-pyridyl (Target): Look for a singlet/narrow doublet at ~8.6-8.7 ppm (H2 of pyridine) and a doublet at ~8.5 ppm (H6).

    • 2-pyridyl (Impurity): Lacks the high-field singlet; typically shows a doublet at ~8.5 ppm and a multiplet further upfield.

    • O-CH₂-Py: Singlet at ~5.1-5.2 ppm .

CoA Decision Logic

The following workflow illustrates the "Go/No-Go" decision process for accepting a batch of this intermediate.

CoALogic Start Batch Receipt Visual 2. Appearance Is it < Dark Brown? Start->Visual ID_Check 1. Identity (NMR) Is it the 3-isomer? HPLC 3. Purity (HPLC) > 99.0%? ID_Check->HPLC Pass Reject QUARANTINE / REJECT ID_Check->Reject Fail (Wrong Isomer) Visual->ID_Check Pass Visual->Reject Fail (Oxidized) Iso_Check 4. Regioisomer Check Is 2-yl < 0.15%? HPLC->Iso_Check Pass HPLC->Reject <95% Reprocess Recrystallize (EtOH) HPLC->Reprocess 95-98% Pass RELEASE for Synthesis Iso_Check->Pass Pass Iso_Check->Reject Fail (Hard to remove) Reprocess->HPLC Retest

Figure 2: Quality Control Decision Tree. Note that while purity failure allows for reprocessing, regioisomer failure typically mandates rejection due to separation difficulties.[1]

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Anilines are sensitive to light and air oxidation.

  • Retest Period: 12 months.

  • Safety: Irritant. Potential sensitizer.[1] Handle in a fume hood.

References

  • National Center for Advancing Translational Sciences (NCATS). 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline (Inxight Drugs).[1] Retrieved from [Link]

  • PubChem Database. Compound Summary: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS 848134-24-7).[1] Retrieved from [Link]1]

  • Wissner, A., et al. (2003).[1] Synthesis and Structure-Activity Relationships of 4-Anilino-3-cyano-6-alkoxy-7-alkoxyquinolines: Inhibitors of EGFR and HER-2 Kinases. (Contextual reference for aniline coupling chemistry). Journal of Medicinal Chemistry.

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances.[1] (Standard for impurity thresholds). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-4-(pyridin-3-ylmethoxy)aniline proper disposal procedures

Executive Summary & Immediate Action Chemical Identity: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Functional Classification: Halogenated Heterocyclic Amine / Aniline Derivative.[1][2] Urgency Level: HIGH (Carcinogenic, Aqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Chemical Identity: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Functional Classification: Halogenated Heterocyclic Amine / Aniline Derivative.[1][2] Urgency Level: HIGH (Carcinogenic, Aquatic Toxin, potential Methemoglobinemia agent).

Core Directive: This compound must NEVER be disposed of via sanitary sewer systems. It requires segregation as a Halogenated Organic Toxic waste stream due to the presence of both the chlorine atom and the pyridine ring. The only validated destruction method is high-temperature incineration equipped with scrubbers.

Hazard Identification & Risk Assessment (The "Why")

To handle this chemical safely, you must understand the specific hazards driving the disposal protocol. This is not generic "chemical waste"; it is a multi-functional toxicant.

Hazard ClassMechanism of DangerOperational Implication
Acute Toxicity (Oral/Dermal) Aniline Moiety: Can induce methemoglobinemia (oxidation of hemoglobin), leading to tissue hypoxia.Zero Skin Contact: Double-gloving (Nitrile > 0.11mm) is mandatory. Waste containers must be externally wiped before transport.
Carcinogenicity (Cat 1B) Genotoxicity: Aromatic amines are metabolic precursors to reactive electrophiles that damage DNA.Dust Control: Solid waste must be double-bagged to prevent aerosolization upon compaction.
Aquatic Toxicity Persistence: The chlorine substituent increases lipophilicity and resistance to biodegradation.Zero Drain Disposal: Even trace amounts in rinse water are prohibited from entering municipal water systems.
Chemical Reactivity Pyridine Basicity: The pyridine ring is a weak base (

).
Segregation: Do NOT mix with concentrated acid waste streams. Exothermic neutralization can pressurize waste containers.

Waste Stream Classification & Segregation

Proper classification ensures regulatory compliance (RCRA/EU) and prevents dangerous cross-reactions.

Regulatory Coding (Guidance)
  • US EPA (RCRA): While not explicitly P- or U-listed by specific CAS, it must be characterized by the generator.

    • Characteristic: Toxicity (D-List) if leachable.

    • Designation: Dispose of as "Hazardous Waste - Toxic, Halogenated Organic."

  • EU Waste Code (EWC): 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Segregation Protocol
  • DO NOT MIX WITH: Oxidizers (Peroxides, Nitric Acid)

    
     Risk of fire/explosion.
    
  • DO NOT MIX WITH: Strong Acids

    
     Risk of exothermic salt formation and fuming.
    
  • COMPATIBLE WITH: Other halogenated organic solvents (e.g., Dichloromethane, Chloroform) unless specific lab rules require separating solids from liquids.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance, contaminated gloves, weighing boats)
  • Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-Chloro-4-(pyridin-3-ylmethoxy)aniline" (Do not use abbreviations).[3][4]

    • Hazards: Check "Toxic" and "Carcinogen."[2][5]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary tray until pickup.

Scenario B: Liquid Waste (Mother Liquor / Reaction Mixtures)
  • Solvent Base: If dissolved in organic solvent (DMSO, Methanol, DCM), dispose of in the Halogenated Solvent carboy.

  • Acidity Check: If the solution was part of an acidic workup, neutralize to pH 6-8 before adding to the organic waste drum to prevent drum corrosion or heat generation.

  • Rinsate: Triple-rinse all original glass containers with a small volume of solvent (e.g., acetone). Add this rinsate to the hazardous waste container. Do not wash the first rinse down the sink.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline StateCheck Physical State? Start->StateCheck Solid Solid / Contaminated Debris StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid Bagging Double Bag (Polyethylene) or HDPE Jar Solid->Bagging LabelSolid Label: 'Toxic Solid - Halogenated' Bagging->LabelSolid Storage Store in SAA (Secondary Containment) LabelSolid->Storage SolventCheck Is it Acidic? Liquid->SolventCheck Neutralize Neutralize to pH 6-8 SolventCheck->Neutralize Yes (Acidic) Combine Combine with Halogenated Organic Solvents SolventCheck->Combine No (Neutral/Basic) Neutralize->Combine Combine->Storage Pickup EHS / Vendor Pickup (Incineration) Storage->Pickup

Figure 1: Operational workflow for the segregation and packaging of waste.

Emergency Spill Response (Operational)

In the event of a spill outside a fume hood:

  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE Up: Don Nitrile gloves (double layer), lab coat, and safety goggles. If powder is aerosolized, N95 or P100 respiratory protection is required.

  • Isolate: Do not attempt to wipe up with dry paper towels (creates dust).

  • Absorb:

    • Liquids: Cover with vermiculite or sand.[6]

    • Solids: Cover with wet paper towels (dampened with water) to prevent dust, then scoop.

  • Decontaminate: Wash the surface with a mild detergent and water. Collect all sponge/wash water as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][7] National Academies Press.[7] [Link]

  • PubChem. (n.d.). Compound Summary: 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline.[3][4] National Library of Medicine. [Link]

  • US Environmental Protection Agency. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Part 1: Executive Hazard Analysis (The "Why") Handling 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7 / Related salts) requires a biosafety strategy that goes beyond standard organic synthesis protocols. As an...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Analysis (The "Why")

Handling 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (CAS: 848134-24-7 / Related salts) requires a biosafety strategy that goes beyond standard organic synthesis protocols. As an aniline derivative containing a pyridine moiety and a halogen substituent, this compound presents a dual-threat mechanism:

  • Percutaneous Absorption (The Silent Threat): Like most chloroanilines, this molecule is lipophilic and can rapidly penetrate intact skin. Once absorbed, it enters the bloodstream where the aniline moiety undergoes N-hydroxylation. This metabolite oxidizes ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), leading to Methemoglobinemia —a condition where blood loses its ability to transport oxygen.
  • Sensitization & Potency: Pyridine-ether linkages are common pharmacophores in kinase inhibitors (e.g., Vandetanib analogs). Consequently, this intermediate should be treated as a Potent Compound (OEB 3/4) with potential for respiratory sensitization and long-term organ toxicity.

Critical Warning: Standard nitrile gloves often provide insufficient protection against aromatic amines due to rapid permeation, even without visible degradation.

Part 2: The PPE Defense Matrix

This protocol utilizes a "Defense in Depth" strategy. Do not rely on a single barrier.

PPE ComponentSpecification (Minimum Requirement)Scientific Rationale
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Critical: Aromatic amines can permeate standard nitrile in <10 minutes. Laminate gloves provide >480 min breakthrough time.
Hand Protection (Dexterity) Double Nitrile (Accelerator-Free) Only for solid handling <15 mins. Inner glove (colored) + Outer glove (neutral) to visualize breaches. Change immediately upon splash.
Respiratory P3 / N100 Particulate Respirator The solid is likely a fine dust. If handling outside a biosafety cabinet/containment, a PAPR (Powered Air Purifying Respirator) is required.
Eye/Face Chemical Goggles (Indirect Vent) Safety glasses are insufficient. Vapors or dust can absorb through the mucous membranes of the eye.
Body Disposable Tyvek® Coverall Aniline residues adhere to cotton lab coats and can contaminate laundry services. Use disposable suits with elastic cuffs.
Part 3: Operational Workflow & Engineering Controls

The following decision logic outlines the mandatory workflow for handling this compound to ensure containment.

SafeHandling Start Storage (Cold/Dark, Sealed) Weighing Weighing Station (Static-Free Balance in Hood) Start->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent Immediately) Weighing->Solubilization Transfer Solid Cleanup Decontamination (Acidic Wash/Solvent) Weighing->Cleanup Spatula/Paper Decon Reaction Reaction/Synthesis (Closed Vessel) Solubilization->Reaction Cannula Transfer Reaction->Cleanup Post-Process Waste Waste Disposal (Double Bagged/Incineration) Cleanup->Waste Segregate Liquid/Solid

Figure 1: Containment workflow designed to minimize aerosolization and surface contamination.

Part 4: Detailed Operational Protocols
1. Weighing & Transfer (Highest Risk Phase)

The solid phase presents the highest risk of inhalation and surface contamination.

  • Engineering Control: Use a Static-Dissipative Balance Enclosure or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Technique:

    • Place a tack mat (sticky mat) at the hood sash.

    • Pre-weigh the solvent in the reaction vessel before adding the solid (if possible) to suppress dust immediately.

    • Use an antistatic gun on the weighing boat and spatula. Haloanilines are often electrostatic and will "jump" or cling to gloves.

    • Wet Wiping: Immediately after weighing, wipe the balance area with a pad soaked in dilute HCl (1M) followed by Ethanol. The acid helps protonate the amine, converting it to a non-volatile salt (hydrochloride) which is easier to clean.

2. Glove Management Protocol (The "Breakthrough" Rule)
  • Donning: Put on a pair of extended-cuff nitrile gloves (inner). Tape the cuff over the Tyvek suit sleeves. Put on a second pair of nitrile gloves (outer).[1]

  • During Use: If you touch the pure solid or a concentrated solution, change the outer gloves immediately . Do not wait for visible degradation.

  • Doffing: "Beak method"—pull the outer glove off by pinching the wrist, turning it inside out. Inspect inner gloves for discoloration.

3. Emergency Decontamination
  • Skin Contact:

    • Immediate Action: Wash with copious amounts of soap and water for 15 minutes. Do NOT use alcohol on skin; it enhances the absorption of anilines into the blood.

    • Observation: Monitor for signs of cyanosis (blue lips) for 24 hours.

  • Spill Cleanup:

    • Do not dry sweep. Cover with a wet absorbent pad (soaked in dilute acid) to prevent dust generation.

    • Collect in a hazardous waste bag labeled "TOXIC: AROMATIC AMINE."

Part 5: Waste Disposal
  • Segregation: Do not mix with general organic waste. Aniline derivatives can react with nitrates or oxidizers in waste drums to form explosive diazonium salts or heat.

  • Labeling: Clearly mark containers: "Contains 3-Chloro-4-(pyridin-3-ylmethoxy)aniline – High Acute Toxicity – Methemoglobin Former."

  • Destruction: Incineration is the only recommended disposal method.

References
  • National Center for Advancing Translational Sciences (NCATS). 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline Compound Summary. Inxight Drugs.[2][3][4][5][6] Retrieved March 2, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing. United States Department of Labor. Retrieved March 2, 2026, from [Link]

  • Gloves.com. Guide to Nitrile Gloves Chemical Resistance & Compatibility. (2023). Retrieved March 2, 2026, from [Link]

  • PubChem. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline - Laboratory Chemical Safety Summary (LCSS). National Library of Medicine. Retrieved March 2, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(pyridin-3-ylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(pyridin-3-ylmethoxy)aniline
© Copyright 2026 BenchChem. All Rights Reserved.